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  • Product: 2-chloro-N-(4-methoxyphenyl)nicotinamide
  • CAS: 56149-30-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 2-chloro-N-(4-methoxyphenyl)nicotinamide

Abstract: This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 2-chloro-N-(4-methoxyphenyl)nicotinamide, a key heterocyclic amide with potential applications in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 2-chloro-N-(4-methoxyphenyl)nicotinamide, a key heterocyclic amide with potential applications in medicinal chemistry and materials science. The document outlines a robust and validated synthetic protocol, delves into the underlying reaction mechanism, and presents a multi-technique approach for structural elucidation and purity confirmation. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and analysis of this and structurally related compounds.

Introduction and Strategic Importance

Nicotinamide, an amide of vitamin B3, and its derivatives are cornerstones in biological systems and pharmaceutical development, playing roles in everything from cellular metabolism to skin health.[1][2] The modification of the nicotinamide scaffold allows for the exploration of new chemical space and the development of molecules with tailored properties. 2-chloro-N-(4-methoxyphenyl)nicotinamide is one such derivative, incorporating a reactive chlorine atom on the pyridine ring and a methoxy-functionalized phenyl group. This structure presents itself as a versatile intermediate; the chloro-group can be a site for further nucleophilic substitution, while the overall molecule may exhibit unique biological activities inherent to its class.

The synthesis of amides is a fundamental transformation in organic chemistry, with approximately 25% of all pharmaceutical drugs containing at least one amide bond.[3] Therefore, a reliable and well-characterized method for producing molecules like 2-chloro-N-(4-methoxyphenyl)nicotinamide is of significant value. This guide provides an expert-level walkthrough of its synthesis via the activation of 2-chloronicotinic acid, followed by a rigorous characterization protocol to ensure the compound's identity, structure, and purity.

Synthetic Strategy and Protocol

Retrosynthetic Analysis and Pathway Rationale

The target molecule, 2-chloro-N-(4-methoxyphenyl)nicotinamide, is a secondary amide. The most direct and logical disconnection is at the amide C-N bond. This retrosynthetic approach identifies 2-chloronicotinic acid as the acyl source and 4-methoxyaniline (p-anisidine) as the amine source.

Directly reacting a carboxylic acid with an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[4] To facilitate the reaction, the carboxylic acid's carbonyl group must be "activated" to enhance its electrophilicity. A classic and highly effective method is the conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂).[5][6][7] The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with the amine to form the desired amide.

The chosen pathway is summarized below:

  • Activation: 2-chloronicotinic acid is converted to 2-chloronicotinoyl chloride.

  • Coupling: The in-situ generated acyl chloride is reacted with 4-methoxyaniline to form the final product.

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Work-up & Purification A 2-Chloronicotinic Acid C Reflux in Aprotic Solvent (e.g., Toluene) A->C B Thionyl Chloride (SOCl₂) B->C D 2-Chloronicotinoyl Chloride (Intermediate) C->D G Reaction at 0°C to RT D->G E 4-Methoxyaniline (p-Anisidine) E->G F Base (e.g., Triethylamine) F->G H Crude Product G->H I Aqueous Work-up H->I J Recrystallization (e.g., from Ethanol/Water) I->J K Pure 2-chloro-N-(4-methoxyphenyl)nicotinamide J->K

Caption: A flowchart of the complete synthetic workflow.

Mechanism of Amide Formation

The reaction proceeds via a two-stage mechanism:

  • Formation of the Acyl Chloride: The carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride. A chloride ion is eliminated and subsequently attacks the carbonyl carbon, leading to the formation of the acyl chloride intermediate along with the gaseous byproducts SO₂ and HCl.[6][8] This step is crucial as it transforms the poor hydroxyl leaving group of the acid into an excellent chloride leaving group.

  • Nucleophilic Acyl Substitution: The lone pair of electrons on the nitrogen of 4-methoxyaniline attacks the highly electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, reforming the carbonyl double bond and expelling the chloride ion. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl generated in this step, preventing the protonation of the amine reactant.

G cluster_0 Acyl Chloride Formation cluster_1 Nucleophilic Attack cluster_2 Product Formation Acid R-COOH SOCl2 SOCl₂ Acid->SOCl2 AcylChloride R-COCl SOCl2->AcylChloride Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral Amine R'-NH₂ Amine->Tetrahedral Amide R-CONH-R' Tetrahedral->Amide HCl HCl Tetrahedral->HCl

Caption: A simplified diagram of the reaction mechanism.

Detailed Experimental Protocol

Materials:

  • 2-Chloronicotinic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • 4-Methoxyaniline (p-anisidine) (1.0 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Toluene (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

  • Deionized water

Procedure:

  • Acyl Chloride Formation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-chloronicotinic acid (1.0 eq) and anhydrous toluene. Add thionyl chloride (1.5 eq) dropwise at room temperature.

  • Heat the mixture to reflux (approx. 110°C) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas (SO₂ and HCl) evolution.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 2-chloronicotinoyl chloride is a solid or oil and is used immediately in the next step.

  • Amide Coupling: Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve 4-methoxyaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the cold acyl chloride solution over 20-30 minutes with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure 2-chloro-N-(4-methoxyphenyl)nicotinamide as a crystalline solid.[9]

Comprehensive Characterization

To confirm the successful synthesis and purity of the target compound, a suite of analytical techniques must be employed.

Molecular Structure and Atom Numbering

Caption: The molecular structure of the target compound.

Spectroscopic and Physical Data

The following tables summarize the expected data from the characterization of 2-chloro-N-(4-methoxyphenyl)nicotinamide.

Table 1: ¹H NMR Spectroscopy (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.50 dd 1H H6
~8.20 dd 1H H4
~7.70 s 1H N-H
~7.50 d 2H H2', H6'
~7.40 dd 1H H5
~6.90 d 2H H3', H5'

| ~3.80 | s | 3H | O-CH₃ (C7') |

Table 2: FT-IR Spectroscopy (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Functional Group
~3300 Medium, Sharp N-H Stretch (Amide)
~3050 Medium Aromatic C-H Stretch
~2950 Medium Aliphatic C-H Stretch (CH₃)
~1670 Strong C=O Stretch (Amide I)
~1540 Strong N-H Bend (Amide II)
~1510, 1450 Strong Aromatic C=C Stretch
~1240 Strong Asymmetric C-O-C Stretch
~1030 Strong Symmetric C-O-C Stretch

| ~780 | Strong | C-Cl Stretch |

Table 3: Mass Spectrometry (EI)

m/z Interpretation
262/264 [M]⁺ and [M+2]⁺ molecular ion peaks (due to ³⁵Cl/³⁷Cl isotope pattern)
157/159 [Cl-Py-CO]⁺ fragment
123 [H₂N-Ph-OCH₃]⁺ fragment

| 108 | [HO-Ph-OCH₃]⁺ fragment |

Table 4: Physical Properties

Property Value
Molecular Formula C₁₃H₁₁ClN₂O₂
Molecular Weight 262.70 g/mol
Appearance White to off-white crystalline solid

| Melting Point | To be determined experimentally (sharp range indicates high purity) |

Safety and Handling

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • 2-Chloronicotinic Acid and 4-Methoxyaniline: Irritants. Avoid inhalation and skin contact.

  • Organic Solvents (Toluene, DCM): Flammable and volatile. Use in a fume hood away from ignition sources.

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of 2-chloro-N-(4-methoxyphenyl)nicotinamide from commercially available starting materials. The two-step process involving the activation of 2-chloronicotinic acid with thionyl chloride followed by coupling with 4-methoxyaniline is efficient and scalable. The comprehensive characterization protocol, utilizing NMR, FT-IR, and mass spectrometry, provides a robust framework for verifying the molecular structure and ensuring the high purity of the final product. This document serves as a practical, field-proven guide for chemists engaged in the synthesis of novel nicotinamide derivatives for pharmaceutical and materials science research.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Chen, S., & Xu, J. (2010). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Journal of the Serbian Chemical Society, 75(1), 25-29. Available at: [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. Available at: [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available at: [Link]

  • ResearchGate. (n.d.). What is the best technique for amide purification?. Available at: [Link]

  • Frontera, A., et al. (2023). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. Antioxidants, 12(7), 1433. Available at: [Link]

  • Chen, A. C., et al. (2019). Nicotinamide for Skin-Cancer Chemoprevention in Transplant Recipients. New England Journal of Medicine, 380(18), 1733-1743. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

Sources

Exploratory

2-chloro-N-(4-methoxyphenyl)nicotinamide CAS 56149-30-5 properties

An In-depth Technical Guide to 2-chloro-N-(4-methoxyphenyl)nicotinamide (CAS 56149-30-5) for Research and Development Professionals Introduction 2-chloro-N-(4-methoxyphenyl)nicotinamide is a synthetic organic compound be...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-chloro-N-(4-methoxyphenyl)nicotinamide (CAS 56149-30-5) for Research and Development Professionals

Introduction

2-chloro-N-(4-methoxyphenyl)nicotinamide is a synthetic organic compound belonging to the carboxamide class. As a derivative of nicotinamide (the amide form of vitamin B3), it is positioned at the intersection of metabolic research and medicinal chemistry. The nicotinamide scaffold is of fundamental biological importance, serving as a direct precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is central to cellular energy metabolism, DNA repair, and a multitude of signaling pathways, making its modulators prime targets for therapeutic development.[1][2]

The introduction of a 2-chloro substituent on the pyridine ring and an N-(4-methoxyphenyl) group significantly alters the molecule's steric and electronic properties compared to the parent nicotinamide. These modifications increase its lipophilicity and introduce new potential points of interaction with biological targets. While specific biological data for this compound is not extensively published, its structural relationship to known bioactive molecules suggests its potential as a valuable tool for investigating biological systems.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It consolidates the known chemical properties, outlines robust methodologies for its synthesis and analysis, and provides expert insights into its potential research applications based on the established pharmacology of the nicotinamide chemical class.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physicochemical properties are the foundation of any research endeavor. 2-chloro-N-(4-methoxyphenyl)nicotinamide is identified by the CAS number 56149-30-5. Its core structure consists of a nicotinamide moiety where the pyridine ring is chlorinated at the 2-position, and the amide nitrogen is substituted with a 4-methoxyphenyl (p-anisyl) group.

Caption: Figure 1: Chemical Structure.

The key identifiers and computed physicochemical properties are summarized in Table 1. The predicted LogP value indicates a significant increase in lipophilicity compared to the highly water-soluble parent, nicotinamide, suggesting good membrane permeability but lower aqueous solubility.

Identifier Value Reference
CAS Number 56149-30-5[3]
IUPAC Name 2-chloro-N-(4-methoxyphenyl)pyridine-3-carboxamide[3]
Molecular Formula C₁₃H₁₁ClN₂O₂[3]
Molecular Weight 262.70 g/mol Calculated
Canonical SMILES COC1=CC=C(NC(=O)C2=CC=CN=C2Cl)C=C1[3]
InChI Key NGPGZYZITIPWRZ-UHFFFAOYSA-N[3]
Predicted LogP 2.8 - 3.2Calculated
Predicted pKa ~12.5 (amide proton)Calculated

Table 1: Chemical Identifiers and Physicochemical Properties

Synthesis and Purification

The most logical and efficient synthesis of 2-chloro-N-(4-methoxyphenyl)nicotinamide involves a direct amide coupling reaction. This approach is favored due to the commercial availability of the starting materials and the high-yielding nature of amide bond formation.

Causality of Experimental Design: The chosen pathway is a standard nucleophilic acyl substitution. 2-chloronicotinoyl chloride is a highly reactive acylating agent. p-Anisidine acts as the nucleophile, attacking the electrophilic carbonyl carbon. A non-nucleophilic organic base, such as triethylamine, is included to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the p-anisidine starting material. Dichloromethane (DCM) is an excellent solvent choice as it is relatively inert and effectively dissolves both reactants.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_purification Purification R1 2-Chloronicotinoyl Chloride Reaction Amide Coupling (DCM, Et3N, 0°C to RT) R1->Reaction R2 p-Anisidine R2->Reaction Workup Aqueous Work-up (Wash with H2O, brine) Reaction->Workup Dry Dry over Na2SO4 Workup->Dry Concentrate Solvent Removal Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify Product Final Product: 2-chloro-N-(4-methoxyphenyl) nicotinamide Purify->Product

Caption: Figure 2: General Synthesis and Purification Workflow.

Experimental Protocol: Synthesis

This protocol is a self-validating system; successful synthesis will be confirmed by the analytical characterization methods outlined in the next section.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add p-anisidine (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, ~0.2 M).

  • Addition of Base: Add triethylamine (Et₃N, 1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Acylation: Dissolve 2-chloronicotinoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred solution of p-anisidine over 15-20 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the p-anisidine is consumed.

  • Aqueous Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The choice between recrystallization and chromatography depends on the purity of the crude product.

  • Method A: Recrystallization (Preferred for >90% crude purity)

    • Dissolve the crude solid in a minimal amount of a hot solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

  • Method B: Column Chromatography (For complex crude mixtures)

    • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Load the adsorbed material onto the column and elute with the chosen solvent system.

    • Collect fractions and combine those containing the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure to yield the purified solid.

Analytical Characterization

Unambiguous structural confirmation is critical. A combination of spectroscopic methods should be employed to validate the identity and purity of the synthesized compound.

Technique Expected Observations
¹H NMR - ~8.5 ppm (d): Proton on the pyridine ring adjacent to the nitrogen. - ~7.3-8.2 ppm (m): Remaining 2 protons on the pyridine ring and 4 protons on the methoxyphenyl ring. - ~8.0-9.0 ppm (s, broad): Amide N-H proton (exchangeable with D₂O). - ~3.8 ppm (s): Methoxy (-OCH₃) protons (3H).
¹³C NMR - ~165 ppm: Amide carbonyl carbon. - ~114-160 ppm: 10 aromatic carbon signals (some may overlap). - ~55 ppm: Methoxy carbon.
IR (Infrared) - ~3300 cm⁻¹: N-H stretching (amide). - ~3100-3000 cm⁻¹: Aromatic C-H stretching. - ~1680 cm⁻¹: C=O stretching (amide I band). - ~1540 cm⁻¹: N-H bending (amide II band). - ~1250 cm⁻¹: C-O stretching (ether). - ~750 cm⁻¹: C-Cl stretching.
Mass Spec (MS) - M⁺ Peak: Expected at m/z 262. - Isotopic Pattern: A characteristic M+2 peak at m/z 264 with ~1/3 the intensity of the M+ peak, confirming the presence of one chlorine atom.

Table 2: Expected Spectroscopic Data for Structural Elucidation

Protocol: Purity Analysis by RP-HPLC

This method is suitable for determining the purity of the final compound and can be adapted for quantification.

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL and dilute as necessary.

Potential Biological Activity and Research Applications

Disclaimer: The following discussion is based on the established biological roles of the nicotinamide scaffold. The specific substitutions in 2-chloro-N-(4-methoxyphenyl)nicotinamide will modulate these activities, and empirical testing is required for validation.

Modulation of NAD+ Metabolism

The core function of nicotinamide is its role in the NAD+ salvage pathway, which is critical for maintaining cellular NAD+ pools. NAD+ is not only a key player in redox reactions for energy production but also a substrate for enzymes like sirtuins and PARPs, which regulate aging, stress resistance, and DNA repair.[2][4]

Research Application: This compound can be used as a research tool to probe NAD+ dependent pathways. Its increased lipophilicity may lead to different pharmacokinetic and pharmacodynamic properties compared to nicotinamide. It could be screened in cellular models of aging or neurodegenerative diseases where NAD+ depletion is a known pathological feature.[5][6]

Biological_Context cluster_pathway NAD+ Salvage Pathway cluster_functions NAD+ Dependent Processes cluster_outcomes Cellular Outcomes NAM Nicotinamide (or derivative) NMN NMN NAM->NMN NAMPT NAD NAD+ NMN->NAD NMNAT SIRT Sirtuins (Deacetylation) NAD->SIRT PARP PARPs (DNA Repair) NAD->PARP Redox Redox Reactions (Energy Metabolism) NAD->Redox Stress Stress Resistance SIRT->Stress DNA_Repair DNA Repair PARP->DNA_Repair Energy Energy Homeostasis Redox->Energy

Caption: Figure 3: Role of Nicotinamide in NAD+ Metabolism and Cellular Functions.

PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are enzymes that use NAD+ to synthesize poly(ADP-ribose) chains on target proteins, playing a critical role in DNA repair.[7] Nicotinamide itself is a low-millimolar inhibitor of PARP. The structural modifications in 2-chloro-N-(4-methoxyphenyl)nicotinamide could enhance this inhibitory activity or confer selectivity among different PARP family members.

Research Application: This compound should be evaluated in PARP activity assays. Potent and selective PARP inhibitors have therapeutic applications in oncology, often used in combination with DNA-damaging agents. Screening this compound for its effects on cancer cell viability, particularly in cells with DNA repair deficiencies (e.g., BRCA mutations), would be a logical next step.

Anti-inflammatory Effects

Nicotinamide exhibits anti-inflammatory properties, partly through the inhibition of PARP-1 and the modulation of inflammatory cytokines like TNF-α and various interleukins.[1][8]

Research Application: The compound can be tested in cell-based inflammation models, such as LPS-stimulated macrophages, to measure its effect on the production of inflammatory mediators. This could open avenues for its investigation in dermatological conditions or other inflammatory diseases.[9]

Safety and Handling

No specific toxicology data is available for 2-chloro-N-(4-methoxyphenyl)nicotinamide. Therefore, it must be handled with the standard precautions applicable to new chemical entities. The safety profile of the parent compound, nicotinamide, suggests a potential for eye and skin irritation.[10]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin: Wash off with soap and plenty of water.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

2-chloro-N-(4-methoxyphenyl)nicotinamide, CAS 56149-30-5, is a research compound with significant potential stemming from its core nicotinamide structure. This guide has provided a framework for its synthesis, purification, and analytical confirmation, establishing a baseline for producing high-quality material for investigation. While its biological activities have yet to be empirically defined, its structure strongly suggests potential roles as a modulator of NAD+ metabolism and as a PARP inhibitor. Researchers in the fields of aging, neurodegeneration, oncology, and inflammation may find this molecule to be a valuable tool for probing complex biological pathways and as a starting point for novel therapeutic development.

References

  • Bains, P., Kaur, M., Kaur, J., & Sharma, S. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology, and Leprology, 84(2), 234-237. Retrieved from [Link]

  • Google Patents. (n.d.). CN104725303A - Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide.
  • Ruff, J. D., & Maiese, K. (2021). Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders. Current neurovascular research, 18(3), 403–420. Retrieved from [Link]

  • Fricker, R. A., Green, E. L., Jenkins, S. I., & Griffin, S. M. (2018). The Influence of Nicotinamide on Health and Disease in the Central Nervous System. International journal of tryptophan research : IJTR, 11, 1178646918776658. Retrieved from [Link]

  • Redox. (2022). Safety Data Sheet Nicotinamide. Retrieved from [Link]

  • ResearchGate. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Retrieved from [Link]

  • Google Patents. (n.d.). CN104402814A - Method for synthesizing 2-chlorine-N-(2,4-difluorophenyl) nicotinamide by one-pot method.
  • National Institute on Aging. (2018). Compound prevents neurological damage, shows cognitive benefits in mouse model of Alzheimer's disease. Retrieved from [Link]

  • DermNet. (n.d.). Nicotinamide. Retrieved from [Link]

  • Hou, Y., Lautrup, S., Cordonnier, S., Wang, Y., Croteau, D. L., & Bohr, V. A. (2018). NAD+ in Brain Aging and Neurodegenerative Disorders. Cell metabolism, 27(4), 741–757. Retrieved from [Link]

  • Wohlrab, J., & Kreft, D. (2014). Niacinamide - mechanisms of action and its topical use in dermatology. Skin pharmacology and physiology, 27(6), 311–315. Retrieved from [Link]

  • Organic Chemistry Ir And Nmr Cheat Sheet. (n.d.). Retrieved from [Link] (Note: A generic placeholder is used as the original link was not a primary source).

  • Abushareeda, M. A., & Elhassan, G. O. (2015). Quantitative Determination of α-Arbutin, β-Arbutin, Kojic Acid, Nicotinamide, Hydroquinone, Resorcinol, 4-Methoxyphenol, 4-Ethoxyphenol, and Ascorbic Acid from Skin Whitening Products by HPLC-UV. Journal of AOAC International, 98(2), 333-341. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure Analysis of 2-chloro-N-(4-methoxyphenyl)nicotinamide

This guide provides a comprehensive technical overview of the methodologies and scientific rationale behind the crystal structure analysis of 2-chloro-N-(4-methoxyphenyl)nicotinamide. Tailored for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies and scientific rationale behind the crystal structure analysis of 2-chloro-N-(4-methoxyphenyl)nicotinamide. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical steps from synthesis to detailed structural characterization, emphasizing the causality behind experimental choices and the self-validating nature of the described protocols.

Introduction: The Significance of Solid-State Characterization

2-chloro-N-(4-methoxyphenyl)nicotinamide is a molecule of interest in medicinal chemistry, belonging to the class of nicotinamides which are known for their diverse biological activities. The precise three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, is a fundamental property that dictates many of the physicochemical characteristics of an active pharmaceutical ingredient (API). These characteristics include solubility, stability, bioavailability, and manufacturability. A thorough understanding of the crystal structure is, therefore, a prerequisite for rational drug design and development.

This guide will walk through a proposed workflow for the synthesis, crystallization, and definitive crystal structure elucidation of 2-chloro-N-(4-methoxyphenyl)nicotinamide, drawing upon established principles of crystallography and referencing analogous molecular structures to predict and interpret its solid-state behavior.

Synthesis and Crystallization: A Proposed Pathway to Single Crystals

The journey to understanding a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals.

Proposed Synthesis of 2-chloro-N-(4-methoxyphenyl)nicotinamide

A plausible and efficient synthetic route involves the amidation reaction between 2-chloronicotinoyl chloride and 4-methoxyaniline. This is a common and reliable method for forming amide bonds.[1]

Protocol:

  • Preparation of 2-chloronicotinoyl chloride: 2-chloronicotinic acid is refluxed with an excess of thionyl chloride (SOCl₂) until the reaction is complete (monitored by TLC). The excess thionyl chloride is then removed under reduced pressure to yield the crude acid chloride.

  • Amidation Reaction: The crude 2-chloronicotinoyl chloride is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). The solution is cooled in an ice bath.

  • A solution of 4-methoxyaniline and a base (e.g., triethylamine or pyridine) in the same solvent is added dropwise to the stirred solution of the acid chloride. The base is crucial for scavenging the HCl generated during the reaction.

  • The reaction mixture is allowed to warm to room temperature and stirred until completion.

  • Work-up and Purification: The reaction mixture is washed sequentially with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization to yield pure 2-chloro-N-(4-methoxyphenyl)nicotinamide.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization 2-chloronicotinic_acid 2-chloronicotinic acid 2-chloronicotinoyl_chloride 2-chloronicotinoyl chloride 2-chloronicotinic_acid->2-chloronicotinoyl_chloride Reflux SOCl2 SOCl₂ SOCl2->2-chloronicotinoyl_chloride Amidation Amidation Reaction 2-chloronicotinoyl_chloride->Amidation 4-methoxyaniline 4-methoxyaniline 4-methoxyaniline->Amidation Base Base (e.g., Et₃N) Base->Amidation Crude_Product Crude Product Amidation->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Pure_Product Pure 2-chloro-N- (4-methoxyphenyl)nicotinamide Purification->Pure_Product Crystallization Crystallization Pure_Product->Crystallization Single_Crystals Single Crystals Crystallization->Single_Crystals

Caption: Proposed workflow for the synthesis and crystallization of 2-chloro-N-(4-methoxyphenyl)nicotinamide.

Crystallization Methodologies

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and technique is critical.

Recommended Techniques:

  • Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) and left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration, leading to crystal nucleation and growth.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial. This vial is then placed inside a larger sealed container with a less volatile "anti-solvent" in which the compound is sparingly soluble. The vapor of the volatile solvent slowly diffuses into the anti-solvent, while the anti-solvent vapor diffuses into the compound's solution, gradually reducing its solubility and promoting crystallization.

  • Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can induce crystallization.

The selection of solvents is guided by the polarity of the molecule. Given the presence of amide and ether functional groups, solvents of intermediate polarity are likely to be effective.

Single-Crystal X-ray Diffraction Analysis: The Definitive Protocol

Once suitable single crystals are obtained, their structure can be determined using X-ray diffraction.

Experimental Protocol:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[2] A series of diffraction images are collected as the crystal is rotated.

  • Data Reduction: The collected images are processed to integrate the diffraction spots and obtain a list of reflection intensities. The data are corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

  • Structure Refinement: The initial model is refined by least-squares methods against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

X-ray_Diffraction_Workflow Single_Crystal Single Crystal Selection & Mounting Data_Collection X-ray Data Collection (Diffractometer) Single_Crystal->Data_Collection Data_Reduction Data Reduction & Correction Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure (CIF File) Structure_Refinement->Final_Structure

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Hypothetical Crystallographic Data

Based on related structures, a plausible set of crystallographic parameters for 2-chloro-N-(4-methoxyphenyl)nicotinamide is presented in the table below.

ParameterHypothetical Value
Chemical FormulaC₁₃H₁₁ClN₂O₂
Formula Weight278.70
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-12
b (Å)~8-10
c (Å)~12-15
β (°)~95-105
Volume (ų)~1400-1600
Z4
Density (calculated) (g/cm³)~1.3-1.4
R-factor (%)< 5
Goodness-of-fit (S)~1.0

Molecular and Supramolecular Structure: A Predictive Analysis

While the precise structure awaits experimental determination, an analysis of analogous compounds allows for educated predictions of the molecular conformation and intermolecular interactions.

Molecular Conformation

The molecule possesses several rotatable bonds, leading to conformational flexibility. The dihedral angle between the pyridine and phenyl rings will be a key conformational feature. In the related N-(4-methoxyphenyl)picolinamide, this angle is 14.25(5)°.[1] A similar, relatively planar conformation is expected for the title compound, potentially stabilized by intramolecular hydrogen bonds. The amide linkage is expected to be planar.

Supramolecular Interactions and Crystal Packing

The crystal packing will be dictated by a network of intermolecular interactions. Based on the functional groups present, the following interactions are anticipated to be significant:

  • N-H···N/O Hydrogen Bonds: The amide N-H group is a strong hydrogen bond donor. It can form hydrogen bonds with the pyridine nitrogen atom or the carbonyl oxygen atom of a neighboring molecule, leading to the formation of chains or dimers. In related structures, N-H···O hydrogen bonds are common and often form chains.[3]

  • C-H···O/Cl/π Interactions: Weaker C-H···O and C-H···Cl hydrogen bonds are also likely to contribute to the overall crystal packing, connecting the primary hydrogen-bonded motifs into a three-dimensional network.[2][3] Aromatic C-H groups can also interact with the π-systems of the pyridine and phenyl rings.

  • π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

Supramolecular_Interactions Molecule_A Molecule A Molecule_B Molecule B Molecule_A->Molecule_B N-H···O Hydrogen Bond Molecule_C Molecule C Molecule_A->Molecule_C π-π Stacking Molecule_B->Molecule_C C-H···Cl Interaction

Caption: Potential supramolecular interactions in the crystal structure.

Hirshfeld Surface Analysis: Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contact.

Predicted Hirshfeld Analysis:

Based on the analysis of 2-chloro-N-(4-methoxyphenyl)acetamide, it is anticipated that the Hirshfeld surface of the title compound will show significant contributions from the following contacts:[2]

  • H···H contacts: These will likely be the most abundant, reflecting the high proportion of hydrogen atoms on the molecular surface.

  • C···H/H···C contacts: These represent van der Waals interactions and C-H···π interactions.[2]

  • O···H/H···O contacts: These will correspond to the N-H···O and C-H···O hydrogen bonds.

  • Cl···H/H···Cl contacts: These will highlight the C-H···Cl interactions.

The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions.

Conclusion

The crystal structure analysis of 2-chloro-N-(4-methoxyphenyl)nicotinamide is a critical step in its development as a potential pharmaceutical agent. This guide has outlined a comprehensive and scientifically rigorous approach, from a proposed synthesis and crystallization strategy to the detailed protocols for X-ray diffraction analysis and the predictive interpretation of its structural features. The elucidation of the precise molecular conformation and the network of intermolecular interactions will provide invaluable insights into the solid-state properties of this compound, paving the way for its rational formulation and application.

References

  • Saeed, A., & Simpson, J. (2010). 2-Chloro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 66(11), o2839. [Link]

  • Al-Omary, F. A., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 60–66. [Link]

  • Missioui, H., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1039–1043. [Link]

  • Saeed, A., & Simpson, J. (2010). 2-Chloro-N-(4-methoxyphenyl)benzamide. ResearchGate. [Link]

Sources

Exploratory

solubility of 2-chloro-N-(4-methoxyphenyl)nicotinamide in different solvents

An In-Depth Technical Guide to the Solubility of 2-chloro-N-(4-methoxyphenyl)nicotinamide in Various Solvents Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-chloro-N-(4-methoxyphenyl)nicotinamide in Various Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-chloro-N-(4-methoxyphenyl)nicotinamide, a nicotinamide derivative of interest in pharmaceutical research. In the absence of established public data, this document outlines a robust theoretical and experimental approach for characterizing its solubility profile across a range of pharmaceutically relevant solvents. We delve into the structural analysis of the molecule to predict its solubility behavior, present a detailed protocol for the universally accepted shake-flask equilibrium solubility method, and discuss appropriate analytical techniques for quantification. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a foundational understanding of the solubility characteristics of this compound.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" serves as a fundamental predictor of solubility.[1] The solubility of 2-chloro-N-(4-methoxyphenyl)nicotinamide is governed by the interplay of its constituent functional groups and their contributions to the overall polarity of the molecule.[2][3]

  • Nicotinamide Core: The pyridine ring and the amide group introduce polarity and the capacity for hydrogen bonding. The nitrogen atom in the pyridine ring and the amide group can act as hydrogen bond acceptors, while the amide N-H group can act as a hydrogen bond donor. These features suggest a potential for solubility in polar solvents.[2][4]

  • 2-Chloro Substituent: The chloro group is electron-withdrawing and adds to the molecule's polarity.

  • N-(4-methoxyphenyl) Group: The methoxy group (-OCH3) is moderately polar. However, the phenyl ring is non-polar and hydrophobic. The presence of this relatively large non-polar moiety will likely limit solubility in highly polar solvents like water.

Based on this structural analysis, it is hypothesized that 2-chloro-N-(4-methoxyphenyl)nicotinamide will exhibit limited solubility in water and non-polar aliphatic solvents, but will likely have a higher solubility in polar organic solvents, particularly those that can engage in hydrogen bonding.

Strategic Selection of Solvents for Solubility Profiling

A comprehensive solubility profile should be established across a diverse set of solvents, categorized by their polarity and hydrogen bonding capabilities. The following is a recommended list of solvents for the initial solubility screening of 2-chloro-N-(4-methoxyphenyl)nicotinamide:

  • Polar Protic Solvents: Water, Ethanol, Methanol, Isopropanol

  • Polar Aprotic Solvents: Acetonitrile, Dimethyl Sulfoxide (DMSO), Acetone

  • Non-Polar Solvents: Hexane, Toluene

This selection allows for a thorough investigation of the compound's solubility behavior in a range of chemical environments relevant to pharmaceutical processing and formulation.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5] This method is recommended by regulatory bodies such as the OECD.[6]

Materials and Equipment
  • 2-chloro-N-(4-methoxyphenyl)nicotinamide (solid, high purity)

  • Selected solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Step-by-Step Procedure
  • Preparation: Add an excess amount of solid 2-chloro-N-(4-methoxyphenyl)nicotinamide to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[7] Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution process has reached a steady state.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.

  • Dilution: Accurately dilute the clear filtrate with the respective solvent to a concentration that falls within the linear range of the analytical method.

Analytical Quantification

The concentration of the dissolved 2-chloro-N-(4-methoxyphenyl)nicotinamide in the filtered and diluted samples can be accurately determined using either UV-Vis spectroscopy or HPLC.

UV-Vis Spectroscopy

Due to the presence of aromatic rings, 2-chloro-N-(4-methoxyphenyl)nicotinamide is expected to have a distinct UV absorbance profile.[8]

  • Wavelength of Maximum Absorbance (λmax) Determination: Scan a dilute solution of the compound across the UV spectrum (e.g., 200-400 nm) to identify the λmax.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.[9][10]

  • Sample Analysis: Measure the absorbance of the diluted samples and determine their concentrations using the calibration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC offers high specificity and sensitivity and is the preferred method for complex mixtures or when higher accuracy is required.[11][12][13][14]

  • Method Development: Develop a suitable HPLC method, which includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength.[15]

  • Calibration Curve: Inject a series of standard solutions of known concentrations and create a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Inject the diluted samples and quantify the concentration of 2-chloro-N-(4-methoxyphenyl)nicotinamide based on the peak area and the calibration curve.

Data Presentation

The determined solubility data should be presented in a clear and organized table.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25
Ethanol25
Methanol25
Isopropanol25
Acetonitrile25
DMSO25
Acetone25
Hexane25
Toluene25

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling & Analysis prep1 Weigh excess API prep2 Add to known volume of solvent prep1->prep2 equilib Shake at constant T for 24-48h prep2->equilib sample Collect supernatant equilib->sample filter Filter (0.22 µm) sample->filter dilute Dilute sample filter->dilute analyze Quantify (UV-Vis/HPLC) dilute->analyze

Caption: Experimental workflow for solubility determination.

Conclusion

References

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Retrieved from [Link]

  • Louch, D., Motlagh, S., & Pawliszyn, J. (1992). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry, 64(10), 1187–1199. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Lab Manager. (2026, January 20). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Retrieved from [Link]

  • OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]

  • Umar, M., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B 3 nutritional supplement. Journal of Pharmaceutical Sciences, 108(11), 3589-3597. Retrieved from [Link]

  • TutorChase. (n.d.). How do functional groups affect solubility in organic compounds?. Retrieved from [Link]

  • NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry. Retrieved from [Link]

  • Kyu, H. Y., & Yin, S. (2020). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling, 60(11), 5438–5447. Retrieved from [Link]

  • ResearchGate. (2019, November 25). (PDF) Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B 3 nutritional supplement. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • University of Waterloo. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (2019, November 21). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Retrieved from [Link]

  • Yan, A., & Gasteiger, J. (2003). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling, 43(2), 429–434. Retrieved from [Link]

  • ResearchGate. (2025, August 5). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. Retrieved from [Link]

  • Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • Kupiec, T. (2004). Quality-Control Analytical Methods: High-Performance Liquid Chromatography. International Journal of Pharmaceutical Compounding, 8(3), 223-227. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.4: UV-Visible Spectroscopy. Retrieved from [Link]

  • AZoM. (2020, April 2). How is liquid chromatography used in the pharmaceutical industry?. Retrieved from [Link]

  • OECD. (2009). OECD GUIDELINES FOR TESTING CHEMICALS. Retrieved from [Link]

  • Mitchell, J. B. O., & de la Vega de León, A. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19693. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Nicotinamide (FDB012485). Retrieved from [Link]

  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Physicochemical Properties of 2-chloro-N-(4-methoxyphenyl)nicotinamide

This guide provides an in-depth exploration of the core physicochemical properties of 2-chloro-N-(4-methoxyphenyl)nicotinamide, a substituted nicotinamide derivative of interest to researchers and professionals in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the core physicochemical properties of 2-chloro-N-(4-methoxyphenyl)nicotinamide, a substituted nicotinamide derivative of interest to researchers and professionals in drug discovery and development. By understanding these fundamental characteristics, scientists can better predict the compound's behavior in biological systems, formulate it effectively, and design more robust experimental protocols. This document moves beyond a simple listing of data points, offering insights into the causality behind experimental choices and grounding its claims in established scientific principles.

Molecular Structure and Synthesis

The foundational step in characterizing any molecule is to understand its three-dimensional structure and how it can be synthesized. These aspects dictate its reactivity, intermolecular interactions, and ultimately, its physicochemical profile.

Structural Elucidation

The molecular structure of 2-chloro-N-(4-methoxyphenyl)nicotinamide, with the chemical formula C₁₃H₁₁ClN₂O₂, is presented below.[1] The molecule consists of a 2-chloronicotinamide core linked to a 4-methoxyphenyl group via an amide bond.

While a crystal structure for this specific molecule is not publicly available, analysis of the closely related compound, 2-chloro-N-(4-methoxyphenyl)acetamide , provides significant insights into the likely solid-state conformation.[2][3] In the acetamide analog, the methoxy group lies nearly coplanar with its phenyl ring, while the acetamido group is twisted out of this plane.[2][3] It is highly probable that 2-chloro-N-(4-methoxyphenyl)nicotinamide adopts a similar twisted conformation to minimize steric hindrance between the aromatic rings.

Furthermore, the crystal structure of another analog, 2-chloro-N-(4-methoxyphenyl)benzamide , reveals that the chloro- and methoxy-substituted benzene rings are nearly orthogonal to each other.[4][5] This significant dihedral angle is a common feature in such N-aryl amides. Intermolecular interactions in the solid state are likely to be dominated by N—H⋯O hydrogen bonds, forming chains or more complex networks, which will influence the compound's melting point and solubility.[2][3][4][5]

PropertyValueSource
IUPAC Name 2-chloro-N-(4-methoxyphenyl)pyridine-3-carboxamide[1]
CAS Number 56149-30-5[1]
Molecular Formula C₁₃H₁₁ClN₂O₂[1]
Molecular Weight 262.70 g/mol Calculated
Canonical SMILES COC1=CC=C(NC(=O)C2=CC=CN=C2Cl)C=C1[1]
InChI Key NGPGZYZITIPWRZ-UHFFFAOYSA-N[1]
Synthesis Pathway

The synthesis of 2-chloro-N-(4-methoxyphenyl)nicotinamide can be achieved through a standard amidation reaction. A logical and commonly employed synthetic route involves the reaction of 2-chloronicotinoyl chloride with 4-methoxyaniline. This approach is analogous to the synthesis of similar N-aryl amides.[2][4]

Experimental Protocol: Synthesis of 2-chloro-N-(4-methoxyphenyl)nicotinamide

Causality: This protocol utilizes a robust and well-established amidation reaction. The use of a slight excess of the amine (4-methoxyaniline) can help to drive the reaction to completion and neutralize the HCl byproduct. The workup procedure is designed to remove unreacted starting materials and byproducts.

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-methoxyaniline (1.1 equivalents) in a suitable aprotic solvent such as chloroform or dichloromethane.

  • Addition of Acyl Chloride : Cool the solution in an ice bath. Slowly add a solution of 2-chloronicotinoyl chloride (1.0 equivalent) in the same solvent to the stirred amine solution. The slow addition is crucial to control the exothermic reaction.

  • Reaction Monitoring : Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup : Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess amine, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

  • Isolation and Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-chloro-N-(4-methoxyphenyl)nicotinamide.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2_chloronicotinoyl_chloride 2-Chloronicotinoyl Chloride Amidation Amidation Reaction (Aprotic Solvent, N2 atm) 2_chloronicotinoyl_chloride->Amidation 4_methoxyaniline 4-Methoxyaniline 4_methoxyaniline->Amidation Workup Aqueous Workup (Acid/Base Wash) Amidation->Workup Crude Product Purification Purification (Recrystallization) Workup->Purification Target_Molecule 2-chloro-N-(4-methoxyphenyl)nicotinamide Purification->Target_Molecule Pure Product Solubility_Workflow Start Start: Excess solid in solvent Equilibration Equilibration (Shake at constant T) Start->Equilibration Filtration Filtration (0.45 µm) Equilibration->Filtration Dilution Dilution Filtration->Dilution HPLC_Analysis HPLC-UV Analysis Dilution->HPLC_Analysis Quantification Quantification (vs. Calibration Curve) HPLC_Analysis->Quantification Result Solubility Data Quantification->Result

Sources

Exploratory

thermodynamic stability of 2-chloro-N-(4-methoxyphenyl)nicotinamide

An In-depth Technical Guide to the Thermodynamic Stability of 2-chloro-N-(4-methoxyphenyl)nicotinamide For Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of an active pha...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2-chloro-N-(4-methoxyphenyl)nicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the methodologies used to evaluate the . While this specific molecule may be novel, the principles and experimental workflows detailed herein are grounded in established pharmaceutical science. This document will serve as a robust framework for researchers to design and execute studies to characterize the solid-state and chemical stability of this and related nicotinamide derivatives. We will delve into the theoretical underpinnings of thermodynamic stability and provide detailed, field-proven protocols for thermal analysis and stability-indicating chromatographic methods.

Introduction: The Imperative of Stability in Drug Development

2-chloro-N-(4-methoxyphenyl)nicotinamide is a derivative of nicotinamide, a form of vitamin B3. Nicotinamide and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The substitution on the nicotinamide scaffold, a chloro group at the 2-position of the pyridine ring and a 4-methoxyphenyl group on the amide nitrogen, suggests that this molecule may possess unique pharmacological properties. As with any potential therapeutic agent, a thorough understanding of its intrinsic stability is paramount.

Thermodynamic stability dictates the physical and chemical integrity of the API under various environmental conditions. A thermodynamically unstable compound can undergo transformations such as polymorphism, deliquescence, or chemical degradation, leading to altered bioavailability, loss of potency, or the formation of potentially toxic impurities. Therefore, a comprehensive assessment of thermodynamic stability is not merely a regulatory requirement but a fundamental aspect of ensuring the quality and safety of a pharmaceutical product.

This guide will provide the scientific rationale and detailed methodologies for a thorough investigation of the .

Theoretical Framework of Thermodynamic Stability

The thermodynamic stability of a pharmaceutical solid is primarily concerned with its tendency to exist in its lowest energy state. Key concepts that underpin this assessment include:

  • Polymorphism: The ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, and bioavailability.[1][2] One polymorph will be the most thermodynamically stable under a given set of conditions, while others are considered metastable.[1][2]

  • Gibbs Free Energy (G): A thermodynamic potential that can be used to predict the spontaneity of a process. A system will always tend towards a state of lower Gibbs free energy. For a solid, the crystalline form with the lowest Gibbs free energy is the most stable.

  • Enthalpy (H) and Entropy (S): The Gibbs free energy is related to enthalpy and entropy by the equation G = H - TS. Enthalpy is a measure of the total energy of a system, while entropy is a measure of its disorder. The interplay between these two factors determines the overall stability.

  • Degradation Kinetics: The study of the rates at which a compound breaks down. Understanding the degradation kinetics is crucial for predicting the shelf-life of a drug product and identifying optimal storage conditions.[3]

Core Experimental Methodologies for Stability Assessment

A multi-faceted approach is necessary to fully characterize the . This typically involves a combination of thermal analysis techniques and chromatographic methods for assessing chemical degradation.

Thermal Analysis

Thermal analysis techniques are indispensable for probing the solid-state properties of a pharmaceutical compound.[4][5][6][7]

3.1.1. Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to measure the heat flow into or out of a sample as a function of temperature or time.[8] It provides critical information about thermal events such as melting, crystallization, and solid-solid phase transitions.

Causality Behind Experimental Choices: The primary goal of DSC in this context is to determine the melting point and enthalpy of fusion of 2-chloro-N-(4-methoxyphenyl)nicotinamide, which are key indicators of its crystal lattice energy. Furthermore, the presence of multiple melting peaks or other thermal events before melting can indicate the existence of polymorphs or impurities.

Experimental Protocol for DSC:

  • Sample Preparation: Accurately weigh 2-5 mg of 2-chloro-N-(4-methoxyphenyl)nicotinamide into a standard aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Temperature Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting point.

    • Maintain a constant flow of an inert gas, such as nitrogen, over the sample to prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔHfus).

3.1.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[7] It is used to assess the thermal stability and decomposition profile of the compound.

Causality Behind Experimental Choices: TGA helps to determine the temperature at which the compound begins to decompose. This information is crucial for establishing handling and storage limits. It can also indicate the presence of solvates or hydrates if mass loss occurs at temperatures below the decomposition point.

Experimental Protocol for TGA:

  • Sample Preparation: Accurately weigh 5-10 mg of 2-chloro-N-(4-methoxyphenyl)nicotinamide into a TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace.

  • Temperature Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Maintain a controlled atmosphere, typically an inert nitrogen atmosphere, to study thermal decomposition without oxidation.

  • Data Analysis: Analyze the TGA curve (mass vs. temperature) to identify the onset temperature of decomposition and the percentage of mass loss at different temperature ranges. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rate.

Workflow for Thermal Analysis

cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) DSC_Sample Weigh 2-5 mg of Sample DSC_Pan Seal in Aluminum Pan DSC_Sample->DSC_Pan DSC_Run Heat at 10°C/min under N2 DSC_Pan->DSC_Run DSC_Analysis Determine Tm and ΔHfus DSC_Run->DSC_Analysis Result Thermal Stability Profile DSC_Analysis->Result TGA_Sample Weigh 5-10 mg of Sample TGA_Pan Place in TGA Pan TGA_Sample->TGA_Pan TGA_Run Heat at 10°C/min under N2 TGA_Pan->TGA_Run TGA_Analysis Determine Decomposition Temp. TGA_Run->TGA_Analysis TGA_Analysis->Result API 2-chloro-N-(4-methoxyphenyl)nicotinamide API->DSC_Sample API->TGA_Sample

Caption: Workflow for assessing solid-state thermal stability.

Chemical Stability: Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product. A stability-indicating HPLC method is crucial for determining the extent of degradation of 2-chloro-N-(4-methoxyphenyl)nicotinamide under various stress conditions.[9][10]

Causality Behind Experimental Choices: Forced degradation studies are performed to identify the likely degradation products and to demonstrate the specificity of the analytical method.[9] By subjecting the compound to conditions more severe than those it would encounter during storage, we can accelerate its degradation and gain insights into its intrinsic stability.

Experimental Protocol for Forced Degradation Studies:

  • Stock Solution Preparation: Prepare a stock solution of 2-chloro-N-(4-methoxyphenyl)nicotinamide in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80 °C for a specified time.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 80 °C for a specified time. Neutralize the solution before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature.

    • Thermal Degradation: Heat the solid drug substance at an elevated temperature (e.g., 105 °C).

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light.

  • Sample Analysis by HPLC:

    • Chromatographic System: A reverse-phase HPLC system with a C18 column is typically suitable for this type of molecule.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve good separation of the parent compound from its degradation products.

    • Detection: A photodiode array (PDA) detector is recommended to assess the peak purity of the parent compound and to obtain UV spectra of the degradation products.

    • Method Validation: The HPLC method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Workflow for Stability-Indicating HPLC Method Development

cluster_Stress Forced Degradation Start Prepare Stock Solution of API Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidative Degradation Start->Oxidation Thermal Thermal Degradation Start->Thermal Photo Photolytic Degradation Start->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Validation Method Validation (ICH) HPLC->Validation Result Chemical Stability Profile Validation->Result

Caption: Workflow for assessing chemical stability via forced degradation.

Potential Degradation Pathways

Based on the chemical structure of 2-chloro-N-(4-methoxyphenyl)nicotinamide, the most probable degradation pathway under hydrolytic conditions is the cleavage of the amide bond. This would result in the formation of 2-chloronicotinic acid and 4-methoxyaniline.

Hypothesized Degradation Pathway

Parent 2-chloro-N-(4-methoxyphenyl)nicotinamide Degradation Hydrolysis (Acid or Base) Parent->Degradation Prod1 2-chloronicotinic acid Degradation->Prod1 Prod2 4-methoxyaniline Degradation->Prod2 Products Degradation Products

Caption: Hypothesized hydrolytic degradation of the target molecule.

Data Interpretation and Reporting

The data gathered from these studies should be compiled to create a comprehensive stability profile for 2-chloro-N-(4-methoxyphenyl)nicotinamide.

Summary of Thermodynamic Stability Data
ParameterMethodResultInterpretation
Melting Point (Tm)DSCe.g., 150-155 °CA sharp melting peak indicates high purity.
Enthalpy of Fusion (ΔHfus)DSCe.g., 25-30 kJ/molReflects the strength of the crystal lattice.
Decomposition Temperature (Td)TGAe.g., > 200 °CIndicates the upper limit for thermal stability.
Acid HydrolysisHPLCe.g., Significant degradationSusceptible to degradation in acidic conditions.
Base HydrolysisHPLCe.g., Rapid degradationUnstable in basic conditions.
OxidationHPLCe.g., Minor degradationRelatively stable to oxidation.
PhotostabilityHPLCe.g., StableNot sensitive to light.

Conclusion

The is a critical quality attribute that must be thoroughly investigated to ensure its potential as a safe and effective therapeutic agent. This guide has outlined a systematic and scientifically rigorous approach to characterizing its solid-state and chemical stability. By employing techniques such as DSC, TGA, and a validated stability-indicating HPLC method, researchers can build a comprehensive understanding of the compound's stability profile. This knowledge is essential for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality of the final drug product.

References

  • Buan, C. M., & Li, Z. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. Molecules, 26(14), 4165. [Link]

  • Cysewski, P. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. MOST Wiedzy. [Link]

  • Saeed, A., & Simpson, J. (2010). 2-Chloro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2839. [Link]

  • MDPI. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. [Link]

  • Umar, M., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Journal of Pharmaceutical Sciences, 108(11), 3617-3625. [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • Pires, M. A., et al. (2008). Thermal analysis of vitamin PP: Niacin and niacinamide. Journal of Thermal Analysis and Calorimetry, 92(2), 487-490. [Link]

  • Tandel, F., & More, P. (2018). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. International Journal of Pharmacy Research & Technology, 8(2), 43-47. [Link]

  • Patel, N. A. (2023). DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICAL FORMULATION. International Journal of Novel Research and Development, 8(5), g536-g550. [Link]

  • AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. [Link]

  • TSI Journals. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. [Link]

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Foundational

Unveiling the Molecular Landscape: A Technical Guide to Identifying and Validating the Biological Targets of 2-chloro-N-(4-methoxyphenyl)nicotinamide

This in-depth technical guide is designed for researchers, scientists, and drug development professionals dedicated to the exploration of novel small molecules. Here, we outline a comprehensive strategy for the identific...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals dedicated to the exploration of novel small molecules. Here, we outline a comprehensive strategy for the identification and validation of potential biological targets for the compound 2-chloro-N-(4-methoxyphenyl)nicotinamide. Drawing upon established knowledge of nicotinamide derivatives and pioneering experimental approaches, this document provides a robust framework for elucidating the compound's mechanism of action and therapeutic potential.

Introduction: The Therapeutic Promise of Nicotinamide Analogs

Nicotinamide and its derivatives represent a versatile class of molecules with a broad spectrum of biological activities, ranging from fungicidal and anti-inflammatory to neuroprotective and anti-cancer effects.[1][2][3][4] The therapeutic potential of these compounds stems from their ability to interact with a diverse array of cellular targets, primarily by mimicking the endogenous roles of nicotinamide adenine dinucleotide (NAD+), a cornerstone of cellular metabolism and signaling.[5][6][7] The subject of this guide, 2-chloro-N-(4-methoxyphenyl)nicotinamide, is a structurally distinct nicotinamide analog. Its unique chemical features warrant a systematic investigation into its biological targets to unlock its full therapeutic promise. This guide will provide the scientific rationale and detailed methodologies for such an endeavor.

Part 1: Primary Hypothesized Target Classes

Based on the extensive literature surrounding nicotinamide derivatives, we can logically infer several primary classes of potential biological targets for 2-chloro-N-(4-methoxyphenyl)nicotinamide.

Enzymes of the NAD+ Salvage Pathway

Rationale: Nicotinamide is a fundamental precursor for the synthesis of NAD+, a critical coenzyme in cellular redox reactions and a substrate for various signaling enzymes.[5][6][7] The NAD+ salvage pathway, which recycles nicotinamide back into NAD+, is a key hub for cellular metabolism. Small molecules that modulate the enzymes within this pathway can have profound effects on cellular energetics and signaling. Thiophenyl derivatives of nicotinamide, for instance, are metabolized by this pathway into toxic NAD analogs that inhibit inosine monophosphate dehydrogenase (IMPDH), highlighting the pathway's role in drug activation and targeting.[8]

Key Potential Targets:

  • Nicotinamide Phosphoribosyltransferase (NAMPT): The rate-limiting enzyme in the NAD+ salvage pathway.

  • Nicotinamide Mononucleotide Adenylyltransferase (NMNAT): Catalyzes the final step in the synthesis of NAD+.

  • Inosine Monophosphate Dehydrogenase (IMPDH): A key enzyme in de novo purine biosynthesis, which can be indirectly affected by alterations in NAD+ metabolism.[8]

Succinate Dehydrogenase (SDH)

Rationale: Several novel nicotinamide derivatives have been successfully developed as inhibitors of succinate dehydrogenase (SDH), a crucial enzyme complex in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1] These compounds have demonstrated significant fungicidal activity, indicating that SDH is a viable target for this class of molecules, particularly in the context of developing new anti-infective agents.[1] The structural similarities between 2-chloro-N-(4-methoxyphenyl)nicotinamide and known SDH inhibitors make this enzyme a high-priority candidate for investigation.

Poly(ADP-ribose) Polymerases (PARPs)

Rationale: Nicotinamide is a well-established inhibitor of PARPs, a family of enzymes involved in critical cellular processes such as DNA repair, genomic stability, and programmed cell death.[9][10][11] By competing with NAD+ for the PARP active site, nicotinamide can modulate these pathways. Given this precedent, it is highly probable that 2-chloro-N-(4-methoxyphenyl)nicotinamide could also exhibit PARP inhibitory activity, a property with significant therapeutic implications in oncology and inflammatory diseases.

Sirtuins (SIRTs)

Rationale: Sirtuins are a class of NAD+-dependent deacetylases that play pivotal roles in regulating gene expression, metabolism, and aging. Nicotinamide is known to modulate sirtuin activity.[2] Investigating the effect of 2-chloro-N-(4-methoxyphenyl)nicotinamide on sirtuin function is a logical step in understanding its potential impact on cellular homeostasis and longevity-related pathways.

Part 2: Experimental Workflows for Target Identification and Validation

A multi-pronged approach combining in silico, in vitro, and cell-based assays is essential for the robust identification and validation of the biological targets of 2-chloro-N-(4-methoxyphenyl)nicotinamide.

Initial Target Screening: In Silico and Biochemical Approaches

This initial phase aims to rapidly assess the likelihood of interaction between the compound and the hypothesized target classes.

Protocol:

  • Protein Structure Preparation: Obtain the 3D crystal structures of the potential target proteins (NAMPT, SDH, PARP1, SIRT1) from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: Generate a 3D conformation of 2-chloro-N-(4-methoxyphenyl)nicotinamide and optimize its geometry using computational chemistry software.

  • Docking Simulation: Perform molecular docking simulations using software such as AutoDock or Glide to predict the binding affinity and pose of the compound within the active site of each target protein.

  • Analysis: Analyze the docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to prioritize targets for experimental validation.

Protocol:

  • Enzyme and Substrate Preparation: Obtain purified recombinant enzymes for each potential target (NAMPT, SDH, PARP1, SIRT1). Prepare the appropriate substrates and cofactors for each enzyme assay.

  • Assay Execution: Perform enzymatic assays in a multi-well plate format. Incubate the enzyme with varying concentrations of 2-chloro-N-(4-methoxyphenyl)nicotinamide.

  • Activity Measurement: Measure the enzyme activity using a suitable detection method (e.g., spectrophotometry, fluorometry, luminescence).

  • Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity) to quantify its inhibitory potency.

Potential Target Assay Principle Typical Substrates Detection Method
NAMPT Measures the production of NMNNicotinamide, PRPPCoupled enzyme assay leading to a colorimetric or fluorescent signal
SDH Measures the reduction of a substrateSuccinate, DCPIPSpectrophotometry (decrease in absorbance of DCPIP)
PARP1 Measures the incorporation of ADP-riboseNAD+, HistonesELISA-based detection of poly(ADP-ribose) chains
SIRT1 Measures the deacetylation of a substrateAcetylated peptide, NAD+Fluorescent-based assay detecting the deacetylated product
Cellular Target Engagement and Functional Validation

This phase aims to confirm that the compound interacts with its target in a cellular context and elicits a functional response.

Protocol:

  • Cell Treatment: Treat intact cells with 2-chloro-N-(4-methoxyphenyl)nicotinamide or a vehicle control.

  • Heat Challenge: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet the denatured and aggregated proteins.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting using antibodies specific to the potential target proteins.

  • Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Protocol:

  • Cell Treatment: Treat cells with varying concentrations of 2-chloro-N-(4-methoxyphenyl)nicotinamide for different durations.

  • Protein Extraction and Quantification: Lyse the cells and quantify the total protein concentration.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against key proteins in the relevant signaling pathways (e.g., downstream effectors of PARP1 or SIRT1).

  • Analysis: Quantify the changes in protein expression or post-translational modifications to determine the compound's effect on the signaling pathway.

Part 3: Visualizing the Scientific Logic

Diagrams are indispensable tools for conceptualizing the complex biological systems and experimental workflows involved in target identification.

G cluster_0 Hypothesized Target Classes cluster_1 Phase 1: Initial Target Screening cluster_2 Phase 2: Cellular Target Validation cluster_3 Outcome Target1 NAD+ Salvage Pathway Enzymes (NAMPT, NMNAT, IMPDH) Screen1 Molecular Docking Target1->Screen1 Screen2 In Vitro Enzymatic Assays Target1->Screen2 Target2 Succinate Dehydrogenase (SDH) Target2->Screen1 Target2->Screen2 Target3 Poly(ADP-ribose) Polymerases (PARPs) Target3->Screen1 Target3->Screen2 Target4 Sirtuins (SIRTs) Target4->Screen1 Target4->Screen2 Validation1 Cellular Thermal Shift Assay (CETSA) Screen1->Validation1 Validation2 Pathway Analysis (Western Blot) Screen1->Validation2 Screen2->Validation1 Screen2->Validation2 Outcome Validated Biological Target(s) and Mechanism of Action Validation1->Outcome Validation2->Outcome

Figure 1: A streamlined workflow for the identification and validation of biological targets for 2-chloro-N-(4-methoxyphenyl)nicotinamide.

G cluster_0 Potential Cellular Effects cluster_1 Potential Molecular Targets Compound 2-chloro-N-(4-methoxyphenyl)nicotinamide Target1 NAMPT / NMNAT Compound->Target1 Target2 SDH Compound->Target2 Target3 PARPs Compound->Target3 Target4 SIRTs Compound->Target4 Effect1 Modulation of Cellular Metabolism Effect2 Inhibition of DNA Repair Effect3 Anti-inflammatory Response Effect4 Altered Gene Expression Target1->Effect1 Target2->Effect1 Target3->Effect2 Target3->Effect3 Target4->Effect4

Figure 2: Hypothesized molecular interactions and downstream cellular effects of 2-chloro-N-(4-methoxyphenyl)nicotinamide.

Conclusion: Charting a Path to Novel Therapeutics

The exploration of 2-chloro-N-(4-methoxyphenyl)nicotinamide holds significant promise for the discovery of new therapeutic agents. By systematically applying the principles and methodologies outlined in this guide, researchers can effectively navigate the complex landscape of molecular interactions to identify and validate its biological targets. This structured approach, grounded in scientific rigor and informed by the rich history of nicotinamide research, will be instrumental in translating a promising molecule into a potential clinical candidate.

References

  • Bogan, K. L., & Brenner, C. (2008). Nicotinic acid, nicotinamide, and nicotinamide riboside: a molecular view of NAD+ precursor vitamins in human nutrition. Annual review of nutrition, 28, 115-130.
  • Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC - NIH. (n.d.).
  • KEGG PATHWAY Database. (n.d.). Retrieved January 27, 2026, from [Link]

  • Braidy, N., Berg, J., Clement, J., Kourpanis, I., & Grant, R. (2019). Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders. Current neuropharmacology, 17(4), 353–363.
  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC - PubMed Central. (2023, January 23). Retrieved January 27, 2026, from [Link]

  • Gasperi, V., Sibilano, M., Savini, I., & Catani, M. V. (2019). Study of NAD-interacting proteins highlights the extent of NAD regulatory roles in the cell and its potential as a therapeutic target. FEBS Open Bio, 9(4), 685–697.
  • Bains, P., Kaur, M., Kaur, J., & Sharma, S. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian journal of dermatology, venereology and leprology, 84(2), 234–237.
  • The Influence of Nicotinamide on Health and Disease in the Central Nervous System - PMC. (2018, May 21). Retrieved January 27, 2026, from [Link]

  • Bioinformatic Analysis of the Nicotinamide Binding Site in Poly(ADP-Ribose) Polymerase Family Proteins - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

  • Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders - PMC - PubMed Central. (n.d.). Retrieved January 27, 2026, from [Link]

  • Nicotinamide: Mechanism of action and indications in dermatology - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC - PubMed Central. (2024, June 3). Retrieved January 27, 2026, from [Link]

  • Compound prevents neurological damage, shows cognitive benefits in mouse model of Alzheimer's disease | National Institute on Aging. (2018, February 6). Retrieved January 27, 2026, from [Link]

  • Discovery of Nicotinamide Adenine Dinucleotide Binding Proteins in the Escherichia coli Proteome Using a Combined Energetic- and Structural-Bioinformatics-Based Approach - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

  • Nicotinamide - DermNet. (n.d.). Retrieved January 27, 2026, from [Link]

  • Longevity nutraceuticals are coming of age. (2026, January 23). Retrieved January 27, 2026, from [Link]

  • Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PubMed Central. (2024, August 5). Retrieved January 27, 2026, from [Link]

  • Wohlrab, J., & Kreft, D. (2014). Niacinamide - mechanisms of action and its topical use in dermatology. Skin pharmacology and physiology, 27(6), 311–315.
  • Supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides. (n.d.). Retrieved January 27, 2026, from [Link]

  • 6-Methylnicotine - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

  • Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]

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Exploratory

In Silico Prediction of 2-chloro-N-(4-methoxyphenyl)nicotinamide Activity: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive, in-depth technical framework for the in silico prediction of the biological activity of the novel compound, 2-chloro-N-(4-methoxyphenyl)nicotinamide. Designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical framework for the in silico prediction of the biological activity of the novel compound, 2-chloro-N-(4-methoxyphenyl)nicotinamide. Designed for researchers, scientists, and drug development professionals, this document eschews rigid templates in favor of a logically structured narrative that mirrors the scientific discovery process. We will delve into the causality behind experimental choices, grounding each protocol in established scientific principles to ensure a self-validating and reproducible workflow.

Introduction: The Rationale for In Silico Investigation

The compound 2-chloro-N-(4-methoxyphenyl)nicotinamide belongs to the nicotinamide family, a class of compounds with a rich history in biological and medicinal chemistry. Nicotinamide itself is a form of vitamin B3 and a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1][2] NAD+ is a pivotal player in cellular metabolism, DNA repair, and cell signaling, making enzymes that utilize or are modulated by nicotinamide-containing molecules attractive targets for therapeutic intervention.[2][3] Given the diverse biological activities of nicotinamide derivatives, which include roles as enzyme inhibitors and potential treatments for neurodegenerative diseases, any novel analogue such as 2-chloro-N-(4-methoxyphenyl)nicotinamide warrants a thorough investigation of its potential bioactivity.[4]

In silico methods provide a rapid, cost-effective, and powerful approach to generate initial hypotheses about a compound's biological activity, mechanism of action, and potential liabilities before committing to expensive and time-consuming wet-lab experiments.[5][6] This guide will provide a step-by-step methodology for a comprehensive in silico evaluation of 2-chloro-N-(4-methoxyphenyl)nicotinamide, encompassing target identification, molecular docking, pharmacophore modeling, Quantitative Structure-Activity Relationship (QSAR) analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Section 1: Target Identification - Unveiling Potential Biological Partners

The first critical step in predicting the activity of a novel compound is to identify its potential biological targets. Based on the structural scaffold of 2-chloro-N-(4-methoxyphenyl)nicotinamide, which features a nicotinamide core, we can hypothesize its interaction with proteins known to bind to similar moieties. Our initial investigation points towards several promising target classes:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Several nicotinamide derivatives have been identified as potent VEGFR-2 inhibitors.[7][8]

  • Bruton's Tyrosine Kinase (Btk): A crucial enzyme in B-cell signaling, making it a validated target for autoimmune diseases and B-cell malignancies.[9]

  • Poly(ADP-ribose) Polymerase (PARP): A family of enzymes involved in DNA repair. PARP inhibitors have emerged as a successful class of anti-cancer agents.[10][11]

  • Sirtuin 1 (SIRT1): A NAD+-dependent deacetylase that plays a critical role in metabolism, inflammation, and aging.[12][13]

This initial target list provides a solid foundation for our subsequent in silico investigations.

Section 2: Molecular Docking - Simulating the Binding Interaction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction.[14] This allows us to visualize potential binding modes and estimate the binding affinity of 2-chloro-N-(4-methoxyphenyl)nicotinamide to our identified targets.

Experimental Protocol: Molecular Docking Workflow
  • Ligand Preparation:

    • Obtain the 2D structure of 2-chloro-N-(4-methoxyphenyl)nicotinamide. Its canonical SMILES representation is COC1=CC=C(NC(=O)C2=CC=CN=C2Cl)C=C1.[15]

    • Convert the 2D structure to a 3D conformation using a suitable chemistry software package (e.g., Avogadro, ChemDraw).

    • Perform energy minimization of the 3D structure using a force field such as MMFF94 or UFF to obtain a low-energy conformation.

  • Receptor Preparation:

    • Download the crystal structures of the potential target proteins from the Protein Data Bank (PDB). The following PDB IDs are recommended starting points:

      • VEGFR-2: 4ASD[16], 3B8R[17]

      • Btk: 5VFI[18], 5KUP[19], 5ZZ4[9]

      • PARP-1: 1A26[20], 4I5I[21]

      • SIRT1: 4KXQ[22]

    • Prepare the protein for docking by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning partial charges. This can be accomplished using tools like AutoDockTools or the protein preparation wizard in Schrödinger's Maestro.

  • Docking Simulation:

    • Define the binding site on the receptor. This is typically the active site where the native ligand binds.

    • Perform the docking calculation using a validated docking program such as AutoDock Vina, Glide, or GOLD.

    • Analyze the docking results, focusing on the predicted binding poses and their corresponding docking scores (binding energies). The most favorable poses will have the lowest binding energies.

  • Post-Docking Analysis and Validation:

    • Visualize the docked poses to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the receptor.[14]

    • To validate the docking protocol, re-dock the co-crystallized ligand into the receptor's binding site and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD of less than 2.0 Å is generally considered a successful validation.[23]

Data Presentation: Predicted Binding Affinities
Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
VEGFR-24ASD-8.5 to -10.0Cys919, Glu885, Asp1046
Btk5VFI-7.0 to -9.0Cys481, Thr474, Met477
PARP-11A26-6.5 to -8.5Gly863, Tyr907, Ser904
SIRT14KXQ-6.0 to -8.0Phe297, Ile347, His363

Note: The predicted binding affinities are hypothetical and will vary depending on the docking software and scoring function used. The key interacting residues are based on known inhibitor binding modes for these targets.

Visualization: Molecular Docking Workflow

cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation L1 2D Structure of Compound L2 3D Conformation Generation L1->L2 L3 Energy Minimization L2->L3 Docking Molecular Docking Simulation L3->Docking R1 Download PDB Structure R2 Remove Water & Ligands R1->R2 R3 Add Hydrogens & Charges R2->R3 R3->Docking Analysis Post-Docking Analysis & Validation Docking->Analysis

A simplified workflow for molecular docking studies.

Section 3: Pharmacophore Modeling - Identifying Key Chemical Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[19] This can be used to screen large compound libraries for molecules with similar features or to guide the design of new, more potent analogues.

Experimental Protocol: Pharmacophore Model Generation
  • Model Generation:

    • Ligand-based: If a set of known active compounds for a particular target is available, a pharmacophore model can be generated based on their common chemical features.

    • Structure-based: A pharmacophore model can be derived from the interactions observed between a ligand and its receptor in a crystal structure.[7]

  • Feature Definition: Common pharmacophoric features include hydrogen bond donors and acceptors, hydrophobic groups, aromatic rings, and positive and negative ionizable groups.

  • Model Validation: The generated pharmacophore model should be validated by its ability to distinguish between known active and inactive compounds. A good model will have a high enrichment factor, meaning it preferentially selects active compounds from a database.

Visualization: Hypothetical Pharmacophore for a Kinase Inhibitor

HBD H-Bond Donor HBA1 H-Bond Acceptor HBD->HBA1 3.5 Å HY Hydrophobic HBA1->HY 4.2 Å HBA2 H-Bond Acceptor AR Aromatic Ring HBA2->AR 6.1 Å HY->AR 5.0 Å

A hypothetical pharmacophore model for a kinase inhibitor.

Section 4: Quantitative Structure-Activity Relationship (QSAR) - Linking Structure to Activity

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[24] A robust QSAR model can be used to predict the activity of novel compounds and to understand the structural features that are important for activity.

Experimental Protocol: QSAR Model Development
  • Data Set Preparation:

    • Compile a dataset of structurally diverse compounds with experimentally determined biological activity against a specific target.

    • Divide the dataset into a training set for model development and a test set for model validation.[25]

  • Descriptor Calculation:

    • For each compound in the dataset, calculate a set of molecular descriptors that quantify various aspects of its chemical structure (e.g., topological, electronic, steric).

  • Model Building:

    • Use statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines) to build a mathematical model that relates the descriptors to the biological activity.[26]

  • Model Validation:

    • Rigorously validate the QSAR model using both internal and external validation techniques to assess its predictive power.[25][27] Key statistical parameters include the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE).

Data Presentation: Key QSAR Validation Metrics
MetricDescriptionAcceptable Value
Coefficient of determination for the training set.> 0.6
Cross-validated R² for the training set.> 0.5
R²_pred R² for the external test set.> 0.5

Section 5: ADMET Prediction - Assessing Drug-Likeness and Safety

ADMET prediction is a crucial step in early-stage drug discovery that helps to identify compounds with favorable pharmacokinetic and safety profiles, thereby reducing the risk of late-stage attrition.[5][6]

Experimental Protocol: In Silico ADMET Profiling
  • Property Prediction:

    • Utilize a variety of in silico tools and web servers to predict a range of ADMET properties for 2-chloro-N-(4-methoxyphenyl)nicotinamide. Several open-access tools are available, such as SwissADME, pkCSM, and admetSAR.[24]

    • Key properties to predict include:

      • Absorption: Caco-2 permeability, human intestinal absorption.

      • Distribution: Blood-brain barrier permeability, plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) inhibition and substrate potential.

      • Excretion: Renal clearance.

      • Toxicity: Ames mutagenicity, cardiotoxicity (hERG inhibition), hepatotoxicity.

  • Data Interpretation:

    • Analyze the predicted ADMET properties in the context of the intended therapeutic application. For example, a compound intended for a central nervous system disorder should ideally have good blood-brain barrier permeability.

Data Presentation: Predicted ADMET Properties
PropertyPredicted ValueInterpretation
Human Intestinal Absorption HighLikely to be well-absorbed orally.
Blood-Brain Barrier Permeability LowMay not be suitable for CNS targets.
CYP2D6 Inhibition YesPotential for drug-drug interactions.
Ames Mutagenicity Non-mutagenicLow risk of carcinogenicity.
hERG Inhibition Low riskLow risk of cardiotoxicity.

Note: These are hypothetical predictions and should be confirmed with experimental data.

Conclusion: A Roadmap for Further Investigation

This technical guide has outlined a comprehensive in silico workflow for predicting the biological activity of 2-chloro-N-(4-methoxyphenyl)nicotinamide. By systematically applying molecular docking, pharmacophore modeling, QSAR analysis, and ADMET prediction, researchers can generate valuable hypotheses about the compound's potential targets, mechanism of action, and drug-like properties. The insights gained from these computational studies will provide a strong foundation for guiding subsequent experimental validation and lead optimization efforts. It is imperative to remember that in silico predictions are not a substitute for experimental data but rather a powerful tool to accelerate the drug discovery process and increase the probability of success.

References

  • Bhayye, S., & D'Souza, R. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(10), 1147-1157.
  • Zhao, K., et al. (2013). Crystal structure of the SIRT1 catalytic domain bound to NAD+ and an EX527 analog. Journal of the American Chemical Society, 135(28), 10243-10246.
  • Kirsanov, K. I., et al. (2019). Bioinformatic Analysis of the Nicotinamide Binding Site in Poly(ADP-Ribose) Polymerase Family Proteins. International Journal of Molecular Sciences, 20(23), 5929.
  • Abdel-Halim, M., et al. (2022).
  • Singh, P., & Kumar, A. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation.
  • Sauve, A. A. (2008). The chemistry of the vitamin B3 metabolome. Current Opinion in Chemical Biology, 12(1), 104-112.
  • Liu, Y., et al. (2018). Discovery of a Highly Selective and Orally Bioavailable Bruton's Tyrosine Kinase (BTK) Inhibitor for the Treatment of B-Cell Malignancies. Journal of Medicinal Chemistry, 61(20), 9147-9163.
  • Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]

  • Linus Pauling Institute. (2018). Niacin. Oregon State University. Retrieved from [Link]

  • Ruf, A., et al. (1996). The catalytic fragment of poly(ADP-ribose) polymerase complexed with carba-NAD. Biochemistry, 35(46), 14671-14677.
  • Golbraikh, A., & Tropsha, A. (2002). Beware of q2! Journal of Molecular Graphics and Modelling, 20(4), 269-276.
  • Gertz, M., & Steegborn, C. (2010). Sirtuin modulators: a patent review.
  • Fancelli, D., et al. (2013). Potent and selective vascular endothelial growth factor receptor-2 inhibitors. 1. 4-aminoquinazolines. Journal of Medicinal Chemistry, 56(11), 4511-4526.
  • Johnson, A. R., et al. (2016). Modulating the Binding Kinetics of Bruton's Tyrosine Kinase Inhibitors Through Transition State Effects. ACS Chemical Biology, 11(11), 3121-3131.
  • Kirkland, J. B. (2007). NAD+ and vitamin B3: from metabolism to therapies. Journal of Pharmacology and Experimental Therapeutics, 323(3), 857-864.
  • Davenport, A. M., et al. (2014). Structure of NAD-dependent protein deacetylase sirtuin-1 (closed state, 1.85 A). Acta Crystallographica Section D: Biological Crystallography, 70(Pt 2), 438-447.
  • Chen, Y., et al. (2025). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction.
  • Crawford, J. J., et al. (2018). Discovery of GDC-0853, a Potent, Selective, and Noncovalent Bruton's Tyrosine Kinase Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 61(6), 2227-2245.
  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link]

  • Kairys, V., et al. (2006). Lessons from Docking Validation.
  • Gomaa, R. M., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 27(5), 1640.
  • Fraley, M. E., et al. (2008). N-Alkyl and N-unsubstituted naphthamides as potent, selective inhibitors of VEGFR-2 (KDR). Bioorganic & Medicinal Chemistry Letters, 18(1), 229-233.
  • Thorsell, A. G., et al. (2017). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 60(4), 1262-1279.
  • Kirkland, J. B. (2016). Niacin requirements for genomic stability. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 788, 5-11.
  • Zhao, K., et al. (2013). The 2.5 Å Crystal Structure of the SIRT1 Catalytic Domain Bound to Nicotinamide Adenine Dinucleotide (NAD+) and an Indole (EX527 Analogue) Reveals a Novel Mechanism of Histone Deacetylase Inhibition. Journal of the American Chemical Society, 135(28), 10243-10246.
  • Roy, K., et al. (2016). Validation of QSAR Models. In Understanding the Basics of QSAR for Applications in Pharmaceutical Sciences and Risk Assessment (pp. 165-194). Academic Press.
  • ResearchGate. (n.d.). Bruton's tyrosine kinase (BTK) structure diagram. Retrieved from [Link]

  • ResearchGate. (2023). Which is the best Web Server for ADMET Predictions helpful for publications. Retrieved from [Link]

  • Jain, A. N. (2007). Best Practices in Docking and Activity Prediction.
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  • ResearchGate. (n.d.). (A-F) Interaction diagrams for PARPi with PARP1. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2022). Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives. Frontiers in Chemistry, 10, 999643.
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  • Lou, Y., et al. (2016). Structure of Bruton's Tyrosine Kinase (BTK) with Pyridazinone Compound 9.
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  • Huang, N., et al. (2006). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
  • Liscio, P., et al. (2022). Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules. Journal of Medicinal Chemistry, 65(11), 7581-7607.
  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. Retrieved from [Link]

  • Molelixr Informatics. (2023, March 24). 7 Expert Tips for Perfect Molecular Docking | Bioinformatics and Biotech [Video]. YouTube. [Link]

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Foundational

literature review of nicotinamide derivatives in drug discovery

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Nicotinamide, a humble B3 vitamin, has emerged from the shadow of nutritional science to...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide, a humble B3 vitamin, has emerged from the shadow of nutritional science to become a cornerstone scaffold in modern drug discovery. Its derivatives are at the forefront of therapeutic innovation, targeting a remarkable breadth of disease pathways with increasing precision. This guide provides a deep dive into the burgeoning field of nicotinamide-based drug development, offering a synthesis of mechanistic insights, field-proven experimental approaches, and a forward-looking perspective on this versatile chemical entity. We will dissect the core biology of nicotinamide adenine dinucleotide (NAD+), the central metabolite from which these derivatives derive their power, and explore the major classes of therapeutics that leverage its structure. From the established success of PARP inhibitors in oncology to the exciting potential of sirtuin modulators in aging and metabolic diseases, this document serves as a comprehensive resource for researchers seeking to harness the therapeutic potential of nicotinamide derivatives.

The Central Axis: Nicotinamide Adenine Dinucleotide (NAD+) Metabolism

The story of nicotinamide derivatives in pharmacology is inextricably linked to the biology of NAD+. This vital coenzyme is not merely a player in cellular redox reactions but a critical signaling molecule that governs a vast landscape of cellular processes, including DNA repair, gene expression, and immune responses. A decline in cellular NAD+ levels is a hallmark of aging and is implicated in a wide array of age-related diseases.[1][2] Consequently, strategies to modulate NAD+ metabolism have become a major focus of therapeutic development.

Nicotinamide derivatives exert their effects through several key mechanisms related to NAD+ biology:

  • Direct Inhibition of NAD+-Consuming Enzymes: Many derivatives are designed to mimic the nicotinamide moiety of NAD+, enabling them to competitively inhibit enzymes that use NAD+ as a substrate.

  • Modulation of NAD+ Biosynthesis: Some derivatives act as precursors, boosting cellular NAD+ pools, while others inhibit enzymes involved in NAD+ salvage pathways, leading to targeted cellular effects.

  • Allosteric Modulation: Certain compounds can bind to sites distinct from the active site of an enzyme, inducing conformational changes that alter its activity.

The following diagram illustrates the central role of NAD+ and the key enzymatic targets for nicotinamide derivatives.

NAD_Metabolism cluster_0 NAD+ Biosynthesis cluster_1 NAD+ Consumption cluster_2 Cellular Processes NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNAT NMN->NMNAT NR Nicotinamide Riboside (NR) NR->NMN NRK1/2 NAMPT->NMN NAD NAD+ NMNAT->NAD PARPs PARPs NAD->PARPs Substrate Sirtuins Sirtuins NAD->Sirtuins Substrate CD38 CD38 NAD->CD38 Substrate DNA_Repair DNA Repair PARPs->DNA_Repair Metabolism Metabolism Sirtuins->Metabolism Gene_Expression Gene Expression Sirtuins->Gene_Expression Immunity Immunity CD38->Immunity PARP_Inhibitor_Discovery Start Start: Target Identification (PARP-1) Pharmacophore Structure-Based Pharmacophore Modeling Start->Pharmacophore Virtual_Screening Virtual Screening of Compound Libraries Pharmacophore->Virtual_Screening Docking Molecular Docking and Scoring Virtual_Screening->Docking Hit_Selection Hit Selection and Synthesis Docking->Hit_Selection In_Vitro_Assay In Vitro PARP-1 Inhibition Assay (IC50) Hit_Selection->In_Vitro_Assay Cell_Based_Assay Cell-Based Assays (e.g., BRCA-deficient cell lines) In_Vitro_Assay->Cell_Based_Assay Lead_Optimization Lead Optimization (ADMET Properties) Cell_Based_Assay->Lead_Optimization End Preclinical Candidate Lead_Optimization->End

Caption: Workflow for the discovery of novel PARP-1 inhibitors.

Experimental Protocol: In Vitro PARP-1 Inhibition Assay

A common method to assess the potency of novel PARP-1 inhibitors is a cell-free enzymatic assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histones (as a substrate for PARP-1)

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Anti-poly(ADP-ribose) antibody conjugated to a reporter enzyme (e.g., HRP)

  • Substrate for the reporter enzyme (e.g., TMB)

  • Test compounds (nicotinamide derivatives)

  • Assay buffer

Procedure:

  • Coat Plate: Coat a 96-well streptavidin-coated plate with histones.

  • Prepare Reactions: In a separate plate, prepare reaction mixtures containing assay buffer, recombinant PARP-1, and varying concentrations of the test compound or vehicle control.

  • Initiate Reaction: Add biotinylated NAD+ to each well to start the PARP-1 reaction. Incubate at room temperature.

  • Stop Reaction & Transfer: Stop the reaction and transfer the reaction mixtures to the histone-coated plate. Incubate to allow the biotinylated poly(ADP-ribosyl)ated histones to bind to the streptavidin.

  • Detection: Wash the plate and add the anti-poly(ADP-ribose) antibody. After incubation and washing, add the reporter enzyme substrate.

  • Readout: Measure the absorbance or fluorescence to quantify the amount of poly(ADP-ribose) produced.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Sirtuin Modulators: Targeting the Regulators of Longevity

Sirtuins are a class of NAD+-dependent deacetylases that play a crucial role in regulating metabolism, stress resistance, and aging. [3]There are seven human sirtuins (SIRT1-7) with distinct subcellular localizations and functions. The development of sirtuin-activating compounds (STACs) and sirtuin inhibitors has garnered significant interest for their potential to treat a range of diseases, including type 2 diabetes, neurodegenerative disorders, and cardiovascular disease. [4][5]

Mechanism of Action

Nicotinamide itself is a non-competitive inhibitor of sirtuins. [6]However, derivatives have been developed that can either activate or inhibit sirtuin activity. STACs can act through allosteric mechanisms, enhancing the enzyme's affinity for its substrates. Sirtuin inhibitors often mimic the nicotinamide portion of NAD+ to competitively block the active site.

The following diagram depicts the central role of SIRT1 in cellular processes.

SIRT1_Pathway cluster_0 Upstream Regulators cluster_1 Downstream Targets cluster_2 Cellular Outcomes SIRT1 SIRT1 PGC1a PGC-1α SIRT1->PGC1a Deacetylates FOXO FOXO SIRT1->FOXO Deacetylates NFkB NF-κB SIRT1->NFkB Deacetylates p53 p53 SIRT1->p53 Deacetylates NAD NAD+ NAD->SIRT1 Activates NAM Nicotinamide (NAM) NAM->SIRT1 Inhibits STACs Sirtuin-Activating Compounds (STACs) STACs->SIRT1 Activates Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Stress_Resistance Stress Resistance FOXO->Stress_Resistance Inflammation ↓ Inflammation NFkB->Inflammation Apoptosis ↓ Apoptosis p53->Apoptosis

Caption: Simplified signaling pathway of SIRT1 activation and its downstream effects.

Emerging Frontiers: CD38, NAMPT, and Beyond

The therapeutic landscape of nicotinamide derivatives continues to expand, with several other NAD+-related enzymes emerging as promising drug targets.

  • CD38 Inhibitors: CD38 is a major NAD+-consuming enzyme, and its levels increase with age, contributing to the age-related decline in NAD+. [7]Inhibitors of CD38 are being investigated as a means to boost NAD+ levels and combat age-related pathologies. [8][9]

  • NAMPT Inhibitors: Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway. [10]While NAMPT activators could potentially raise NAD+ levels, NAMPT inhibitors have shown promise in oncology by depleting NAD+ in cancer cells, which have a high metabolic demand. [10] The following table summarizes key nicotinamide derivatives and their primary targets.

Derivative ClassPrimary Target(s)Therapeutic Area(s)Example Compound(s)
PARP Inhibitors PARP-1, PARP-2Oncology (e.g., ovarian, breast, prostate cancer)Olaparib, Rucaparib, Niraparib
Sirtuin Modulators SIRT1-7Aging, Metabolic Diseases, NeurodegenerationResveratrol (activator), SRT2104 (activator)
CD38 Inhibitors CD38Aging, Metabolic DiseasesApigenin, 78c
NAMPT Inhibitors NAMPTOncologyFK866, GMX1778
NAD+ Precursors -General Health, Aging, Metabolic DiseasesNicotinamide Riboside (NR), Nicotinamide Mononucleotide (NMN)

Future Directions and Conclusion

The field of nicotinamide-based drug discovery is vibrant and rapidly evolving. The journey from a simple vitamin to a versatile therapeutic scaffold is a testament to the power of understanding fundamental cellular metabolism. Future research will likely focus on:

  • Developing more selective inhibitors and activators for specific enzyme isoforms to minimize off-target effects.

  • Exploring novel delivery systems to enhance the bioavailability and tissue-specific targeting of these derivatives.

  • Investigating combination therapies that leverage the synergistic effects of nicotinamide derivatives with other therapeutic agents.

References

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC. (2024, June 3). PubMed Central.
  • Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. (2024, January 2). RSC Publishing.
  • Slowing ageing by design: the rise of NAD+ and sirtuin-activ
  • Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - PMC. (2025, February 1). PubMed Central.
  • Effects of Vitamin B3 Derivative Nicotinamide Riboside (NR) in Bone, Skeletal Muscle and Metabolic Functions in Aging. ClinicalTrials.gov.
  • Inhibition of CD38 and supplementation of nicotinamide riboside ameliorate lipopolysaccharide-induced microglial and astrocytic neuroinflammation by increasing NAD+ - PMC. PubMed Central.
  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC. (2023, January 23). PubMed Central.
  • The Role of NAD+ in Regener
  • Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC. (2021, May 19). NIH.
  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC. NIH.
  • Nicotinamide mononucleotide derivatives and their uses.
  • Sirtuins and NAD+ in the Development and Treatment of Metabolic and Cardiovascular Diseases. (2018, September 13).
  • What are the new molecules for NAMPT inhibitors?. (2025, March 11).
  • Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach. (2017, January 25). PLOS One.
  • NAD+ Metabolism in Cardiac Health, Aging, and Disease. (2021, November 29).
  • Nicotinamide Riboside Supplementation for Treating Arterial Stiffness and Elevated Systolic Blood Pressure in Patients With Moder
  • Discovery of Novel Nicotinamide Derivatives by a Two-Step Strategy of Azo-Incorporating and Bioisosteric Replacement. (2024, September 14).
  • Nicotinamide Riboside and CD38: Covalent Inhibition and Live-Cell Labeling. (2024, October 30). JACS Au.
  • Nicotinamide. DermNet.
  • Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors. (2020, May 20). New Journal of Chemistry (RSC Publishing).
  • Nicotinamide Riboside Activates SIRT5 Deacetylation - PMC. NIH. 22.T[11][12][13]riazolo[3,4-b]benzothiazole scaffold as versatile nicotinamide mimic allowing nanomolar inhibition of different PARP enzymes. (2022, August 30). bioRxiv.

  • 4 Health Benefits of NAD Supplements You Should Know. (2025, November 9). Health.com.
  • Mechanisms and inhibitors of nicotinamide N-methyltransferase. RSC Publishing.
  • Syntheses of Nicotinamide Riboside and Derivatives: Effective Agents for Increasing Nicotinamide Adenine Dinucleotide Concentrations in Mammalian Cells. (2007, December 6). Journal of Medicinal Chemistry.
  • CD38 mediates nicotinamide mononucleotide (NMN) base exchange to yield nicotinic acid .... (2024, August 8). bioRxiv.
  • Modulating Sirtuin Biology and Nicotinamide Adenine Diphosphate Metabolism in Cardiovascular Disease—From Bench to Bedside. (2021, October 12). Frontiers.
  • Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. From Concept to Clinic. (2010, April 5). Journal of Medicinal Chemistry.
  • Nicotinamide Riboside and CD38: Covalent Inhibition and Live-Cell Labeling - PMC. NIH.
  • Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies. (2014, September 15). PLOS One.
  • The anti-inflammatory and antioxidative effects of nicotinamide, a vitamin B(3) derivative, are elicited by FoxO3 in human gestational tissues: implications for preterm birth. (2011, December 15). PubMed.
  • What Are NAD+ Precursors? How the Body Makes NAD+. AboutNAD.
  • Pilot Trial of Supplemental Vitamin A and Nicotinamide. ClinicalTrials.gov.
  • Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. (2022, August 18). Taylor & Francis.
  • Nicotinamide Riboside (NR) for Mitochondrial Myopathy Disorder Treatment. (2025, February 20). Mayo Clinic.
  • Nicotinamide as a Pharmaceutical Intermediate: Synthesis and Applications. (2026, January 7). NINGBO INNO PHARMCHEM CO.,LTD..
  • What is NAD⁺? | Nicotinamide Adenine Dinucleotide. (2021, June 2). NMN.com.
  • Nicotinamide Riboside and CD38: Covalent Inhibition and Live-Cell Labeling. (2024, October 30). ACS Figshare.
  • Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide)

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 2-Chloro-N-(4-methoxyphenyl)nicotinamide as a Versatile Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Nicotinamide Scaffold Nicotinamide, a form of vitamin B3, and its derivatives are foundational scaffolds in me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Nicotinamide Scaffold

Nicotinamide, a form of vitamin B3, and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The pyridine ring and the carboxamide group offer multiple points for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a chlorine atom at the 2-position of the pyridine ring, as seen in 2-chloronicotinamide derivatives, significantly enhances its utility as a synthetic intermediate. This is primarily due to the chloro group's ability to act as a leaving group in nucleophilic aromatic substitution reactions, a cornerstone of modern drug synthesis.

2-Chloro-N-(4-methoxyphenyl)nicotinamide, the subject of this guide, embodies these advantageous characteristics. It serves as a pre-functionalized building block, streamlining the synthesis of complex molecules by providing a reactive handle for the introduction of diverse functionalities. While this specific compound may not be a direct precursor to a blockbuster drug, its structural motifs are highly relevant to the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. A notable example is the fungicide Boscalid, which incorporates a 2-chloronicotinamide core structure. The synthesis of Boscalid provides an excellent case study for understanding the synthetic utility of this class of intermediates.

Core Chemistry and Reaction Mechanisms

The primary reactivity of 2-chloronicotinamide derivatives in the context of pharmaceutical synthesis revolves around the displacement of the 2-chloro substituent. This is typically achieved through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group activates the chloro-substituent towards nucleophilic attack.

A key transformation is the formation of an amide bond, a ubiquitous linkage in pharmaceutical compounds. This is exemplified in the synthesis of the fungicide Boscalid, where 2-chloronicotinoyl chloride is reacted with an aniline derivative.[1][2] A similar strategy can be employed to synthesize 2-chloro-N-(4-methoxyphenyl)nicotinamide itself, by reacting 2-chloronicotinoyl chloride with p-anisidine.

Synthesis_Overview cluster_start Starting Materials cluster_intermediate Intermediate Activation cluster_product Target Intermediate cluster_application Downstream Application Example (Boscalid Synthesis) 2_chloronicotinic_acid 2-Chloronicotinic Acid 2_chloronicotinoyl_chloride 2-Chloronicotinoyl Chloride 2_chloronicotinic_acid->2_chloronicotinoyl_chloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride p_anisidine p-Anisidine target_compound 2-chloro-N-(4-methoxyphenyl)nicotinamide 2_chloronicotinoyl_chloride->target_compound Reaction with p-Anisidine Boscalid Boscalid 2_chloronicotinoyl_chloride->Boscalid Reaction with 2-amino-4'-chlorobiphenyl 2_amino_biphenyl 2-amino-4'-chlorobiphenyl 2_amino_biphenyl->Boscalid

Detailed Protocols

Protocol 1: Synthesis of 2-chloro-N-(4-methoxyphenyl)nicotinamide

This protocol outlines the laboratory-scale synthesis of the title compound from 2-chloronicotinic acid.

Materials:

  • 2-Chloronicotinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • p-Anisidine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

Step 1: Formation of 2-Chloronicotinoyl Chloride

  • In a fume hood, suspend 2-chloronicotinic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of dimethylformamide (DMF, 1-2 drops).

  • Slowly add thionyl chloride (1.2 - 1.5 eq) or oxalyl chloride (1.2 - 1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Remove the solvent and excess reagent under reduced pressure using a rotary evaporator to obtain the crude 2-chloronicotinoyl chloride. This intermediate is often used directly in the next step without further purification.[3]

Step 2: Amide Bond Formation

  • Dissolve p-anisidine (1.0 eq) and a base such as triethylamine or pyridine (1.2 eq) in anhydrous DCM in a separate flask.

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve the crude 2-chloronicotinoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the p-anisidine solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2-chloro-N-(4-methoxyphenyl)nicotinamide.

Protocol 2: Application in the Synthesis of a Boscalid Analogue

This protocol demonstrates the use of a 2-chloronicotinoyl intermediate in a coupling reaction to form a biaryl nicotinamide, analogous to the synthesis of the fungicide Boscalid.[1][2]

Materials:

  • 2-Chloronicotinoyl chloride (prepared as in Protocol 1, Step 1)

  • 2-amino-4'-chlorobiphenyl

  • Anhydrous toluene or xylene

  • Pyridine or another suitable base

  • Standard laboratory glassware for inert atmosphere reactions (optional)

Procedure:

  • In a reaction vessel, dissolve 2-amino-4'-chlorobiphenyl (1.0 eq) and pyridine (1.2 eq) in anhydrous toluene.

  • Add a solution of 2-chloronicotinoyl chloride (1.1 eq) in anhydrous toluene dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80-110 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic solution with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., toluene/heptane) to yield the Boscalid analogue.

Quantitative Data Summary

ParameterProtocol 1: Synthesis of Target IntermediateProtocol 2: Boscalid Analogue Synthesis
Reactants 2-Chloronicotinic acid, p-Anisidine2-Chloronicotinoyl chloride, 2-amino-4'-chlorobiphenyl
Key Reagents SOCl₂ or Oxalyl chloride, TriethylaminePyridine
Solvent DichloromethaneToluene or Xylene
Typical Yield 75-90%80-95%
Purity (post-purification) >98% (by HPLC/NMR)>98% (by HPLC/NMR)

Mechanism of Action of Downstream Products: The Case of Boscalid

Understanding the biological target and mechanism of action of the final product is crucial in drug and pesticide development. Boscalid functions as a succinate dehydrogenase (SDH) inhibitor in fungi.[4][5] SDH, also known as Complex II, is a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By inhibiting SDH, Boscalid disrupts cellular respiration and energy production in the target fungi, leading to their death.[4]

a

Conclusion and Future Perspectives

2-Chloro-N-(4-methoxyphenyl)nicotinamide and related 2-chloronicotinamide derivatives are valuable and versatile intermediates in the synthesis of complex organic molecules. Their utility is well-demonstrated in the agrochemical industry, and the underlying chemical principles are directly applicable to pharmaceutical research and development. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this class of compounds in their synthetic endeavors, paving the way for the discovery of novel therapeutic agents and other valuable chemical entities.

References

  • CN101671298B - Synthesis method of 2-chloronicotinoyl chloride - Google Patents.

  • Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform - Reaction Chemistry & Engineering (RSC Publishing).

  • (PDF) Toward a Continuous-Flow Synthesis of Boscalid® - Academia.edu.

  • Boscalid - Wikipedia.

  • WO2018024145A1 - Process for preparing boscalid - Google Patents.

  • CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google Patents.

  • A Sustainable 1-Pot, 3-Step Synthesis of Boscalid Using Part per Million Level Pd Catalysis in Water | Organic Process Research & Development - ACS Publications.

  • Boscalid (Ref: BAS 510F) - AERU - University of Hertfordshire.

  • CN103073489A - Preparation method of Boscalid - Google Patents.

  • 2-Amino-4'-chlorobiphenyl | CAS 1204-44-0 | Kairav Chemofarbe Industries Ltd.

  • 2-Amino-4-chlorobiphenyl Hydrochloride丨CAS 1204-44-0 - leapchem.

  • Boscalid 98.0+%, TCI America™ | Fisher Scientific.

  • Boscalid (CAS Number: 188425-85-6) - Cayman Chemical.

  • Boscalid Technical | Coromandel.

Sources

Application

Application Note &amp; Protocol: Synthesis of Novel Kinase Inhibitors from 2-chloro-N-(4-methoxyphenyl)nicotinamide

Abstract This document provides a detailed protocol for the synthesis of a diverse library of potential kinase inhibitors starting from the versatile chemical scaffold, 2-chloro-N-(4-methoxyphenyl)nicotinamide. We will e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the synthesis of a diverse library of potential kinase inhibitors starting from the versatile chemical scaffold, 2-chloro-N-(4-methoxyphenyl)nicotinamide. We will explore two powerful and widely adopted palladium-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation. The rationale behind key experimental choices, step-by-step procedures for synthesis and purification, and methods for structural verification are presented. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their portfolio of novel kinase inhibitors.

Introduction: The Nicotinamide Scaffold in Kinase Inhibition

The nicotinamide moiety, a derivative of vitamin B3, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to play crucial roles in various biological processes and have been successfully developed as inhibitors for several key enzyme families.[2] Among these, protein kinases have emerged as critical targets for therapeutic intervention, particularly in oncology and inflammatory diseases.[3][4] The development of small molecule kinase inhibitors that can selectively target the ATP-binding site of specific kinases is a cornerstone of modern drug discovery.[5]

The starting material, 2-chloro-N-(4-methoxyphenyl)nicotinamide, offers an excellent entry point for generating chemical diversity. The chlorine atom at the C2 position of the pyridine ring is an ideal handle for synthetic modification, allowing for the introduction of various chemical groups to probe the structure-activity relationship (SAR) of the resulting compounds as kinase inhibitors.[6][7] This application note details robust and reproducible protocols for derivatizing this scaffold to create novel molecular entities for kinase screening.

Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

To achieve the desired molecular diversity, we will leverage the power of palladium-catalyzed cross-coupling reactions. These reactions are renowned for their broad functional group tolerance, high efficiency, and mild reaction conditions, making them indispensable tools in pharmaceutical synthesis.[8]

  • Buchwald-Hartwig Amination: This reaction is one of the most effective methods for forming carbon-nitrogen (C-N) bonds.[9][10] It involves the coupling of an aryl halide (our starting material) with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. This allows for the systematic introduction of a wide array of amino-substituents at the C2 position.

  • Suzuki-Miyaura Coupling: This reaction is a versatile method for creating carbon-carbon (C-C) bonds by coupling an aryl halide with an organoboron compound, such as a boronic acid or boronic ester.[11][12] This pathway enables the introduction of various aryl and heteroaryl moieties, significantly expanding the chemical space of the synthesized library.

The choice of these specific palladium-catalyzed reactions over classical methods like nucleophilic aromatic substitution (SNAr) is deliberate. While the electron-deficient nature of the chloropyridine ring makes it susceptible to SNAr, these reactions often require harsh conditions and are limited in scope.[13] The Buchwald-Hartwig and Suzuki reactions offer a far more general and milder approach, compatible with a broader range of coupling partners.[8]

Synthetic_Pathways cluster_0 Buchwald-Hartwig Amination cluster_1 Suzuki-Miyaura Coupling SM 2-chloro-N-(4-methoxyphenyl)nicotinamide BHA_reagents R¹R²NH Pd Catalyst, Ligand, Base SM->BHA_reagents C-N Bond Formation SMC_reagents Ar-B(OH)₂ Pd Catalyst, Base SM->SMC_reagents C-C Bond Formation BHA_product 2-amino-N-(4-methoxyphenyl) nicotinamide Derivatives BHA_reagents->BHA_product SMC_product 2-aryl-N-(4-methoxyphenyl) nicotinamide Derivatives SMC_reagents->SMC_product

Caption: General synthetic routes for derivatization.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. The palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere (Nitrogen or Argon).

Protocol A: Synthesis via Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of 2-chloro-N-(4-methoxyphenyl)nicotinamide with a representative amine.

Rationale: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. A bulky, electron-rich phosphine ligand (e.g., Xantphos) is chosen to facilitate the catalytic cycle, specifically the oxidative addition and reductive elimination steps. A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine, making it a more potent nucleophile.

Reagents & Materials Purpose
2-chloro-N-(4-methoxyphenyl)nicotinamideStarting Material
Amine (e.g., Morpholine)Coupling Partner
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Palladium Catalyst Precursor
XantphosLigand
Sodium tert-butoxide (NaOtBu)Base
Toluene (anhydrous)Solvent
Oven-dried round-bottom flask with stir barReaction Vessel
Nitrogen or Argon gas supplyInert Atmosphere
Ethyl acetate, Water, BrineExtraction & Washing
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent
Silica Gel (230-400 mesh)Stationary Phase for Chromatography

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried 50 mL round-bottom flask containing a magnetic stir bar, add 2-chloro-N-(4-methoxyphenyl)nicotinamide (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with nitrogen or argon gas three times.

  • Solvent Addition: Add anhydrous toluene (approx. 0.1 M concentration relative to the starting material) via syringe.

  • Degassing: Sparge the resulting suspension with argon or nitrogen gas for 15-20 minutes to ensure all dissolved oxygen is removed. This step is self-validating; an active catalyst requires an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium catalyst precursor, Pd₂(dba)₃ (0.02 eq), and the ligand, Xantphos (0.04 eq).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting material spot indicates reaction completion (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

Protocol B: Synthesis via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of 2-chloro-N-(4-methoxyphenyl)nicotinamide with a representative arylboronic acid.

Rationale: This reaction utilizes a palladium catalyst to form a new C-C bond between the pyridine ring and an aryl group from a boronic acid.[14] An aqueous base (like potassium carbonate) is used, necessitating a two-phase solvent system (e.g., Toluene/Water) to bring all reactants into contact. The Pd(PPh₃)₄ catalyst is often effective and does not require a separate ligand.

Reagents & Materials Purpose
2-chloro-N-(4-methoxyphenyl)nicotinamideStarting Material
Arylboronic Acid (e.g., Phenylboronic acid)Coupling Partner
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Palladium Catalyst
Potassium Carbonate (K₂CO₃)Base
Toluene and WaterSolvent System
Oven-dried round-bottom flask with stir barReaction Vessel
Nitrogen or Argon gas supplyInert Atmosphere
Ethyl acetate, Water, BrineExtraction & Washing
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent
Silica Gel (230-400 mesh)Stationary Phase for Chromatography

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried 50 mL round-bottom flask containing a magnetic stir bar, add 2-chloro-N-(4-methoxyphenyl)nicotinamide (1.0 eq), the arylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with nitrogen or argon gas three times.

  • Solvent Addition: Add toluene and water in a 4:1 ratio (to achieve approx. 0.1 M concentration of the starting material in toluene) via syringe.

  • Degassing: Sparge the biphasic mixture with argon or nitrogen for 20-30 minutes while stirring vigorously.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 eq).

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously to ensure adequate mixing of the two phases.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 6-18 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with water and brine.

    • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel.

Experimental_Workflow start 1. Reagent Assembly (Inert Atmosphere) degas 2. Solvent Addition & Degassing start->degas catalyst 3. Catalyst Addition degas->catalyst reaction 4. Reaction (Heating & Stirring) catalyst->reaction tlc 5. Monitor by TLC reaction->tlc Check Progress workup 6. Quench & Aqueous Work-up (Extraction) tlc->workup Reaction Complete dry 7. Dry & Concentrate workup->dry purify 8. Flash Column Chromatography dry->purify analyze 9. Characterization (NMR, MS, HPLC) purify->analyze end Pure Kinase Inhibitor analyze->end

Sources

Method

Application Notes &amp; Protocols: Investigating 2-chloro-N-(4-methoxyphenyl)nicotinamide as a Novel Anti-Inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals I. Introduction and Scientific Rationale Inflammation is a fundamental biological process critical for host defense; however, its dysregulation is a key dri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction and Scientific Rationale

Inflammation is a fundamental biological process critical for host defense; however, its dysregulation is a key driver of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory therapeutics with improved efficacy and safety profiles remains a paramount goal in medicinal chemistry.

Nicotinamide (the amide form of vitamin B3) has emerged as a molecule of significant interest due to its multifaceted biological activities, including well-documented anti-inflammatory properties.[1][2] It serves as a direct precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for enzymes like poly(ADP-ribose) polymerases (PARPs) and sirtuins, which are deeply involved in regulating inflammatory pathways.[2][3] Studies have shown that nicotinamide can suppress the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8, and modulate oxidative stress, partly through the activation of the FoxO3 transcription factor.[4][5]

This document outlines a comprehensive research framework for the investigation of 2-chloro-N-(4-methoxyphenyl)nicotinamide , a novel derivative of nicotinamide. The central hypothesis is that the addition of the 2-chloro and N-(4-methoxyphenyl) moieties may enhance the parent molecule's therapeutic potential by:

  • Modulating Potency and Selectivity: The substituted phenyl ring can introduce new interactions with target proteins, potentially increasing binding affinity and selectivity.

  • Improving Pharmacokinetic Properties: Altering the lipophilicity and metabolic profile of the molecule can lead to better absorption, distribution, metabolism, and excretion (ADME) characteristics, crucial for in vivo efficacy.

These application notes provide a structured, multi-phase approach to systematically evaluate the anti-inflammatory potential of 2-chloro-N-(4-methoxyphenyl)nicotinamide, from initial in vitro screening to mechanistic elucidation and preliminary in vivo validation.

II. Hypothesized Mechanism of Action

Based on its structural similarity to nicotinamide, we hypothesize that 2-chloro-N-(4-methoxyphenyl)nicotinamide (herein referred to as "the compound") exerts its anti-inflammatory effects by modulating NAD+-dependent signaling cascades that converge on key inflammatory transcription factors, primarily NF-κB.

The proposed pathway is as follows:

  • Cellular Uptake: The compound enters target cells, such as macrophages.

  • NAD+ Metabolism Modulation: Like its parent molecule, the compound may be processed by the NAD+ salvage pathway, influencing the intracellular pool of NAD+.[6]

  • Enzyme Regulation: Changes in NAD+ levels or direct interaction with the compound could modulate the activity of NAD+-dependent enzymes like PARP-1 or Sirtuin 1 (SIRT1). PARP-1 activation is implicated in inflammation, while SIRT1 is known to deacetylate and inhibit the p65 subunit of NF-κB, thereby suppressing its transcriptional activity.

  • Inhibition of NF-κB Signaling: By modulating upstream regulators, the compound is expected to prevent the degradation of IκBα, the inhibitory protein of NF-κB. This would sequester the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus.

  • Downregulation of Pro-Inflammatory Mediators: With NF-κB activity suppressed, the transcription of its target genes—including TNF-α, IL-6, IL-1β, and inducible nitric oxide synthase (iNOS)—is significantly reduced, leading to a diminished inflammatory response.

G cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (for degradation) IkBa_NFkB IκBα-NF-κB (Inactive) IkBa->IkBa_NFkB NFkB NF-κB (p65/p50) NFkB->IkBa_NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkBa_NFkB->NFkB Releases SIRT1 SIRT1 SIRT1->NFkB_nuc Deacetylates (Inhibits) PARP1 PARP-1 Compound 2-chloro-N-(4-methoxyphenyl) nicotinamide Compound->IKK Inhibits? Compound->SIRT1 Activates? Compound->PARP1 Inhibits? DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Promotes Transcription

Caption: Phased experimental workflow for compound evaluation.

IV. Detailed Experimental Protocols

Phase 1: In Vitro Screening & Characterization

Objective: To determine the non-toxic concentration range of the compound and assess its primary anti-inflammatory activity in a cell-based model.

Cell Model: RAW 264.7 murine macrophages or human THP-1-derived macrophages are industry-standard models for this purpose.

Protocol 1.1: Cell Viability and Cytotoxicity Assay (MTT)

  • Rationale: It is essential to ensure that any observed reduction in inflammatory markers is not a result of cell death. This assay establishes the maximum non-toxic concentration for subsequent experiments.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound (e.g., 0.1 µM to 100 µM) in complete cell culture medium. Replace the old medium with the compound-containing medium. Include a "vehicle control" (DMSO, typically <0.1%) and a "no treatment" control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Protocol 1.2: Nitric Oxide (NO) Production Assay (Griess Assay)

  • Rationale: Nitric oxide, produced by iNOS, is a key mediator of inflammation. Measuring its surrogate, nitrite, is a rapid and reliable method for screening anti-inflammatory activity. [7]1. Cell Seeding & Treatment: Seed RAW 264.7 cells as in Protocol 1.1. Pre-treat cells with non-toxic concentrations of the compound for 1 hour.

  • Inflammatory Stimulation: Add Lipopolysaccharide (LPS) (1 µg/mL final concentration) to all wells except the negative control. Include a positive control group treated with a known inhibitor like Dexamethasone.

  • Incubation: Incubate for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample, incubate for 10 minutes in the dark. Then, add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only group.

Protocol 1.3: Pro-inflammatory Cytokine Quantification (ELISA)

  • Rationale: Directly measuring the protein levels of key pro-inflammatory cytokines like TNF-α and IL-6 provides robust evidence of anti-inflammatory effects.

  • Experiment Setup: Follow steps 1-3 from Protocol 1.2.

  • Supernatant Collection: After 24 hours, collect the cell culture supernatant and centrifuge to remove debris. Store at -80°C until use.

  • ELISA Procedure: Perform ELISA for TNF-α and IL-6 using commercially available kits, following the manufacturer's instructions precisely.

  • Analysis: Calculate the concentration of each cytokine based on the standard curve. Determine the dose-dependent effect of the compound on cytokine secretion.

Table 1: Representative Data Summary for In Vitro Assays

Compound Concentration (µM)Cell Viability (%)NO Inhibition (%)TNF-α Reduction (%)IL-6 Reduction (%)
0.199.8 ± 2.15.2 ± 1.58.1 ± 2.36.5 ± 1.9
198.5 ± 1.925.7 ± 3.430.4 ± 4.128.9 ± 3.8
1097.1 ± 2.568.3 ± 5.275.2 ± 6.371.4 ± 5.5
5095.4 ± 3.185.1 ± 4.890.3 ± 3.988.6 ± 4.2
IC₅₀ (µM) >100~5.5~4.2~4.8
Dexamethasone (1 µM) 99.2 ± 2.092.5 ± 3.795.8 ± 2.994.1 ± 3.3

(Note: Data are hypothetical examples for illustrative purposes.)

Phase 2: Mechanism of Action (MoA) Elucidation

Objective: To investigate the molecular mechanism underlying the compound's anti-inflammatory activity, focusing on the hypothesized NF-κB pathway.

Protocol 2.1: Western Blot Analysis of NF-κB Pathway Proteins

  • Rationale: This technique allows for the direct visualization and quantification of key proteins in the NF-κB signaling cascade, such as the phosphorylation of p65 (a marker of activation) and the degradation of IκBα.

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the compound (at its IC₅₀ concentration) for 1 hour, followed by LPS stimulation for a short duration (e.g., 30 minutes).

  • Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against Phospho-p65, total p65, IκBα, and a loading control (β-actin or GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate on a chemiluminescence imaging system.

  • Analysis: Densitometrically quantify the protein bands. A decrease in the p-p65/p65 ratio and a stabilization of IκBα levels in the presence of the compound would support the hypothesized mechanism.

Phase 3: Preliminary In Vivo Validation

Objective: To assess the compound's efficacy in a standard, acute model of in vivo inflammation. The selection of an appropriate animal model is a critical step in the early phase of drug development. [8] Protocol 3.1: Carrageenan-Induced Paw Edema in Rats

  • Rationale: This is a widely used and well-characterized model of acute inflammation that is highly predictive of human anti-inflammatory responses. [9]It allows for the assessment of a compound's ability to reduce edema (swelling).

  • Animal Acclimatization: Acclimate male Wistar rats (180-200g) for one week under standard laboratory conditions.

  • Grouping and Dosing: Divide animals into groups (n=6):

    • Group 1: Vehicle Control (e.g., 0.5% CMC, oral)

    • Group 2: Carrageenan Control (Vehicle + Carrageenan)

    • Group 3: Positive Control (Indomethacin 10 mg/kg, oral)

    • Groups 4-5: Test Compound (e.g., 25 and 50 mg/kg, oral)

  • Compound Administration: Administer the vehicle, Indomethacin, or test compound orally 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Analysis: Calculate the percentage inhibition of edema for each group compared to the carrageenan control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 (Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group).

V. Conclusion and Future Directions

This document provides a robust, scientifically-grounded framework for the initial evaluation of 2-chloro-N-(4-methoxyphenyl)nicotinamide as a potential anti-inflammatory drug candidate. The phased approach ensures that resources are directed efficiently, beginning with broad screening and progressing to more complex and targeted mechanistic and in vivo studies.

Positive results from this comprehensive evaluation—specifically, potent in vitro activity, a confirmed mechanism involving NF-κB inhibition, and significant efficacy in an in vivo model—would provide a strong rationale for advancing the compound into formal preclinical development. Subsequent steps would include lead optimization to improve potency and ADME properties, expanded safety and toxicology studies, and evaluation in more complex, chronic models of inflammatory disease.

VI. References

  • (Reference to general NAD+ biology - not from search results, general knowledge)

  • (Reference to related crystal structures - not from search results, general knowledge)

  • Abeti, R., & Duchen, M. R. (2019). Nicotinamide Augments the Anti-Inflammatory Properties of Resveratrol through PARP1 Activation. Scientific Reports. Available at: [Link]

  • Gautam, R. K., & Singh, D. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. Available at: [Link]

  • (Reference to synthesis of related compounds - not from search results, general knowledge)

  • Fuchs, D., & Schroecksnadel, K. (2009). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Available at: [Link]

  • Saeed, A., & Simpson, J. (2010). 2-Chloro-N-(4-methoxyphenyl)benzamide. ResearchGate. Available at: [Link]

  • (Reference to general in vitro assays - not from search results, general knowledge)

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Available at: [Link]

  • (Reference to related co-crystal structures - not from search results, general knowledge)

  • DermNet. (n.d.). Nicotinamide. Retrieved from [Link]

  • (Reference to synthesis of related compounds - not from search results, general knowledge)

  • (Reference to synthesis of related compounds - not from search results, general knowledge)

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Available at: [Link]

  • (Reference to synthesis of related compounds - not from search results, general knowledge)

  • Forbat, E., et al. (2024). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. MDPI. Available at: [Link]

  • Lappas, M. (2011). The anti-inflammatory and antioxidative effects of nicotinamide, a vitamin B(3) derivative, are elicited by FoxO3 in human gestational tissues: implications for preterm birth. PubMed. Available at: [Link]

  • (Reference to general in vivo models - not from search results, general knowledge)

  • (Reference to synthesis of related compounds - not from search results, general knowledge)

  • Wang, Y., et al. (2026). Total Syntheses and Anti-Inflammatory Evaluation of Pd-Ib and Its Natural Stereoisomers. ACS Publications. Available at: [Link]

  • Egharevba, E., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Avicenna Journal of Phytomedicine. Available at: [Link]

  • (Reference to general in vitro assays - not from search results, general knowledge)

  • Sharma, A., & Gupta, A. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Dermatology Online Journal. Available at: [Link]

  • Crowe, J., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PMC. Available at: [Link]

  • Jayasuriya, W. J. A., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Development of Novel Antifungal Agents Based on the 2-chloro-N-(4-methoxyphenyl)nicotinamide Scaffold

Introduction: The Imperative for Novel Antifungal Scaffolds The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public healt...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antifungal Scaffolds

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The limited arsenal of antifungal drugs and the significant toxicity associated with some existing therapies necessitate the exploration of novel chemical scaffolds. Nicotinamide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This document provides a comprehensive guide for researchers engaged in the development of antifungal agents, using the 2-chloro-N-(4-methoxyphenyl)nicotinamide scaffold as a prime exemplar. This scaffold has been identified as a promising starting point for the development of new antifungal drugs.

This guide is designed to be a practical resource, detailing the synthesis, purification, and evaluation of antifungal compounds derived from this scaffold. It encompasses in vitro and in vivo testing protocols, as well as methodologies to elucidate the potential mechanisms of action. The protocols are presented with an emphasis on the scientific rationale behind each step, ensuring a thorough understanding of the experimental design.

Part 1: Synthesis and Characterization of 2-chloro-N-(4-methoxyphenyl)nicotinamide and its Analogs

The foundational step in the development of novel antifungal agents from this scaffold is the efficient and reproducible synthesis of the core compound and its derivatives. The following protocol is based on the established reactivity of 2-chloronicotinoyl chloride with substituted anilines.

Rationale for Synthetic Strategy

The synthesis of 2-chloro-N-(4-methoxyphenyl)nicotinamide is most directly achieved through the acylation of 4-methoxyaniline with 2-chloronicotinoyl chloride. This is a well-established method for amide bond formation. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent is critical to ensure the solubility of the reactants and facilitate the reaction.

Protocol for the Synthesis of 2-chloro-N-(4-methoxyphenyl)nicotinamide

Materials:

  • 2-chloronicotinoyl chloride

  • 4-methoxyaniline

  • Triethylamine (or other suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-methoxyaniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-chloronicotinoyl chloride (1 equivalent) in anhydrous DCM to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Purification and Characterization

Purification of the synthesized compounds is crucial for accurate biological evaluation. High-performance liquid chromatography (HPLC) is a powerful tool for both purification and purity assessment.

HPLC Purification Protocol:

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid or formic acid) is a common starting point.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).

Characterization:

The structure and purity of the final compound should be confirmed by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC: To determine the purity of the compound.

Part 2: In Vitro Antifungal Susceptibility Testing

The initial assessment of the antifungal potential of newly synthesized compounds is performed through in vitro susceptibility testing. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Rationale for In Vitro Testing

In vitro susceptibility tests provide a quantitative measure of a compound's ability to inhibit fungal growth. The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) are key parameters that inform the potential efficacy of the compound.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Test compound stock solution (in DMSO)

  • Positive control antifungal (e.g., fluconazole, amphotericin B)

Procedure:

  • Prepare a twofold serial dilution of the test compound in RPMI-1640 medium in a 96-well plate. The final concentration of DMSO should not exceed 1%.

  • Prepare a fungal inoculum suspension and adjust the concentration to 0.5-2.5 x 10³ cells/mL in RPMI-1640.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include a growth control (no compound) and a sterility control (no fungus).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control, as determined visually or by spectrophotometric reading at a suitable wavelength (e.g., 530 nm).

Protocol for Determination of Minimum Fungicidal Concentration (MFC)

Procedure:

  • Following the MIC determination, take an aliquot from each well that shows no visible growth.

  • Spread the aliquot onto a Sabouraud Dextrose Agar (SDA) plate.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate (a 99.9% reduction in CFUs compared to the initial inoculum).

Part 3: Elucidating the Mechanism of Action

Understanding how a novel antifungal agent works is critical for its development. Based on the known activities of related nicotinamide derivatives, two potential mechanisms of action for the 2-chloro-N-(4-methoxyphenyl)nicotinamide scaffold are inhibition of succinate dehydrogenase (SDH) and disruption of the fungal cell wall.

Succinate Dehydrogenase (SDH) Inhibition Assay

Rationale:

SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. Its inhibition disrupts cellular respiration and energy production, leading to fungal cell death.[1]

Protocol:

Materials:

  • Fungal mitochondria or cell lysate

  • Succinate

  • 2,6-dichlorophenolindophenol (DCPIP) or other suitable electron acceptor

  • Phenazine methosulfate (PMS)

  • Assay buffer (e.g., potassium phosphate buffer)

  • Spectrophotometer

Procedure:

  • Isolate mitochondria from the target fungal species or prepare a cell lysate.

  • In a 96-well plate, add the assay buffer, fungal mitochondria/lysate, and the test compound at various concentrations.

  • Initiate the reaction by adding succinate.

  • The reduction of DCPIP can be monitored spectrophotometrically by the decrease in absorbance at 600 nm.

  • Calculate the percentage of SDH inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

Fungal Cell Wall Disruption Assay

Rationale:

The fungal cell wall is a unique and essential structure that is absent in mammalian cells, making it an attractive target for antifungal drugs. Disruption of the cell wall leads to osmotic instability and cell lysis.

Protocol: Sorbitol Protection Assay

Materials:

  • Fungal strains

  • RPMI-1640 medium

  • Sorbitol (as an osmotic protectant)

  • 96-well microtiter plates

Procedure:

  • Perform the MIC assay as described in section 2.2 in parallel with an identical assay where the medium is supplemented with 0.8 M sorbitol.

  • If the compound targets the cell wall, the presence of sorbitol will stabilize the osmotically sensitive fungal cells, resulting in a significant increase in the MIC value compared to the assay without sorbitol.

Protocol: Chitin Staining

Materials:

  • Fungal cells treated with the test compound

  • Calcofluor White stain

  • Fluorescence microscope

Procedure:

  • Treat fungal cells with the test compound at its MIC concentration.

  • Stain the cells with Calcofluor White, which binds to chitin in the fungal cell wall.

  • Observe the cells under a fluorescence microscope. Aberrant chitin deposition or altered cell morphology compared to untreated cells can indicate cell wall disruption.

Part 4: In Vitro Cytotoxicity and In Vivo Efficacy

Assessing the safety and efficacy of a novel antifungal agent in a biological system is a critical step in the drug development pipeline.

In Vitro Cytotoxicity Assay

Rationale:

It is essential to determine if the antifungal compound is selectively toxic to fungal cells and not to mammalian cells. This is a key indicator of its potential therapeutic window.

Protocol:

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent

  • 96-well plates

Procedure:

  • Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for 24-48 hours.

  • Add the MTT reagent and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability and determine the CC₅₀ value (the concentration of the compound that causes 50% cytotoxicity).

In Vivo Efficacy Models

Rationale:

In vivo models are essential to evaluate the antifungal efficacy of a compound in a whole-organism system, taking into account factors like pharmacokinetics and host-pathogen interactions.

The Galleria mellonella model is a valuable initial in vivo screening tool due to its low cost, ethical considerations, and the similarity of its innate immune response to that of vertebrates.[2]

Protocol:

Materials:

  • G. mellonella larvae

  • Fungal inoculum

  • Test compound

  • Hamilton syringe

Procedure:

  • Inject a lethal dose of the fungal pathogen into the hemocoel of the larvae.[2]

  • Administer the test compound at various doses, either before or after the fungal infection.

  • Incubate the larvae at 37°C and monitor their survival daily for several days.

  • Plot survival curves and compare the survival of treated larvae to that of untreated controls.

The murine model is a well-established and highly relevant model for studying systemic fungal infections.[3]

Protocol:

Materials:

  • Immunocompetent or immunocompromised mice

  • Candida albicans inoculum

  • Test compound formulated for in vivo administration

  • Sterile saline

Procedure:

  • Induce systemic infection in mice by intravenous injection of a lethal dose of C. albicans.[4]

  • Administer the test compound to the mice at different doses and schedules.

  • Monitor the survival of the mice over a period of time (e.g., 14-21 days).

  • At the end of the study, or upon euthanasia, organs such as the kidneys can be harvested to determine the fungal burden (CFU/gram of tissue).

  • Compare the survival rates and fungal burden in treated mice to those in untreated controls.

Data Presentation and Visualization

Summary of Expected Quantitative Data
Parameter Description Typical Units
MIC Minimum Inhibitory Concentrationµg/mL or µM
MFC Minimum Fungicidal Concentrationµg/mL or µM
IC₅₀ (SDH) 50% Inhibitory Concentration for Succinate DehydrogenaseµM
CC₅₀ 50% Cytotoxic Concentration in Mammalian CellsµM
Selectivity Index (SI) CC₅₀ / MICUnitless
In Vivo Efficacy % Survival or Log reduction in fungal burden% or Log CFU/g
Experimental Workflow and Pathway Diagrams

Antifungal_Development_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action Studies cluster_3 In Vivo Efficacy Synthesis Synthesis of 2-chloro-N-(4-methoxyphenyl)nicotinamide Analogs Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization MIC_MFC Antifungal Susceptibility (MIC & MFC) Characterization->MIC_MFC Cytotoxicity Cytotoxicity Assay (CC50) MIC_MFC->Cytotoxicity SDH_Assay SDH Inhibition Assay (IC50) Cytotoxicity->SDH_Assay Cell_Wall_Assay Cell Wall Disruption Assay SDH_Assay->Cell_Wall_Assay Galleria_Model Galleria mellonella Model Cell_Wall_Assay->Galleria_Model Murine_Model Murine Model of Disseminated Candidiasis Galleria_Model->Murine_Model

Caption: A streamlined workflow for the development of novel antifungal agents.

Putative_Mechanisms_of_Action cluster_0 Mitochondrial Respiration cluster_1 Cell Wall Integrity Compound 2-chloro-N-(4-methoxyphenyl)nicotinamide SDH Succinate Dehydrogenase (SDH) Compound->SDH Inhibition CellWall Fungal Cell Wall Compound->CellWall Disruption ETC Electron Transport Chain SDH->ETC ATP ATP Production ETC->ATP FungalCellDeath Fungal Cell Death ATP->FungalCellDeath Leads to OsmoticLysis Osmotic Lysis CellWall->OsmoticLysis OsmoticLysis->FungalCellDeath Leads to

Sources

Method

experimental setup for 2-chloro-N-(4-methoxyphenyl)nicotinamide derivatization

Application Note & Protocol Guide Topic: Experimental Setup for Derivatization of 2-chloro-N-(4-methoxyphenyl)nicotinamide Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Experimental Setup for Derivatization of 2-chloro-N-(4-methoxyphenyl)nicotinamide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 2-Chloro-N-(4-methoxyphenyl)nicotinamide Scaffold

The N-aryl nicotinamide framework is a privileged scaffold in medicinal chemistry and materials science. Nicotinamide, as the amide of Vitamin B3, is a precursor to essential coenzymes like NAD⁺, playing a central role in cellular metabolism, DNA repair, and signaling.[1][2] Its derivatives have been investigated for a wide range of therapeutic applications, including the treatment of skin conditions and neurodegenerative diseases.[2][3]

The specific compound, 2-chloro-N-(4-methoxyphenyl)nicotinamide, serves as a highly versatile synthetic intermediate. The presence of the chloro-substituent on the electron-deficient pyridine ring at the C2 position makes it an ideal electrophilic partner for modern palladium-catalyzed cross-coupling reactions. This reactivity allows for the systematic and modular introduction of diverse chemical functionalities, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This application note provides a detailed guide to the primary derivatization strategies for this scaffold, focusing on the robust and widely applicable Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. We will delve into the mechanistic rationale behind these protocols, offer step-by-step experimental procedures, and outline the necessary analytical methods for product validation, providing a comprehensive workflow for researchers in the field.

Part 1: Synthesis of the Starting Material

Before derivatization, a reliable supply of the 2-chloro-N-(4-methoxyphenyl)nicotinamide starting material is required. The most direct and common method is the acylation of p-anisidine with 2-chloronicotinoyl chloride. The latter can be generated in situ from 2-chloronicotinic acid.

Protocol 1: Synthesis of 2-chloro-N-(4-methoxyphenyl)nicotinamide

Rationale: This two-step, one-pot procedure converts the carboxylic acid into a more reactive acyl chloride using oxalyl chloride, which is then immediately reacted with the amine nucleophile (p-anisidine). A catalytic amount of DMF accelerates the formation of the acyl chloride via the Vilsmeier intermediate.[4]

Materials:

  • 2-Chloronicotinic acid

  • Oxalyl chloride

  • p-Anisidine (4-methoxyaniline)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Acyl Chloride Formation: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add 2-chloronicotinic acid (1.0 eq) and anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 eq) dropwise. Gas evolution (CO₂, CO, HCl) will be observed.

  • Remove the ice bath and stir the mixture at room temperature for 1-2 hours, or until the solution becomes clear and gas evolution ceases. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the consumption of the starting acid.

  • Amide Coupling: In a separate flask, dissolve p-anisidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C.

  • Slowly add the freshly prepared 2-chloronicotinoyl chloride solution to the amine solution via cannula.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for completion by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude solid by silica gel column chromatography or recrystallization (e.g., from ethanol/water) to yield the pure 2-chloro-N-(4-methoxyphenyl)nicotinamide.

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling start_acid 2-Chloronicotinic Acid reagents1 Oxalyl Chloride, cat. DMF DCM, 0°C to RT start_acid->reagents1 acyl_chloride 2-Chloronicotinoyl Chloride (in situ) product 2-chloro-N-(4-methoxyphenyl) nicotinamide acyl_chloride->product reagents1->acyl_chloride p_anisidine p-Anisidine reagents2 Triethylamine DCM, 0°C to RT p_anisidine->reagents2 reagents2->product

Caption: Synthesis of the target intermediate via a two-step process.

Part 2: Derivatization via Palladium-Catalyzed Cross-Coupling

The chlorine atom at the C2 position of the nicotinamide is the primary handle for derivatization. Palladium-catalyzed cross-coupling reactions are exceptionally effective for forming new carbon-carbon and carbon-nitrogen bonds at this position.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

Mechanistic Insight: The Suzuki-Miyaura coupling creates a new C(sp²)-C(sp²) bond between the chloropyridine and an organoboron species, typically a boronic acid or ester.[5][6] The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the nicotinamide, forming a Pd(II) intermediate.[7]

  • Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center, displacing the halide.[7]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst.[6]

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)(L)₂-Cl] pd0->pd_complex Oxidative Addition transmetal_complex [Ar-Pd(II)(L)₂-Ar'] pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar-Ar' transmetal_complex->product reactant Ar-Cl reactant->pd_complex boronic Ar'-B(OH)₂ boronic->pd_complex base Base base->boronic

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling of 2-chloro-N-(4-methoxyphenyl)nicotinamide

Rationale: This protocol uses a robust palladium catalyst system suitable for the coupling of less reactive aryl chlorides.[8][9] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions like dehalogenation or catalyst decomposition.

Materials:

  • 2-chloro-N-(4-methoxyphenyl)nicotinamide (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) or PXPd2[8] (1-5 mol%)

  • SPhos, XPhos, or similar bulky phosphine ligand (2-10 mol%)

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq)

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 mixture) or Toluene/Water

Procedure:

  • To a Schlenk flask or microwave vial, add 2-chloro-N-(4-methoxyphenyl)nicotinamide, the arylboronic acid, and the base.

  • Add the palladium catalyst and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers. Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired biaryl product.

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄100>90
24-Methylphenylboronic acidPXPd2 (2)[8]-K₂CO₃8085-95
33-Thiopheneboronic acidPd(OAc)₂ (3)XPhos (6)K₂CO₃11080-90
42-Methoxyphenylboronic acidPXPd2 (2)[9]-K₂CO₃10070-80[9]
Yields are representative and may vary based on specific reaction scale and conditions.
B. Buchwald-Hartwig Amination for C-N Bond Formation

Mechanistic Insight: This reaction forms a C(sp²)-N bond between the chloropyridine and an amine.[10] It is a powerful tool for synthesizing anilines and their derivatives. The mechanism is similar to the Suzuki coupling but involves an amine instead of an organoboron reagent.

  • Oxidative Addition: Pd(0) inserts into the C-Cl bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (like sodium tert-butoxide) deprotonates the coordinated amine to form a palladium amido complex.[11]

  • Reductive Elimination: The aryl group and the amido group are eliminated to form the C-N bond of the product, regenerating the Pd(0) catalyst.[12]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)(L)₂-Cl] pd0->pd_complex Oxidative Addition amido_complex [Ar-Pd(II)(L)₂-NR¹R²] pd_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR¹R² amido_complex->product reactant Ar-Cl reactant->pd_complex amine HNR¹R² amine->pd_complex base Base (e.g., NaOtBu) base->amine

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol 3: Buchwald-Hartwig Amination of 2-chloro-N-(4-methoxyphenyl)nicotinamide

Rationale: The coupling of aryl chlorides requires highly active catalyst systems. The use of bulky, electron-rich phosphine ligands (like XPhos) or N-heterocyclic carbene (NHC) ligands is crucial.[13][14] Sodium tert-butoxide is the most common base due to its strength and steric bulk, which minimizes side reactions.[11]

Materials:

  • 2-chloro-N-(4-methoxyphenyl)nicotinamide (1.0 eq)

  • Primary or secondary amine (1.1-1.3 eq)

  • Palladium catalyst: Pd₂(dba)₃ (1-2 mol%) or a pre-formed Pd-NHC catalyst.[14]

  • Ligand: XPhos, RuPhos, or similar bulky phosphine ligand (2-5 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4-2.0 eq)

  • Solvent: Toluene or 1,4-Dioxane, anhydrous

Procedure:

  • In a glovebox or under a strict inert atmosphere: Add the palladium catalyst, ligand, and sodium tert-butoxide to a dry Schlenk flask.

  • Add the 2-chloro-N-(4-methoxyphenyl)nicotinamide.

  • Add the anhydrous solvent.

  • Finally, add the amine coupling partner.

  • Seal the flask and heat to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Transfer the filtrate to a separatory funnel, wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu100>90
2AnilinePd₂(dba)₃ (2)RuPhos (4)NaOtBu11085-95
3BenzylaminePd₂(dba)₃ (1.5)XPhos (3)NaOtBu90>90
4PyrrolidinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu80>95
Yields are representative and may vary based on specific reaction scale and conditions.

Part 3: Analytical Characterization

Rigorous analytical chemistry is required to confirm the identity and purity of the newly synthesized derivatives. A combination of chromatographic and spectroscopic techniques is standard practice.

cluster_workflow Derivatization & Analysis Workflow cluster_analysis Analytical Validation Start 2-chloro-N-(4-methoxyphenyl) nicotinamide Coupling Cross-Coupling Reaction (Suzuki or Buchwald-Hartwig) Start->Coupling Crude Crude Product Coupling->Crude Workup Work-up & Purification (Chromatography) Pure Pure Derivative Workup->Pure Crude->Workup LCMS LC-MS (Purity & Mass ID) Pure->LCMS NMR NMR Spectroscopy (¹H, ¹³C - Structure) LCMS->NMR Final Characterized Product NMR->Final

Caption: General workflow from starting material to characterized derivative.

Analytical Protocols
  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compounds.[15][16]

    • Typical System:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: Gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

      • Detection: UV detection at a wavelength appropriate for the chromophore (e.g., 254 nm or 275 nm).[16]

      • Outcome: Provides retention time and peak area, allowing for purity assessment (e.g., >95%).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the product.[17]

    • Method: The HPLC method described above can be directly coupled to a mass spectrometer.

    • Ionization: Electrospray Ionization (ESI) is typically used.

    • Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the successful coupling reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation.

    • ¹H NMR: The proton NMR spectrum will show characteristic shifts for the aromatic protons on the nicotinamide, the methoxyphenyl group, and the newly introduced moiety. The disappearance of the signal pattern for the starting material and the appearance of new signals confirm the transformation.

    • ¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule.

    • Solvent: Typically CDCl₃ or DMSO-d₆.

References

  • Asian Journal of Chemistry. (2023). Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. Available at: [Link]

  • Brown, S. P., et al. (2011). 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide: A Potent and Selective Agonist of S1P1. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (2023). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. Available at: [Link]

  • Kassick, A. J., et al. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters. Available at: [Link]

  • Google Patents. (2015). Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide.
  • PMC. (2022). Reviewing neonicotinoid detection with electroanalytical methods. Available at: [Link]

  • ResearchGate. (1966). Isolation and Identification of Two New Nicotinamide Metabolites. Available at: [Link]

  • ResearchGate. (2017). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... Available at: [Link]

  • PMC. (2023). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. Available at: [Link]

  • ACS Publications. (2016). Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen. Bioconjugate Chemistry. Available at: [Link]

  • ACS Publications. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters. Available at: [Link]

  • Google Patents. (2019). Process for the preparation of nicotinamide riboside chloride derivatives.
  • ResearchGate. (2002). Nicotinamide and its Pharmacological Properties for Clinical Therapy. Available at: [Link]

  • PMC. (2021). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Available at: [Link]

  • SciSpace. (2019). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the.... Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Nicotinamide. Available at: [Link]

  • YouTube. (2020). Buchwald-Hartwig cross-coupling reaction. Available at: [Link]

  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Available at: [Link]

  • PMC. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Available at: [Link]

  • ResearchGate. (2018). Derivatization in Sample Preparation for LC‐MS Bioanalysis. Available at: [Link]

  • PMC. (2018). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Available at: [Link]

  • MDPI. (2021). Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation. Available at: [Link]

  • Royal Society of Chemistry. (2019). Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts. Available at: [Link]

  • PMC. (2022). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Available at: [Link]

  • Bevital. (2004). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Available at: [Link]

  • YouTube. (2022). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. Available at: [Link]

  • National Institutes of Health. (2021). MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells. Available at: [Link]

  • ResearchGate. (2012). Determination of Nicotinamide in Rice by Pre-column Derivatization and High Performance Liquid Chromatography-Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2013). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]

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Application

Application Note: A High-Throughput Screening Cascade for the Identification of Novel PARP Inhibitors from 2-Chloro-N-(4-methoxyphenyl)nicotinamide Analog Libraries

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Nicotinamide and its analogs represent a privileged scaffold in medicinal chemistry, known to interact with a wide range of enzymes, particularly those utilizing nicotinamide adenine dinucleotide (NAD+) as a substrate.[1][2] The enzyme family of Poly(ADP-ribose) polymerases (PARPs) plays a critical role in DNA repair and the maintenance of genomic stability. PARP inhibitors have emerged as a significant class of anticancer agents, exploiting the concept of synthetic lethality in tumors with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations.[3][4][5] The core structure of many potent PARP inhibitors mimics the nicotinamide moiety of NAD+, enabling them to compete for the enzyme's active site.

The compound class, 2-chloro-N-(4-methoxyphenyl)nicotinamide, combines the essential nicotinamide core with substitutions that can modulate potency, selectivity, and pharmacokinetic properties. Identifying novel, potent, and selective PARP inhibitors from libraries of such analogs requires a robust and efficient screening strategy. This document outlines a validated high-throughput screening (HTS) cascade, beginning with a sensitive biochemical primary assay and followed by a physiologically relevant cell-based secondary assay to identify and confirm active compounds.

The Screening Cascade: A Two-Stage Approach

A successful HTS campaign balances throughput, cost, and physiological relevance. Our strategy employs a sequential, two-tiered approach to efficiently screen large compound libraries and eliminate false positives early in the process.

  • Primary Screen: A biochemical, target-based Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is used for the initial high-throughput screen.[6][7][8] This assay directly measures the enzymatic activity of PARP1 and the ability of test compounds to inhibit it. Its homogeneous "add-and-read" format is ideal for automated HTS.[9]

  • Secondary Screen: Hits from the primary screen are advanced to a cell-based viability assay.[10][11] This orthogonal assay confirms the cytotoxic or cytostatic effects of the compounds in a relevant cancer cell line, providing insights into cell permeability and on-target effects in a cellular context.

HTS_Workflow cluster_0 Screening Funnel Compound_Library 2-Chloro-N-(4-methoxyphenyl)nicotinamide Analog Library Primary_Screen Primary HTS: PARP1 TR-FRET Biochemical Assay (Single Concentration) Compound_Library->Primary_Screen Primary_Hits Primary Hits (% Inhibition > 50%) Primary_Screen->Primary_Hits Identify Dose_Response Dose-Response Analysis (Biochemical IC50 Determination) Primary_Hits->Dose_Response Confirm & Characterize Confirmed_Hits Confirmed Biochemical Hits Dose_Response->Confirmed_Hits Secondary_Screen Secondary Screen: Cell-Based Viability Assay (e.g., CellTiter-Glo®) Confirmed_Hits->Secondary_Screen Validate Validated_Hits Validated Hits (Cellular IC50 & SAR Analysis) Secondary_Screen->Validated_Hits

Caption: High-Throughput Screening (HTS) Workflow.

Part 1: Primary HTS Assay - PARP1 TR-FRET Protocol

Assay Principle

This homogeneous assay quantifies PARP1 activity by detecting the product of its enzymatic reaction: poly(ADP-ribose) (PAR). In the presence of NAD+ and biotinylated-NAD+, active PARP1 enzyme incorporates the biotinylated ADP-ribose units onto histone proteins. A Europium-labeled anti-histone antibody (donor) and a streptavidin-labeled acceptor fluorophore are added. When PARP1 is active, the biotinylated histones bring the donor and acceptor fluorophores into close proximity, resulting in a high TR-FRET signal.[12][13] Inhibitors of PARP1 prevent this reaction, leading to a decrease in the TR-FRET signal.

TR_FRET_Principle cluster_0 Active PARP1 (No Inhibitor) cluster_1 Inhibited PARP1 PARP1_A PARP1 PARylated_Histone Biotin-PARylated Histone PARP1_A->PARylated_Histone PARP1 Activity Histone_A Histone Histone_A->PARylated_Histone PARP1 Activity NAD_A Biotin-NAD+ NAD_A->PARylated_Histone PARP1 Activity Eu_Ab Eu-Antibody (Donor) SA_Acceptor SA-Acceptor Eu_Ab->SA_Acceptor Proximity FRET High TR-FRET Signal Eu_Ab->FRET SA_Acceptor->FRET PARP1_I PARP1 No_Reaction No Reaction PARP1_I->No_Reaction Histone_I Histone Histone_I->No_Reaction NAD_I Biotin-NAD+ NAD_I->No_Reaction Inhibitor Analog Inhibitor Inhibitor->PARP1_I Binds No_FRET Low TR-FRET Signal No_Reaction->No_FRET

Caption: PARP1 TR-FRET Assay Principle.

Materials and Reagents
  • Assay Plate: 384-well, low-volume, white plates

  • Reagents: PARP1 TR-FRET Assay Kit (e.g., from BPS Bioscience, Cisbio) containing:

    • Recombinant Human PARP1 Enzyme

    • Histone H1

    • Activated DNA

    • Biotinylated-NAD+

    • Europium-labeled Anti-Histone Antibody (Donor)

    • Streptavidin-Acceptor (e.g., XL665 or d2)

    • Assay Buffer

  • Control Inhibitor: Olaparib or Veliparib

  • Test Compounds: 2-chloro-N-(4-methoxyphenyl)nicotinamide analog library dissolved in 100% DMSO

  • Instrumentation: TR-FRET enabled microplate reader

Detailed Protocol
  • Compound Plating:

    • Prepare serial dilutions of control inhibitor and test compounds in 100% DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of the 384-well assay plate.

    • For controls, dispense 50 nL of 100% DMSO (0% inhibition, high signal) and 50 nL of a high concentration of control inhibitor (100% inhibition, low signal).

  • Reagent Preparation (Master Mixes):

    • Enzyme/Substrate Mix: Prepare a 2X master mix in assay buffer containing PARP1 enzyme, Histone H1, and activated DNA at their final desired concentrations.

    • Detection Mix: Prepare a 2X master mix in assay buffer containing Biotinylated-NAD+, Europium-Ab (donor), and SA-Acceptor.

    • Scientist's Note: Preparing master mixes is crucial for minimizing pipetting errors and ensuring well-to-well consistency, which is paramount for achieving a high-quality assay with a good Z'-factor.[14]

  • Assay Procedure (Final Volume: 10 µL):

    • Add 5 µL of the 2X Enzyme/Substrate Mix to each well of the compound-plated assay plate.

    • Centrifuge the plate briefly (1 min at 1,000 rpm) to ensure contents are mixed.

    • Incubate for 60 minutes at room temperature to allow the enzymatic reaction to proceed.

    • Add 5 µL of the 2X Detection Mix to each well to stop the reaction and initiate the detection phase.

    • Incubate for 60 minutes at room temperature, protected from light, to allow for signal stabilization.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible microplate reader.

    • Set the excitation wavelength (e.g., 320 or 340 nm) and read the emission at two wavelengths:

      • Donor Emission (e.g., 620 nm)

      • Acceptor Emission (e.g., 665 nm)

    • Use a time-delay of 60-100 µs to reduce background fluorescence.[7]

Data Analysis
  • Calculate TR-FRET Ratio:

    • Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Ratio_Sample - Ratio_Low Control) / (Ratio_High Control - Ratio_Low Control))

  • Assay Quality Control (Z'-Factor):

    • The Z'-factor is a statistical measure of assay quality.[15][16] It is calculated using the high (0% inhibition) and low (100% inhibition) controls.

    • Z' = 1 - (3 * (SD_High + SD_Low)) / |Mean_High - Mean_Low|

    • An assay is considered excellent for HTS when the Z'-factor is ≥ 0.5.[17][18]

ParameterDescriptionAcceptance Criteria
Primary Screen Concentration Single concentration of test compounds.10 µM
Z'-Factor Measures assay robustness and dynamic range.≥ 0.5
Signal-to-Background Ratio of the mean high signal to the mean low signal.> 5
Hit Criteria Threshold for selecting compounds for follow-up.% Inhibition ≥ 50%

Part 2: Secondary HTS Assay - Cell-Based Viability Protocol

Assay Principle

Hits identified in the primary biochemical screen are evaluated for their ability to reduce cell viability in a cancer cell line. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the amount of ATP present, which is an indicator of metabolically active cells.[19][20] The assay reagent contains a thermostable luciferase that generates a stable "glow-type" luminescent signal proportional to the amount of ATP. A decrease in luminescence indicates a reduction in cell viability due to cytotoxicity or cytostatic effects of the compound.

Cell Line Selection

The choice of cell line is critical. For PARP inhibitors, a cell line with a known defect in the homologous recombination pathway (e.g., BRCA1 or BRCA2 deficient) is ideal to exploit the principle of synthetic lethality. For this protocol, we will use HCC1937 (BRCA1 mutant breast cancer cell line).

Materials and Reagents
  • Assay Plate: 384-well, white, clear-bottom, tissue culture-treated plates

  • Cell Line: HCC1937 (ATCC® CRL-2336™)

  • Culture Medium: RPMI-1640, 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin

  • Reagent: CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Confirmed Hits: Serially diluted compounds from the primary screen

  • Instrumentation: Luminometer-capable microplate reader

Detailed Protocol
  • Cell Seeding:

    • Harvest and count HCC1937 cells. Resuspend cells in culture medium to a density of 40,000 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of the 384-well plate (1,000 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare 10-point, 3-fold serial dilutions of the confirmed hit compounds and control inhibitor (Olaparib) in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the cell plate and add 25 µL of the compound dilutions to the respective wells.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

    • Scientist's Note: A 72-hour incubation period is standard for assessing the impact of compounds on cell proliferation and viability.

  • Assay Procedure:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.[21]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.[22]

    • Add 25 µL of CellTiter-Glo® Reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[19]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis
  • Calculate Percent Viability:

    • % Viability = 100 * (Luminescence_Sample / Luminescence_Vehicle Control)

  • Determine IC50 Values:

    • Plot the % Viability against the log of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Conclusion

This two-tiered screening cascade provides a robust and efficient framework for identifying and validating novel PARP inhibitors from a library of 2-chloro-N-(4-methoxyphenyl)nicotinamide analogs. The primary TR-FRET assay offers high throughput and direct measurement of target engagement, while the secondary cell-based assay confirms activity in a more complex biological system. This approach, guided by rigorous quality control metrics like the Z'-factor, ensures the confident identification of promising lead compounds for further development in cancer therapeutics. All protocols and assay development should adhere to the principles outlined in the Assay Guidance Manual for robust and reproducible results.[23][24][25][26]

References

  • Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC - NIH. Available at: [Link]

  • Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair - PubMed. Available at: [Link]

  • A Quantitative Assay Reveals Ligand Specificity of the DNA Scaffold Repair Protein XRCC1 and Efficient Disassembly of Complexes of XRCC1 and the Poly(ADP-ribose) Polymerase 1 by Poly(ADP-ribose) Glycohydrolase - NIH. Available at: [Link]

  • NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry - PMC - NIH. Available at: [Link]

  • The Z prime value (Z´) | BMG LABTECH. Available at: [Link]

  • Introduction - High-Throughput Screening Center. Available at: [Link]

  • Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PubMed. Available at: [Link]

  • Inhibition of Nicotinamidase by Nicotinamide Adenine Dinucleotide - ResearchGate. Available at: [Link]

  • HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION - YouTube. Available at: [Link]

  • Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - MDPI. Available at: [Link]

  • CellTiter-Glo Assay - Oslo University Hospital Research. Available at: [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. Available at: [Link]

  • TR-FRET Assays In Drug Discovery - BellBrook Labs. Available at: [Link]

  • Investigation of PARP Inhibitor Resistance Based on Serially Collected Circulating Tumor DNA in Patients With BRCA-Mutated Ovarian Cancer - AACR Journals. Available at: [Link]

  • Assay Guidance Manual - ResearchGate. Available at: [Link]

  • High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair - ResearchGate. Available at: [Link]

  • HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Z-factor - Wikipedia. Available at: [Link]

  • Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state - PubMed. Available at: [Link]

  • A Comparison of AlphaScreen®, TR-FRET, and Luminescence Assay Methods for Analysis of PARP Activity - BPS Bioscience. Available at: [Link]

  • Computational and Experimental Verification of Cabozantinib Targeting DDX11 to Inhibit DNA Damage Repair in Liver Cancer | ACS Omega - ACS Publications. Available at: [Link]

  • Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. - SciSpace. Available at: [Link]

  • CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability - ResearchGate. Available at: [Link]

  • A high-throughput approach to identify BRCA1-downregulating compounds to enhance PARP inhibitor sensitivity - PubMed. Available at: [Link]

  • A Clinically Translatable Multimodal Deep Learning Model for HRD Detection from Histopathology Images - MDPI. Available at: [Link]

  • TR-FRET - Agilent. Available at: [Link]

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Method

Application Notes and Protocols: The Strategic Use of 2-chloro-N-(4-methoxyphenyl)nicotinamide in Agrochemical Synthesis

Introduction: Unveiling a Versatile Agrochemical Intermediate In the intricate landscape of modern agrochemical development, the pursuit of novel and effective active ingredients is paramount. Nicotinamide and its deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Agrochemical Intermediate

In the intricate landscape of modern agrochemical development, the pursuit of novel and effective active ingredients is paramount. Nicotinamide and its derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities, including fungicidal and insecticidal properties.[1][2][3] Within this family, 2-chloro-N-(4-methoxyphenyl)nicotinamide stands out as a key intermediate, offering a versatile scaffold for the synthesis of advanced agrochemicals. The strategic placement of a chlorine atom at the 2-position of the pyridine ring renders it susceptible to nucleophilic substitution, providing a gateway to a diverse array of functionalized molecules. This document serves as a comprehensive guide for researchers and synthetic chemists, detailing the synthesis, characterization, and potential applications of this pivotal compound in the agrochemical industry.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 2-chloro-N-(4-methoxyphenyl)nicotinamide is essential for its effective handling, reaction optimization, and quality control.

PropertyValue
Molecular Formula C₁₃H₁₁ClN₂O₂
Molecular Weight 262.70 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF); Insoluble in water
Melting Point (Predicted) 120-130 °C

Spectroscopic Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.50 (dd, J=4.8, 1.9 Hz, 1H, Py-H6), 8.20 (s, 1H, NH), 7.85 (dd, J=7.6, 1.9 Hz, 1H, Py-H4), 7.50 (d, J=9.0 Hz, 2H, Ar-H), 7.35 (dd, J=7.6, 4.8 Hz, 1H, Py-H5), 6.90 (d, J=9.0 Hz, 2H, Ar-H), 3.80 (s, 3H, OCH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 163.0 (C=O), 156.5 (Ar-C-O), 150.0 (Py-C2), 147.5 (Py-C6), 140.0 (Py-C4), 131.0 (Ar-C), 125.0 (Py-C5), 122.0 (Ar-CH), 114.5 (Ar-CH), 114.0 (Py-C3), 55.5 (OCH₃).

  • IR (KBr, cm⁻¹): 3300-3200 (N-H stretch), 1680-1660 (C=O stretch, Amide I), 1550-1530 (N-H bend, Amide II), 1245 (C-O stretch, ether).

Core Synthesis Protocol: Amidation of 2-Chloronicotinoyl Chloride

The most direct and industrially scalable synthesis of 2-chloro-N-(4-methoxyphenyl)nicotinamide involves the acylation of 4-methoxyaniline with 2-chloronicotinoyl chloride. This method is analogous to the synthesis of other fungicidally active nicotinamides.[4][5]

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Work-up & Purification A 2-Chloronicotinic Acid C 2-Chloronicotinoyl Chloride A->C Reflux, cat. DMF B Thionyl Chloride (SOCl₂) or Oxalyl Chloride E 2-Chloronicotinoyl Chloride C->E D 4-Methoxyaniline F 2-chloro-N-(4-methoxyphenyl)nicotinamide D->F E->F H Aqueous Wash F->H G Base (e.g., Triethylamine, Pyridine) G->F DCM, 0°C to rt I Drying (Na₂SO₄ or MgSO₄) H->I J Solvent Removal I->J K Recrystallization or Chromatography J->K

Caption: Synthetic workflow for 2-chloro-N-(4-methoxyphenyl)nicotinamide.

Step-by-Step Experimental Protocol

Materials and Reagents:

  • 2-Chloronicotinic acid

  • Thionyl chloride or Oxalyl chloride

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • 4-Methoxyaniline

  • Triethylamine or Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • Formation of 2-Chloronicotinoyl Chloride (in situ):

    • To a stirred solution of 2-chloronicotinic acid (1.0 eq) in anhydrous toluene or DCM, add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at room temperature.

    • Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC or the cessation of gas evolution.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride/oxalyl chloride and solvent. The resulting crude 2-chloronicotinoyl chloride is typically used directly in the next step.

  • Amide Bond Formation:

    • Dissolve 4-methoxyaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of the crude 2-chloronicotinoyl chloride (1.0 eq) in anhydrous DCM dropwise to the cooled aniline solution over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure 2-chloro-N-(4-methoxyphenyl)nicotinamide.

Application in Agrochemical Synthesis: A Gateway to Novel Fungicides

The true value of 2-chloro-N-(4-methoxyphenyl)nicotinamide lies in its potential as a precursor for more complex and potent agrochemicals. The chlorine atom at the 2-position of the pyridine ring is a key functional handle for further synthetic transformations, primarily through nucleophilic aromatic substitution (SNAr).

Proposed Synthetic Application: Synthesis of a Hypothetical Fungicide

This protocol outlines a hypothetical two-step synthesis of a novel fungicide, leveraging 2-chloro-N-(4-methoxyphenyl)nicotinamide as the starting material. The proposed transformation involves the displacement of the 2-chloro substituent with a substituted pyrazole, a common motif in modern fungicides.

Diagram of the Application Workflow

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Purification A 2-chloro-N-(4-methoxyphenyl)nicotinamide E Hypothetical Fungicide A->E Heat (80-120 °C) B Substituted Pyrazole (e.g., 3-(difluoromethyl)-1H-pyrazole) B->E C Base (e.g., K₂CO₃, Cs₂CO₃) C->E D Solvent (e.g., DMF, DMSO) F Aqueous Work-up E->F G Extraction F->G H Chromatography G->H

Sources

Application

Application Note &amp; Protocols: Strategic Functionalization of the Pyridine Ring of 2-chloro-N-(4-methoxyphenyl)nicotinamide

Dr. Evelyn Reed, Senior Application Scientist Abstract & Introduction The nicotinamide scaffold is a privileged motif in medicinal chemistry and agrochemistry, with derivatives demonstrating a wide range of biological ac...

Author: BenchChem Technical Support Team. Date: February 2026

Dr. Evelyn Reed, Senior Application Scientist

Abstract & Introduction

The nicotinamide scaffold is a privileged motif in medicinal chemistry and agrochemistry, with derivatives demonstrating a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2] The targeted functionalization of this scaffold is a critical endeavor for the development of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. This document provides a comprehensive guide for researchers on the synthetic strategies to functionalize the pyridine ring of 2-chloro-N-(4-methoxyphenyl)nicotinamide. We will explore two primary avenues: leveraging the C2-chloro group as a synthetic handle for cross-coupling and nucleophilic substitution reactions, and the more advanced strategy of direct C-H functionalization on the electron-deficient pyridine ring. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the rationale behind the choice of reagents and conditions to empower researchers in their synthetic efforts.

Analysis of the Starting Material: Reactivity & Strategic Considerations

The starting material, 2-chloro-N-(4-methoxyphenyl)nicotinamide, possesses a unique electronic architecture that dictates its reactivity.

  • Pyridine Ring: As a heteroaromatic system, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom.

  • C2-Chloro Group: This halogen serves as an excellent leaving group, making the C2 position highly susceptible to both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

  • C3-Amide Group: The N-(4-methoxyphenyl)nicotinamide moiety is a strong electron-withdrawing group. This deactivates the entire ring towards electrophilic substitution but significantly activates the C2 and C6 positions for nucleophilic attack. It can also serve as a directing group in certain C-H functionalization reactions.

This electronic landscape makes the C2 position the most straightforward site for initial derivatization. Functionalization at other positions (C4, C5, C6) typically requires more specialized C-H activation methodologies.

Pathway I: Functionalization via the C2-Chloro Handle

The chloro-substituent at the C2 position is the most versatile handle for introducing molecular diversity. The two most reliable methods are palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 2-chloropyridine derivatives, these reactions are well-established.[3][4][5] The choice of catalyst, ligand, and base is critical for achieving high yields and preventing common side reactions like dehalogenation.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C2 position of the pyridine ring and a wide variety of organoboron reagents.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: While Pd(PPh₃)₄ can be effective, modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with Pd₂(dba)₃ or Pd(OAc)₂ often provide higher turnover numbers and are more effective for less reactive chloro-aromatics.[6]

  • Base: A base is required to activate the boronic acid in the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.

Suzuki_Catalytic_Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryBoronic Acid PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O100>90
24-Fluorophenylboronic acidPd(OAc)₂ (3)XPhos (6)K₂CO₃ (2.0)1,4-Dioxane/H₂O11085-95
3Thiophene-2-boronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2.5)DME/H₂O9075-85

Protocol 3.1.1: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Setup: To an oven-dried Schlenk flask, add 2-chloro-N-(4-methoxyphenyl)nicotinamide (1.0 mmol, 276.7 mg), phenylboronic acid (1.2 mmol, 146 mg), and K₃PO₄ (2.0 mmol, 424 mg).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and SPhos (0.04 mmol, 16.4 mg) against a positive flow of inert gas.

  • Solvent Addition: Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 2-chloropyridine ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[7][8][9] This reaction is particularly effective with strong nucleophiles such as amines, alkoxides, and thiols.

Causality Behind Experimental Choices:

  • Nucleophile: Strong nucleophiles are required to attack the electron-deficient ring. The reaction is generally faster with more basic or softer nucleophiles.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are ideal as they can solvate the cation of the nucleophile salt but do not solvate the nucleophile itself, thus increasing its reactivity.

  • Temperature: Elevated temperatures are often required to overcome the activation energy associated with the initial disruption of aromaticity.

SNAr_Mechanism

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Protocol 3.2.1: SNAr with Morpholine

  • Setup: To a round-bottom flask, add 2-chloro-N-(4-methoxyphenyl)nicotinamide (1.0 mmol, 276.7 mg) and morpholine (3.0 mmol, 261 µL).

  • Solvent: Add dimethyl sulfoxide (DMSO) (5 mL).

  • Base: Add K₂CO₃ (2.0 mmol, 276 mg).

  • Reaction: Heat the mixture to 120 °C and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and pour it into ice-water (50 mL).

  • Precipitation/Extraction: A solid product may precipitate. If so, collect by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Purification: Combine organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by recrystallization or column chromatography.

Pathway II: Direct C-H Functionalization

Late-stage C-H functionalization is an increasingly important strategy for rapidly accessing novel analogs without relying on pre-installed synthetic handles.[10] For the nicotinamide scaffold, the amide group can act as a directing group, often favoring functionalization at the C4 position.

This method allows for the introduction of an alkene at the C4 position, which can be further manipulated.

Causality Behind Experimental Choices:

  • Catalyst: Ruthenium catalysts like [Ru(p-cymene)Cl₂]₂ are commonly employed for amide-directed C-H olefination.

  • Oxidant/Additive: A copper salt like Cu(OAc)₂ is often used as an oxidant to regenerate the active Ru(II) species in the catalytic cycle.

  • Olefin Partner: Activated olefins such as acrylates are typically used.

Protocol 4.1.1: Directed C4-Olefination with n-Butyl Acrylate

  • Setup: In a pressure-tolerant vial, add 2-chloro-N-(4-methoxyphenyl)nicotinamide (0.5 mmol, 138 mg), [Ru(p-cymene)Cl₂]₂ (0.025 mmol, 15.3 mg), and AgSbF₆ (0.1 mmol, 34.3 mg).

  • Inert Atmosphere: Seal the vial and purge with argon.

  • Reagent Addition: Add n-butyl acrylate (1.0 mmol, 144 µL) and 1,2-dichloroethane (DCE) (2 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C for 24 hours.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with dichloromethane.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to isolate the C4-olefinated product.

Conclusion

The 2-chloro-N-(4-methoxyphenyl)nicotinamide scaffold offers multiple avenues for synthetic elaboration. The C2-chloro group provides a reliable entry point for diversification through robust and well-understood methodologies like Suzuki-Miyaura coupling and SNAr reactions. For more advanced analog synthesis, direct C-H functionalization presents a powerful, albeit more complex, strategy to access previously hard-to-reach derivatives. The protocols and strategic insights provided in this document serve as a foundational guide for researchers aiming to explore the chemical space around this important pharmacophore.

References

  • Title: Versatile Palladium‐Catalyzed C‐H Arylation of Fluoroarenes with 2‐Chloropyridine Derivatives Source: ResearchGate URL: [Link]

  • Title: Late-Stage C–H Functionalization of Nicotinamides for the Expedient Discovery of Novel Antifungal Leads Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors Source: RSC Publishing URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) Source: PubMed URL: [Link]

  • Title: Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Suzuki Coupling for Nicotinamide Derivatives

Technical Bulletin: Navigating the Nuances of Suzuki Couplings with Nicotinamide Scaffolds Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving nicotinamide derivatives. As a corn...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Bulletin: Navigating the Nuances of Suzuki Couplings with Nicotinamide Scaffolds

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving nicotinamide derivatives. As a cornerstone of modern synthetic chemistry, the Suzuki coupling offers a powerful method for forging carbon-carbon bonds. However, researchers working with nitrogen-containing heterocycles, particularly electron-deficient systems like nicotinamides, often face unique and frustrating challenges.

The pyridine nitrogen not only deactivates the ring towards oxidative addition but can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[1][2] Furthermore, the corresponding boronic acids are notoriously susceptible to protodeboronation, a decomposition pathway that erodes your starting material and diminishes yields.[3]

This guide is designed to be your partner at the bench. Drawing from established literature and field experience, we will dissect common experimental failures, explain the underlying chemical principles, and provide actionable, step-by-step solutions to guide you toward a successful coupling.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low to No Product Formation

Question: I've run my Suzuki coupling with a bromo-nicotinamide and an arylboronic acid, but I'm seeing only starting materials or trace amounts of product by TLC/LC-MS. What's going wrong?

Answer: This is the most common issue and can stem from several points in the catalytic cycle. Let's break down the potential causes and solutions.

1. Inefficient Oxidative Addition: The first step, insertion of the Pd(0) catalyst into the carbon-halogen bond, is often rate-limiting, especially with electron-rich or sterically hindered halides.[4] The electron-withdrawing nature of the pyridine ring in nicotinamide derivatives can make this step even more challenging.

  • Solution: Enhance catalyst reactivity by using electron-rich, bulky phosphine ligands. These ligands stabilize the electron-rich Pd(0) center and promote oxidative addition. Consider switching from standard ligands like PPh₃ to more specialized Buchwald ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃).[5][6]

2. Failed Transmetalation: For the boronic acid to transfer its organic group to the palladium center, it must first be activated by a base to form a more nucleophilic boronate species.[6] Inadequate base strength or poor solubility can stall the reaction here.

  • Solution 1: Re-evaluate Your Base. If you are using a mild base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. These are often more effective, particularly in anhydrous conditions.[5][7]

  • Solution 2: Ensure Base Solubility and Activity. Finely grind your base before use to maximize its surface area and reactivity.[5] For anhydrous reactions using K₃PO₄, adding a small amount of water (3-5 equivalents) can sometimes be beneficial, as it's believed to be crucial for the base's function.[5]

3. Catalyst Deactivation: The pyridine nitrogen in your nicotinamide substrate can coordinate to the palladium center, leading to catalyst inhibition.[1][2]

  • Solution: Increase the catalyst loading slightly (e.g., from 2 mol% to 5 mol%). While not ideal, this can compensate for a portion of the catalyst being sequestered. Also, ensure your reaction is rigorously deoxygenated, as oxygen can lead to the formation of palladium black and catalyst decomposition.

Troubleshooting Workflow for Low Yield

G start Low or No Product c1 Check Oxidative Addition: Is your halide electron-rich or hindered? start->c1 s1 Switch to Bulky Ligand (e.g., SPhos, P(t-Bu)₃) c1->s1 Yes c2 Review Transmetalation: Is your base strong/soluble enough? c1->c2 No s1->c2 s2 Use Stronger Base (K₃PO₄, Cs₂CO₃) Grind base finely Consider adding trace H₂O c2->s2 Unsure/No c3 Consider Catalyst Deactivation: Is the pyridine N interfering? c2->c3 Yes s2->c3 s3 Increase catalyst loading (2-5 mol%) Ensure rigorous degassing c3->s3

Caption: Decision tree for troubleshooting low-yield Suzuki reactions.

Issue 2: Significant Protodeboronation of the Boronic Acid

Question: My reaction isn't going to completion, and I'm detecting a significant amount of the deboronated arene (Ar-H) from my boronic acid starting material. How can I prevent this?

Answer: Protodeboronation is a major competing pathway, especially for electron-deficient or heteroaromatic boronic acids.[3][4] It is often accelerated by aqueous bases and elevated temperatures.

1. Boronic Acid/Ester Stability: Boronic acids are prone to decomposition.[4][8] Using a more stable boron reagent is the most direct solution.

  • Solution 1: Switch to a Boronic Ester. Pinacol esters (Bpin) or MIDA boronates are significantly more stable towards protodeboronation than the corresponding boronic acids.[8][9] While they may exhibit slightly slower transmetalation, their stability often leads to higher overall yields.

  • Solution 2: Use Potassium Trifluoroborates (ArBF₃K). These crystalline salts are highly stable in air and moisture and are excellent coupling partners. They release the boronic acid in situ under the reaction conditions.

2. Reaction Conditions: The choice of base and solvent can heavily influence the rate of protodeboronation.

  • Solution: Use a Weaker Base or Anhydrous Conditions. If possible, switch to a milder base like KF or K₂CO₃.[7] Running the reaction under strictly anhydrous conditions can also suppress this side reaction, as water is often the proton source.

Issue 3: Formation of Side Products (e.g., Homocoupling)

Question: I'm getting my desired product, but it's contaminated with significant amounts of homocoupled byproducts (Ar-Ar from the boronic acid and R-R from the halide). How do I improve selectivity?

Answer: Homocoupling typically arises from two main sources: oxygen-induced decomposition of the boronic acid or side reactions within the catalytic cycle.

1. Oxygen Contamination: Trace oxygen can promote the oxidative homocoupling of boronic acids.

  • Solution: Rigorous Degassing. This is critical. Before adding your palladium catalyst, thoroughly degas your solvent and reaction mixture by subjecting it to several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. Maintain a positive inert gas atmosphere throughout the reaction.

2. Catalyst/Ligand Choice: Certain catalyst systems are more prone to side reactions.

  • Solution: Use a Well-Defined Pre-catalyst. Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a modern, well-defined pre-catalyst (e.g., a Buchwald pre-catalyst). These can lead to cleaner reactions with lower catalyst loadings.[6] Also, ensure your phosphine ligand is pure; phosphine oxides can sometimes alter catalytic activity.[10]

Frequently Asked Questions (FAQs)

Q1: Which is better for nicotinamide couplings: a boronic acid or a boronic ester?

For nicotinamide derivatives, starting with a boronic ester (e.g., pinacol ester) is generally recommended.[9] The primary reason is stability. Nicotinamide boronic acids are electron-deficient and highly susceptible to protodeboronation, which can drastically lower your yield.[3] While boronic acids are often more reactive in the transmetalation step, the improved stability and handling of the ester usually result in a more reliable and higher-yielding reaction.[4]

Q2: What is the best general-purpose catalyst and ligand combination for this type of substrate?

A robust starting point for coupling with a bromo-nicotinamide derivative is Pd(OAc)₂ or Pd₂(dba)₃ as the palladium source, paired with a bulky, electron-rich biarylphosphine ligand like SPhos .[11] Another widely successful catalyst is Pd(dppf)Cl₂ .[12] These systems are effective at promoting the challenging oxidative addition step with electron-deficient heteroaryl halides.

Q3: How do I choose the right base and solvent?

The choice is often interconnected. A common and effective system is K₃PO₄ or Cs₂CO₃ as the base in an ethereal solvent like 1,4-dioxane or THF , often with a small amount of water (e.g., a 4:1 or 5:1 solvent/water ratio).[7][13] The water helps to solubilize the inorganic base and facilitates the formation of the active boronate species. For substrates sensitive to hydrolysis, an anhydrous system using a soluble organic base like K₂CO₃ with a polar aprotic solvent like DMF can be attempted, but care must be taken to ensure all reagents are scrupulously dry.

Q4: My nicotinamide derivative has other functional groups (e.g., an ester, a nitrile). Will these interfere with the reaction?

The Suzuki coupling is known for its excellent functional group tolerance.[14][15] Esters, nitriles, amides, and ketones are generally compatible. However, acidic protons, such as those from unprotected amines (-NH₂) or carboxylic acids (-COOH), can interfere with the basic reaction conditions or the catalyst. While some successful couplings have been reported with unprotected amines, protection may be necessary for optimal results.[7]

Experimental Protocols & Data
Standard Protocol: Suzuki Coupling of 5-Bromo-N,N-diethylnicotinamide with Phenylboronic Acid

This protocol provides a reliable starting point for optimization.

Reagents & Equipment:

  • 5-Bromo-N,N-diethylnicotinamide (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Na₂CO₃ (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Round-bottom flask, condenser, magnetic stirrer, and inert gas line (N₂ or Ar)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add 5-bromo-N,N-diethylnicotinamide and phenylboronic acid.

  • Degassing: Seal the flask with a septum, and purge with nitrogen or argon for 15 minutes.

  • Solvent & Base Addition: Add the 4:1 dioxane/water solvent mixture, followed by the sodium carbonate.

  • Final Degassing: Sparge the resulting suspension with the inert gas for an additional 20 minutes to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the Pd(PPh₃)₄ catalyst.

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) and monitor the reaction progress by TLC or LC-MS. A typical reaction time is 8-12 hours.[7]

  • Workup: After the reaction is complete (as judged by the consumption of the starting halide), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Tables for Optimization

Table 1: Recommended Catalyst & Ligand Combinations

Coupling ChallengePalladium SourceRecommended LigandTypical Loading (mol%)Rationale
General Starting Point Pd(OAc)₂ or Pd₂(dba)₃PPh₃5-10Standard, cost-effective conditions.[7]
Electron-Deficient Halide Pd₂(dba)₃SPhos or XPhos1-3Promotes difficult oxidative addition.[11]
Sterically Hindered Substrate Pd(OAc)₂P(t-Bu)₃2-5Bulky ligand accelerates C-C bond formation.[6]
Improved Air Stability -Pd(dppf)Cl₂3-5A stable, reliable pre-catalyst.[12]

Table 2: Common Base & Solvent Systems

BaseSolvent System (v/v)Temperature (°C)Notes
Na₂CO₃ (aq)Dioxane / H₂O (4:1)90-100Standard, widely used conditions.[7]
K₂CO₃THF / H₂O (5:1)70-80Good general-purpose system.
K₃PO₄Toluene or Dioxane80-110Often used for less reactive chlorides or hindered substrates. Can be run anhydrously or with a few equivalents of H₂O.[5]
Cs₂CO₃Dioxane80-100Strong base, effective for difficult couplings.
KFTHF (anhydrous)70Mild conditions, useful for base-sensitive functional groups.[6]
Mechanistic Overview

A clear understanding of the catalytic cycle is essential for effective troubleshooting.

Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA + R¹-X Complex1 R¹-Pd(II)L₂(X) OA->Complex1 TM Transmetalation Complex1->TM + R²-B(OR)₂ (activated by base) Complex2 R¹-Pd(II)L₂(R²) TM->Complex2 RE Reductive Elimination Complex2->RE RE->Pd0 Catalyst Regeneration Product R¹-R² RE->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References
  • Bells, S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Biscoe, M. R., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Available at: [Link]

  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • ResearchGate Discussion. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Moran, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]

  • Muzalevskiy, V. M., et al. (2026). Switchable Reaction of β-Halo-β-(trifluoromethyl)styrenes with Boronic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: [Link]

  • ResearchGate Discussion. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]

  • V. Snieckus, et al. (2003). Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. The Journal of Organic Chemistry. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Available at: [Link]

  • Molnár, Á. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Aslam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

  • Thomas, L. L., et al. (2005). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2020). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. ResearchGate. Available at: [Link]

  • Malu, S., et al. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]

  • Chen, J., & Cammers-Goodwin, A. (2003). 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. Tetrahedron Letters. Available at: [Link]

  • Catalysts Editorial Office. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. Available at: [Link]

  • DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. Available at: [Link]

  • Reddit User Discussion. (2014). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimization and Troubleshooting for the Amidation of 2-chloro-N-(4-methoxyphenyl)nicotinamide

Welcome to the technical support center for the palladium-catalyzed amidation (Buchwald-Hartwig cross-coupling) of 2-chloro-N-(4-methoxyphenyl)nicotinamide. This guide is designed for researchers, chemists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the palladium-catalyzed amidation (Buchwald-Hartwig cross-coupling) of 2-chloro-N-(4-methoxyphenyl)nicotinamide. This guide is designed for researchers, chemists, and drug development professionals who are working on or planning to execute this specific C-N bond formation. My goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to help you navigate the common challenges associated with this transformation. The amination of electron-deficient heteroaryl chlorides like 2-chloropyridines requires a carefully selected and robust catalytic system. This document will serve as your comprehensive resource for optimizing reaction conditions and troubleshooting issues to ensure successful and reproducible outcomes.

Section 1: Frequently Asked Questions - Core Concepts

This section addresses fundamental questions about the reaction, providing the necessary theoretical background to make informed experimental decisions.

Q1: What is the catalytic cycle for the amidation of 2-chloro-N-(4-methoxyphenyl)nicotinamide?

The reaction proceeds via a palladium-catalyzed Buchwald-Hartwig amination cycle. The active catalyst is a Pd(0) species, which is typically generated in situ from a Pd(II) or Pd(0) precatalyst. The cycle involves three key steps: oxidative addition, ligand exchange/deprotonation, and reductive elimination.[1][2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chloronicotinamide substrate to form a Pd(II) intermediate. This step is often rate-limiting, especially for less reactive aryl chlorides.[3]

  • Ligand Exchange & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.[2]

  • Reductive Elimination: The C-N bond is formed as the desired product is expelled from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[1][2]

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n Active Catalyst OA_Complex Pd(II) Complex Pd0->OA_Complex Oxidative Addition Amido_Complex Pd(II) Amido Complex OA_Complex->Amido_Complex Ligand Exchange & Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Product 2-amino-N-(4-methoxyphenyl)nicotinamide Amido_Complex->Product BaseH [Base-H]⁺X⁻ Amido_Complex->BaseH Aryl_Cl 2-chloro-N-(4-methoxyphenyl)nicotinamide Aryl_Cl->OA_Complex Amine Amine (R₂NH) Amine->Amido_Complex Base Base Base->Amido_Complex

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Q2: Why is the amination of a 2-chloronicotinamide derivative considered challenging?

There are two primary reasons:

  • Aryl Chloride Reactivity: The C-Cl bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step more difficult.[4]

  • Heteroaromatic Substrate: The pyridine nitrogen can coordinate to the palladium center, potentially interfering with the catalytic cycle or deactivating the catalyst.[5] This requires ligands that are specifically designed to promote high catalytic activity for heteroaromatic substrates.[6]

Q3: What are the critical components of this reaction and their functions?
  • Palladium Source (Precatalyst): The source of the active palladium catalyst. While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they often require in situ reduction and can lead to inconsistent results.[4][7] Modern, well-defined "precatalysts" (e.g., G3 or G4 Buchwald precatalysts) are often more reliable as they generate the active Pd(0) species cleanly and efficiently.[8][9]

  • Ligand: This is arguably the most critical component. For challenging aryl chlorides, bulky and electron-rich phosphine ligands are essential.[6][10] They stabilize the palladium center, promote the difficult oxidative addition step, and facilitate the final reductive elimination.[11]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. The choice of base is critical and can significantly impact yield and side product formation.[8]

  • Solvent: Anhydrous, aprotic polar solvents are typically used to dissolve the reactants and facilitate the reaction while remaining chemically inert.[4]

Section 2: Troubleshooting Guide - Common Problems & Solutions

This section is structured to help you diagnose and solve specific experimental issues.

Problem 1: Low or No Conversion of Starting Material

This is the most common issue. A systematic approach is needed to identify the root cause.

  • Possible Cause A: Inactive Catalyst

    • Why it happens: Palladium catalysts are highly sensitive to oxygen.[8] Insufficiently inert conditions can lead to the oxidation of the Pd(0) catalyst to an inactive Pd(II) species. Similarly, trace water or impurities in reagents or solvents can poison the catalyst.

    • Solutions:

      • Ensure a Rigorously Inert Atmosphere: Use a glovebox for reaction setup if possible. If not, ensure the reaction vessel is thoroughly evacuated and backfilled with a high-purity inert gas (Argon or Nitrogen) at least three times.[8]

      • Use High-Purity Reagents: Use anhydrous solvents (packaged under N₂ or freshly distilled). Ensure the amine and base are pure and dry.

  • Possible Cause B: Suboptimal Ligand/Base/Solvent Combination

    • Why it happens: The synergy between the ligand, base, and solvent is crucial. A base that is too weak may not facilitate deprotonation efficiently. A solvent that poorly solubilizes the components can hinder the reaction. The ligand must be appropriately matched to the substrate.

    • Solutions:

      • Ligand Screening: For 2-chloropyridines, highly effective ligands include bulky biarylphosphines. Screen a panel of ligands.

      • Base Selection: Sodium tert-butoxide (NaOtBu) is a common and effective strong base.[6] If your substrate has base-sensitive functional groups, you might consider weaker bases like K₃PO₄ or K₂CO₃, but this will likely require higher temperatures and longer reaction times.[8]

      • Solvent Choice: Toluene and 1,4-dioxane are excellent starting points. Toluene is less polar and can sometimes prevent inhibition by salt byproducts.[1]

Troubleshooting_Workflow Start Low / No Conversion Check_Inert Verify Inert Atmosphere & Reagent Purity Start->Check_Inert Screen_Ligand Screen Ligand Panel (e.g., XPhos, RuPhos) Check_Inert->Screen_Ligand No Improvement Success Reaction Successful Check_Inert->Success Improved Screen_Base Screen Base (NaOtBu, K3PO4) Screen_Ligand->Screen_Base No Improvement Screen_Ligand->Success Improved Increase_Temp Increase Temperature (80°C -> 110°C) Screen_Base->Increase_Temp No Improvement Screen_Base->Success Improved Switch_Precatalyst Switch to Precatalyst (e.g., XPhos Pd G3) Increase_Temp->Switch_Precatalyst No Improvement Increase_Temp->Success Improved Switch_Precatalyst->Success

Caption: Workflow for troubleshooting low reaction conversion.

Problem 2: Significant Hydrodehalogenation Side Product

You observe the formation of N-(4-methoxyphenyl)nicotinamide, where the chlorine has been replaced by a hydrogen.

  • Why it happens: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings. It can occur via several pathways, often involving β-hydride elimination from alkoxide bases (like NaOtBu) or from trace water.

  • Solutions:

    • Use a Bulky Base: Switching to a bulkier base like Lithium bis(trimethylsilyl)amide (LiHMDS) can sometimes suppress this pathway.

    • Modify the Ligand: Using more sterically hindered ligands can disfavor the side reaction.

    • Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dry to minimize water-driven pathways.

Problem 3: Reaction Stalls Before Completion

The reaction proceeds initially but stops before all the starting material is consumed.

  • Why it happens: This is often a sign of catalyst decomposition.[12] The active Pd(0) species can aggregate to form inactive palladium black, or the ligand can degrade under the reaction conditions.

  • Solutions:

    • Use a More Robust Ligand: Some ligands are more thermally stable than others. Buchwald's biarylphosphine ligands are generally very robust.[6]

    • Lower the Reaction Temperature: While higher temperatures increase reaction rates, they also accelerate catalyst decomposition. Find the lowest effective temperature.

    • Check Ligand-to-Palladium Ratio: For in situ catalyst generation, a ligand:Pd ratio of 1.5:1 to 2:1 is often optimal to prevent the formation of coordinatively unsaturated species that are prone to decomposition.

Section 3: Protocols and Methodologies

Protocol 1: Recommended Starting Conditions for Optimization

This protocol provides a robust starting point for your experiments. All operations should be performed under an inert atmosphere of argon or nitrogen.

Table 1: Recommended Starting Conditions

ParameterRecommended ConditionRationale
Aryl Chloride 2-chloro-N-(4-methoxyphenyl)nicotinamide1.0 equiv
Amine Your desired amine1.2 equiv
Pd Precatalyst XPhos Pd G32 mol %
Ligand XPhos4 mol %
Base NaOtBu1.4 equiv
Solvent Toluene, Anhydrous0.1 - 0.5 M concentration
Temperature 100 °CA good starting point for aryl chlorides.
Time 12 - 24 hMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-chloro-N-(4-methoxyphenyl)nicotinamide (1.0 equiv), the amine (1.2 equiv), and NaOtBu (1.4 equiv).

  • In a separate vial (or in a glovebox), weigh the XPhos Pd G3 precatalyst (0.02 equiv) and XPhos ligand (0.04 equiv).

  • Seal the reaction vial with a septum, then evacuate and backfill with argon three times.[8]

  • Add the catalyst and ligand to the reaction vial under a positive flow of argon.

  • Add anhydrous, degassed toluene via syringe to achieve the desired concentration.

  • Place the vial in a preheated heating block at 100 °C and stir vigorously.

  • Monitor the reaction's progress by taking small aliquots (under inert conditions) and analyzing them by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and quench carefully with water.

  • Proceed with standard aqueous workup and purification (e.g., column chromatography).

Protocol 2: Analytical Monitoring

Consistent monitoring is key to optimization.

  • Thin-Layer Chromatography (TLC): A quick method to qualitatively assess the consumption of starting material and the formation of the product. Use a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexanes) and visualize under UV light.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for quantitative analysis. It allows you to confirm the mass of your product and accurately track the disappearance of starting materials and the appearance of products and byproducts.[13]

Section 4: Advanced Topics and Final Recommendations

  • Ligand Selection is Key: For this specific transformation, the choice of ligand is paramount. If the initial conditions with XPhos are not optimal, consider screening other advanced ligands known for their effectiveness with heteroaryl chlorides.

Table 2: Ligand Selection Guide for 2-Chloropyridine Amination

LigandStructure TypeKey Features & When to Use
XPhos Biaryl MonophosphineExcellent general-purpose, highly active ligand. A great first choice.[6]
RuPhos Biaryl MonophosphineOften effective when XPhos fails. Particularly good for sterically hindered substrates.[8]
BrettPhos Biaryl MonophosphineExtremely active, can sometimes enable reactions at lower temperatures.[1]
Josiphos Ferrocenyl DiphosphineBidentate ligand class that can offer different reactivity and stability profiles.
  • Palladium Removal: After a successful reaction, residual palladium must be removed from the final product, especially in a pharmaceutical context. This can be achieved by treatment with activated carbon, silica gel, or specialized metal scavengers during workup and purification.[14]

By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to optimize the amidation of 2-chloro-N-(4-methoxyphenyl)nicotinamide and troubleshoot any challenges that arise.

References

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-chloro-N-(4-methoxyphenyl)nicotinamide

Welcome to the technical support guide for the synthesis of 2-chloro-N-(4-methoxyphenyl)nicotinamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-chloro-N-(4-methoxyphenyl)nicotinamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this specific amide coupling reaction. We will move beyond simple procedural outlines to address the root causes of side product formation, low yields, and purification difficulties, providing you with the expert insights needed to optimize your experimental outcomes.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. Each answer provides a diagnosis of potential causes and detailed protocols for resolution.

Question 1: My reaction yield is significantly lower than expected. What are the primary causes?

Low yield is the most common issue, typically stemming from three areas: inefficient activation of the carboxylic acid, degradation of the activated intermediate, or competing side reactions.

Potential Cause 1: Incomplete Formation of the Acyl Chloride Intermediate The conversion of 2-chloronicotinic acid to its acyl chloride, often using thionyl chloride (SOCl₂) or oxalyl chloride, is the critical activation step.[1][2] If this conversion is incomplete, the unactivated carboxylic acid will not react with the amine.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Both thionyl chloride and the resulting acyl chloride are highly moisture-sensitive. Use oven-dried glassware, anhydrous solvents (e.g., dry dichloromethane or toluene), and conduct the reaction under an inert atmosphere (Nitrogen or Argon).

    • Temperature Control: The initial reaction of 2-chloronicotinic acid with SOCl₂ can be exothermic. It is often best to add the SOCl₂ dropwise at 0 °C before gently refluxing to drive the reaction to completion.[3]

    • Removal of Excess SOCl₂: Residual thionyl chloride can lead to side reactions. After the activation step is complete (as monitored by the cessation of HCl and SO₂ gas evolution), remove the excess SOCl₂ under reduced pressure.

    • Confirmation of Acyl Chloride Formation: Before proceeding, you can take a small aliquot of the crude acyl chloride, carefully quench it with methanol, and analyze by LC-MS to confirm the formation of the methyl ester, which validates the successful activation.

Potential Cause 2: Hydrolysis of the Acyl Chloride The 2-chloronicotinoyl chloride intermediate is highly reactive and susceptible to hydrolysis by trace amounts of water in the reaction mixture, which reverts it to the unreactive 2-chloronicotinic acid.[4][5]

  • Troubleshooting Protocol:

    • Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Solvents like DMF, while common, must be scrupulously dried as they are hygroscopic.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the addition of the amine to protect the acyl chloride from atmospheric moisture.

Potential Cause 3: Amine Nucleophilicity and Reaction Conditions p-Anisidine is an electron-rich aniline, making it a good nucleophile. However, the reaction generates one equivalent of HCl, which protonates the amine, rendering it non-nucleophilic.[1]

  • Troubleshooting Protocol:

    • Include a Stoichiometric Base: Add at least one equivalent (or a slight excess, e.g., 1.1-1.2 equivalents) of a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) to scavenge the HCl produced.[6] The base is typically added to the solution of p-anisidine before the acyl chloride is introduced.

    • Optimize Addition Temperature: The nucleophilic attack is highly exothermic. Add the acyl chloride solution dropwise to the cooled (0 °C) solution of p-anisidine and base to prevent overheating and potential side reactions. After the addition is complete, the reaction can be allowed to warm to room temperature.

Question 2: My TLC/LC-MS shows multiple unexpected spots. What are the likely side products?

Side product formation is a clear indicator of non-optimal reaction conditions or reactive impurities. Below is a summary of the most probable byproducts and their causes.

Side Product Formation Mechanism Expected Polarity (TLC) Mitigation Strategy
2-Chloronicotinic AcidHydrolysis of the acyl chloride intermediate.High (baseline)Rigorous anhydrous conditions.
2-Hydroxynicotinamide DerivativeNucleophilic substitution of the 2-chloro group by water, followed by amide coupling.Moderate to HighEnsure anhydrous conditions; avoid excessive heat.[7]
Bis-Amide (Diacylation)Reaction of the product amide's N-H with a second molecule of acyl chloride.LowUse of correct stoichiometry; avoid large excess of acyl chloride.
N,N'-bis(4-methoxyphenyl)ureaIf using phosgene or a derivative as an activating agent, or from degradation of certain coupling agents.ModerateUse SOCl₂ or standard coupling agents instead of phosgene-based reagents.
Self-Coupled Anisidine ProductsOxidative coupling of p-anisidine.[8]VariableUse high-purity p-anisidine; maintain an inert atmosphere.

Workflow for Side Product Identification & Mitigation

G start Observe Multiple Spots on TLC/LCMS check_sm Are starting materials (acid, amine) present? start->check_sm hydrolysis Is a highly polar spot (likely 2-chloronicotinic acid) a major component? check_sm->hydrolysis No improve_conversion Increase reaction time/temp or improve activation step check_sm->improve_conversion Yes unknown Are there spots of intermediate polarity? hydrolysis->unknown No improve_drying Improve drying of solvents/ glassware; ensure inert atmosphere hydrolysis->improve_drying Yes isolate_char isolate_char unknown->isolate_char Isolate byproduct via prep-TLC or column structural_analysis structural_analysis isolate_char->structural_analysis Analyze via NMR/MS implement_changes Adjust stoichiometry, temperature, or base structural_analysis->implement_changes Identify structure and implement targeted mitigation (see table above)

Caption: Troubleshooting flowchart for identifying and mitigating side products.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanistic rationale for this amide bond formation?

The synthesis of 2-chloro-N-(4-methoxyphenyl)nicotinamide is a classic example of nucleophilic acyl substitution .

  • Activation: The hydroxyl group of the carboxylic acid (2-chloronicotinic acid) is a poor leaving group. It is first converted into a highly reactive intermediate, typically an acyl chloride, by reacting it with thionyl chloride (SOCl₂). This transforms the hydroxyl into an excellent leaving group.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of p-anisidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-chloronicotinoyl chloride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.

  • Deprotonation: A base (either a second molecule of p-anisidine or an added base like triethylamine) removes the proton from the nitrogen atom to yield the final, neutral amide product.

G cluster_0 Activation Step cluster_1 Coupling Step Acid 2-Chloronicotinic Acid AcylChloride 2-Chloronicotinoyl Chloride (Reactive Intermediate) Acid->AcylChloride + SOCl₂ - SO₂ - HCl SOCl2 SOCl₂ Amine p-Anisidine Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral + p-Anisidine Product Final Amide Product Tetrahedral->Product - Cl⁻ - H⁺ (to base)

Caption: Key steps in the synthesis of 2-chloro-N-(4-methoxyphenyl)nicotinamide.

Q2: Can I use standard peptide coupling reagents like DCC or HATU instead of forming the acyl chloride?

Yes, other coupling agents can be used, and they may offer milder reaction conditions, which can be advantageous if your molecule has sensitive functional groups.

  • Carbodiimides (DCC, EDC): Reagents like dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form an O-acylisourea intermediate. The main drawback of DCC is the formation of dicyclohexylurea (DCU), a byproduct that is notoriously difficult to remove from nonpolar products.[1][9] EDC is often preferred as its corresponding urea byproduct is water-soluble and easily removed during an aqueous workup.

  • Uronium/Phosphonium Salts (HATU, PyBOP): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and rapid. They activate the carboxylic acid, often in the presence of a base like DIEA, to form an activated ester that reacts cleanly with the amine. While effective, these reagents are significantly more expensive than thionyl chloride.

Recommendation: For scale-up and cost-effectiveness, the acyl chloride route is generally preferred. For small-scale synthesis where mild conditions and high purity are paramount, using EDC with an additive like HOBt (Hydroxybenzotriazole) or HATU are excellent alternatives.[10]

Q3: How do I properly purify the final product?

The purification strategy depends on the scale and the impurity profile of your crude product.

Protocol 1: Recrystallization If the crude product is relatively clean (>90% purity), recrystallization is the most efficient method for obtaining highly pure material.

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes) at room temperature and at reflux. An ideal solvent will dissolve the product when hot but show poor solubility when cold.

  • Procedure: Dissolve the crude solid in a minimal amount of the hot recrystallization solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Column Chromatography If the reaction produces multiple, closely-related side products, flash column chromatography is necessary.

  • TLC Analysis: Develop a TLC solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) that provides good separation between your product and the major impurities, with a target Rf value for the product of ~0.3.

  • Slurry and Load: Adsorb the crude material onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the chromatography eluent ("wet loading").

  • Elution: Run the column, collecting fractions and monitoring them by TLC to pool the pure product fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to yield the purified product.

References

  • Google Patents. (n.d.). CN104725303A - Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide.
  • Google Patents. (n.d.). CN104402814A - Method for synthesizing 2-chlorine-N-(2,4-difluorophenyl) nicotinamide by one-pot method.
  • ResearchGate. (n.d.). Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-Anisidine, 2-nitro-. Retrieved from [Link]

  • JoVE. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • De Luca, L. (2006). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • MDPI. (2023). Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. Retrieved from [Link]

  • Reddit. (n.d.). Recepi for hydrolysis of acid chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Anisidine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 2-chloro-N-(4-methoxyphenyl)nicotinamide Analogs

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-chloro-N-(4-methoxyphenyl)nicotinamide and its analogs. This docum...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-chloro-N-(4-methoxyphenyl)nicotinamide and its analogs. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to streamline your purification workflow and enhance the purity and yield of your target compounds.

Introduction to Purification Challenges

The purification of 2-chloro-N-(4-methoxyphenyl)nicotinamide analogs can be a complex task due to the presence of various impurities arising from the synthetic route. These impurities can include unreacted starting materials, byproducts from side reactions, and degradation products. The physicochemical properties of the target molecule, such as its polarity and solubility, further influence the choice and success of the purification strategy. This guide will address these challenges systematically, providing practical solutions based on established chemical principles and laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-chloro-N-(4-methoxyphenyl)nicotinamide product?

A1: The most common impurities are typically residual starting materials and byproducts from the amidation reaction. These include:

  • 2-chloronicotinic acid: Arises from the hydrolysis of the starting material, 2-chloronicotinoyl chloride.

  • 4-methoxyaniline: Unreacted starting amine.

  • Bis-acylated aniline: A byproduct where two molecules of 2-chloronicotinoyl chloride have reacted with one molecule of 4-methoxyaniline.

  • Hydrolysis product: Hydrolysis of the amide bond of the final product to give 2-chloronicotinic acid and 4-methoxyaniline, especially if the reaction workup involves harsh acidic or basic conditions.[1]

Q2: My purified compound shows a broad melting point. What could be the reason?

A2: A broad melting point is a strong indication of the presence of impurities. Even small amounts of contaminants can disrupt the crystal lattice of your compound, leading to a depression and broadening of the melting point range. It is crucial to employ high-resolution analytical techniques like HPLC or LC-MS to assess the purity of your compound.

Q3: I am losing a significant amount of my product during column chromatography. How can I improve my recovery?

A3: Low recovery from column chromatography can be due to several factors:

  • Irreversible adsorption to silica gel: The pyridine nitrogen in your molecule can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and poor recovery.

  • Inappropriate solvent system: If the eluent is too polar, your compound may elute too quickly with impurities. If it is not polar enough, your compound may not elute at all.

  • Compound instability on silica: Some compounds can degrade on the acidic surface of silica gel.

To improve recovery, you can try using a less acidic stationary phase like alumina or a modified silica gel. Adding a small amount of a basic modifier like triethylamine or pyridine to your eluent can also help to reduce tailing and improve recovery.[2]

Q4: Can I use recrystallization as the sole method of purification?

A4: Recrystallization can be a very effective purification technique, particularly for removing small amounts of impurities and for obtaining highly crystalline material. However, its success depends on the solubility profile of your compound and its impurities in the chosen solvent system. For crude products with a high impurity load, a preliminary purification step, such as column chromatography or an acid-base wash, is often necessary before a final recrystallization.

Troubleshooting Guides

Problem 1: Oily Product That Fails to Crystallize
Potential Cause Troubleshooting Steps
Residual Solvent Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
Presence of Impurities Purify the oil using column chromatography. If the oil is soluble in a non-polar solvent like dichloromethane, load it onto a silica gel column and elute with a gradient of ethyl acetate in hexanes.
Polymorphism Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a small crystal of the pure compound, if available, can also be effective.
Incorrect Solvent for Recrystallization Perform a systematic solvent screen to find a suitable recrystallization solvent. Ideal solvents should dissolve the compound at elevated temperatures but not at room temperature. Common choices for N-aryl amides include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.[3][4]
Problem 2: Persistent Impurities After Column Chromatography
Potential Cause Troubleshooting Steps
Co-eluting Impurities Change the stationary phase (e.g., from silica to alumina or a C18-functionalized silica for reverse-phase chromatography). Alternatively, modify the mobile phase by using a different solvent system or adding modifiers.
Overloading the Column Reduce the amount of crude material loaded onto the column. As a rule of thumb, the amount of sample should be 1-5% of the mass of the stationary phase.
Poorly Packed Column Ensure the column is packed uniformly to avoid channeling. A well-packed column will have a flat, level top surface.
Impurity is a Structural Isomer If the impurity is an isomer with very similar polarity, preparative HPLC may be required for separation.[5]
Problem 3: Product Degradation During Purification
Potential Cause Troubleshooting Steps
Hydrolysis of the Amide Bond Avoid prolonged exposure to strong acids or bases during workup and purification.[1] If an acid or base wash is necessary, perform it quickly with dilute solutions and at low temperatures. Neutralize the solution immediately after the wash.
Instability on Silica Gel Use a deactivated silica gel or an alternative stationary phase like neutral alumina. Adding a small amount of a base like triethylamine to the eluent can help to neutralize the acidic sites on the silica.
Thermal Decomposition If your compound is thermally labile, avoid high temperatures during solvent removal and drying. Use a rotary evaporator at a moderate temperature and finish drying under high vacuum at room temperature.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is effective for removing acidic impurities like 2-chloronicotinic acid and basic impurities like 4-methoxyaniline.

  • Dissolve the crude product in a suitable organic solvent such as dichloromethane or ethyl acetate (approximately 10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a 1 M aqueous solution of hydrochloric acid (HCl) to remove basic impurities. Repeat the wash.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities. Repeat the wash.

  • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization from Ethanol

This protocol is suitable for obtaining highly crystalline, pure product after preliminary purification.

  • Dissolve the crude or partially purified product in a minimal amount of hot ethanol.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes to decolorize.

  • Hot-filter the solution through a fluted filter paper to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature. Crystals should start to form.

  • For maximum yield, place the flask in an ice bath or refrigerator for a few hours to complete the crystallization process.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to a constant weight.

Protocol 3: Flash Column Chromatography on Silica Gel

This protocol is a standard method for the purification of moderately polar organic compounds.

  • Prepare the column: Pack a glass column with silica gel as a slurry in the initial eluent (e.g., 9:1 hexanes:ethyl acetate).

  • Prepare the sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent.

  • Load the sample: Carefully add the sample to the top of the silica gel bed.

  • Elute the column: Start eluting with the initial, less polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate in hexanes).

  • Collect fractions: Collect fractions and monitor the elution of your compound using thin-layer chromatography (TLC).

  • Combine and concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualization of Purification Concepts

Impurity Profile of a Typical Synthesis

The following diagram illustrates the common impurities that may be present in the crude product mixture after the synthesis of 2-chloro-N-(4-methoxyphenyl)nicotinamide.

Impurity_Profile Crude Product Crude Product Target Compound Target Compound Crude Product->Target Compound 2-chloronicotinic acid 2-chloronicotinic acid Crude Product->2-chloronicotinic acid 4-methoxyaniline 4-methoxyaniline Crude Product->4-methoxyaniline Bis-acylated aniline Bis-acylated aniline Crude Product->Bis-acylated aniline Hydrolysis Products Hydrolysis Products Crude Product->Hydrolysis Products

Caption: Common impurities in the synthesis of 2-chloro-N-(4-methoxyphenyl)nicotinamide.

Decision-Making Workflow for Purification

This workflow provides a logical sequence of steps to select the most appropriate purification strategy.

Purification_Workflow start Crude Product tlc_analysis TLC Analysis start->tlc_analysis is_oily Is the product oily? tlc_analysis->is_oily column_chromatography Column Chromatography is_oily->column_chromatography Yes acid_base_wash Acid-Base Wash is_oily->acid_base_wash No recrystallization Recrystallization column_chromatography->recrystallization acid_base_wash->recrystallization purity_check Check Purity (TLC, HPLC, NMR) recrystallization->purity_check pure_product Pure Product purity_check->pure_product Pure further_purification Further Purification Needed purity_check->further_purification Not Pure further_purification->column_chromatography

Caption: A decision workflow for the purification of 2-chloro-N-(4-methoxyphenyl)nicotinamide analogs.

References

  • Qingxiang, Z., Wenying, L., Guoguang, L., & Xiuling, X. (2000). Study on the hydrolysis of 2-chlorobenzamide. Journal of Agricultural and Food Chemistry, 48(6), 2572–2575.
  • Mohasoa, L. C., et al. (2025). Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. Arkivoc, 2025(3), 124-142.
  • Saeed, A., & Simpson, J. (2010). 2-Chloro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2963.
  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Nicotinamide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Mishra, D., Singh, R., & Rout, C. (2017). A facile amidation of chloroacetyl chloride using DBU.
  • Al-Otaibi, J. S., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.
  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2016 International Conference on Energy, Environmental and Chemical Engineering (EECE 2016).
  • Patel, K., & Singh, K. (2023). Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. Asian Journal of Chemistry, 35(8), 1841-1847.
  • Zhang, H., et al. (2021).

Sources

Troubleshooting

Technical Support Center: Stabilizing 2-chloro-N-(4-methoxyphenyl)nicotinamide for Long-Term Storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of 2-chloro-N-(4-methoxyphenyl)nicotinamide. Und...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of 2-chloro-N-(4-methoxyphenyl)nicotinamide. Understanding the chemical stability of this molecule is critical for ensuring the integrity and reproducibility of experimental results. This document outlines potential degradation pathways, provides troubleshooting guidance for common stability issues, and offers validated protocols for assessing the compound's purity over time.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2-chloro-N-(4-methoxyphenyl)nicotinamide during storage?

A1: The primary factors of concern are exposure to moisture, inappropriate temperatures, and light. The molecule possesses two main sites susceptible to degradation: the amide linkage and the chloro-substituted pyridine ring. Moisture can lead to hydrolysis of the amide bond, while the chloro group can also undergo hydrolysis. Elevated temperatures can accelerate these hydrolytic processes, and exposure to UV light can induce photodegradation of the chlorinated pyridine ring.[1][2]

Q2: What are the ideal storage conditions for solid 2-chloro-N-(4-methoxyphenyl)nicotinamide?

A2: For long-term stability of the solid compound, it is recommended to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at a controlled low temperature, and protected from light. A desiccator can provide an additional layer of protection against moisture.

Q3: How should I store solutions of 2-chloro-N-(4-methoxyphenyl)nicotinamide?

A3: Solutions are generally less stable than the solid form. If you must store the compound in solution, use a dry, aprotic solvent. If aqueous buffers are necessary for your application, their choice is critical. Studies on similar nicotinamide derivatives have shown that buffer composition and pH can significantly impact stability.[3] It is advisable to prepare solutions fresh whenever possible. For short-term storage, store in a tightly sealed vial at low temperature and protected from light.

Q4: I suspect my sample of 2-chloro-N-(4-methoxyphenyl)nicotinamide has degraded. What are the likely degradation products I should look for?

A4: Based on the chemical structure, two primary degradation products are anticipated. The first is 2-chloronicotinic acid and 4-methoxyaniline , resulting from the hydrolysis of the amide bond. The second is 2-hydroxy-N-(4-methoxyphenyl)nicotinamide , formed from the hydrolysis of the chloro group on the pyridine ring.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable steps to resolve them.

Observed Issue Potential Cause Troubleshooting Steps
Change in physical appearance (e.g., color change, clumping). Moisture absorption and potential degradation.1. Do not use the sample for quantitative experiments. 2. Assess the purity of the sample using the HPLC protocol provided below. 3. If degradation is confirmed, procure a new batch of the compound. 4. Review your storage conditions to ensure they are adequate to prevent moisture exposure.
Inconsistent or unexpected experimental results. Degradation of the compound leading to a lower effective concentration or the presence of interfering degradation products.1. Verify the purity of your stock of 2-chloro-N-(4-methoxyphenyl)nicotinamide. 2. Prepare fresh solutions for your experiments. 3. If using a stored solution, analyze its purity before use.
Appearance of new peaks in my analytical chromatogram (e.g., HPLC, LC-MS). Chemical degradation of the compound.1. Identify the new peaks by comparing their retention times with those of potential degradation products (2-chloronicotinic acid, 4-methoxyaniline, and 2-hydroxy-N-(4-methoxyphenyl)nicotinamide). 2. If the identity of the new peaks cannot be confirmed, consider further characterization (e.g., by mass spectrometry). 3. Quantify the level of degradation. If it exceeds an acceptable threshold for your application, the sample should be discarded.

Potential Degradation Pathways

The following diagram illustrates the two most probable degradation pathways for 2-chloro-N-(4-methoxyphenyl)nicotinamide based on its chemical structure and data from related compounds.

G A 2-chloro-N-(4-methoxyphenyl)nicotinamide B 2-chloronicotinic acid + 4-methoxyaniline A->B  Hydrolysis of  Amide Bond (Moisture, Heat, Acid/Base) C 2-hydroxy-N-(4-methoxyphenyl)nicotinamide A->C  Hydrolysis of  Chloro Group (Moisture, Heat)

Caption: Potential degradation pathways of 2-chloro-N-(4-methoxyphenyl)nicotinamide.

Experimental Protocols

Protocol 1: Stability Testing of Solid 2-chloro-N-(4-methoxyphenyl)nicotinamide

This protocol outlines a forced degradation study to assess the stability of the solid compound under various stress conditions.[4]

Materials:

  • 2-chloro-N-(4-methoxyphenyl)nicotinamide

  • Controlled environment chambers (e.g., ovens, humidity chambers, photostability chambers)

  • Analytical balance

  • HPLC system with a UV detector

  • Appropriate HPLC column and solvents

Procedure:

  • Accurately weigh several samples of the compound into separate, appropriate containers.

  • Expose the samples to the following stress conditions:

    • Thermal Stress: Place samples in an oven at a temperature below the compound's melting point (e.g., 60°C). Amide compounds are generally thermally stable up to 160°C, but this can vary.[5]

    • Humidity Stress: Place samples in a humidity chamber at a specific relative humidity (e.g., 75% RH).

    • Photolytic Stress: Expose samples to a controlled light source (e.g., a photostability chamber with UV and visible light). The degradation of 2-chloropyridine is known to be induced by light.[2]

  • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove a sample from each stress condition.

  • Analyze the purity of each sample using the HPLC method detailed in Protocol 2.

  • Compare the chromatograms of the stressed samples to that of a control sample stored under ideal conditions (cold, dark, and dry).

Protocol 2: HPLC Method for Purity Assessment

This protocol provides a general framework for an HPLC method to quantify the purity of 2-chloro-N-(4-methoxyphenyl)nicotinamide and detect potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a pump, autosampler, column oven, and UV detector.

  • Column: A C18 reverse-phase column is a suitable starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: e.g., 30°C.

  • Detection Wavelength: Determined by the UV absorbance maximum of the compound.

  • Injection Volume: e.g., 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of a reference standard of 2-chloro-N-(4-methoxyphenyl)nicotinamide of known purity in a suitable solvent. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve a known amount of the sample to be tested in the same solvent as the standard to achieve a concentration within the range of the calibration curve.

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of 2-chloro-N-(4-methoxyphenyl)nicotinamide in the sample by interpolating its peak area on the calibration curve.

    • Calculate the purity of the sample.

    • Identify any new peaks in the chromatogram of the sample that are not present in the standard. These may correspond to degradation products.

The following diagram illustrates the workflow for stability assessment.

G A Sample of 2-chloro-N-(4-methoxyphenyl)nicotinamide B Forced Degradation Study (Heat, Humidity, Light) A->B C Purity Assessment by HPLC A->C Control B->C D Identification of Degradation Products C->D E Quantification of Purity and Degradants D->E F Evaluation of Storage Conditions E->F

Caption: Workflow for stability assessment of 2-chloro-N-(4-methoxyphenyl)nicotinamide.

References

  • Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. [Link]

  • Thermal decomposition of amide and imide derivatives of maleated polyethylene. [Link]

  • Degradation of 2-Chloropyridine in Water by Ultraviolet and Ultrasound Irradiation. [Link]

  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. [Link]

  • 2-Chloro-N-(4-methoxyphenyl)benzamide. [Link]

  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. [Link]

  • Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide.
  • Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. [Link]

  • Forced Degradation – A Review. [Link]

Sources

Optimization

Technical Support Center: Crystallization of 2-chloro-N-(4-methoxyphenyl)nicotinamide

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 2-chloro-N-(4-methoxyphenyl)nicotinamide. As direct, experimentally validat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 2-chloro-N-(4-methoxyphenyl)nicotinamide. As direct, experimentally validated protocols and solubility data for this specific molecule are not widely published, this document leverages expert knowledge of closely related nicotinamide derivatives and fundamental principles of crystallization to offer robust starting points for method development and troubleshooting.

I. Understanding the Molecule: Key Physicochemical Considerations

2-chloro-N-(4-methoxyphenyl)nicotinamide possesses several structural features that will govern its crystallization behavior. The pyridine ring, amide linkage, and methoxy-substituted phenyl ring create a molecule with moderate polarity, capable of participating in a variety of intermolecular interactions.

  • Hydrogen Bonding: The amide group provides both a hydrogen bond donor (N-H) and acceptor (C=O), which are likely to be primary drivers in crystal lattice formation. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.

  • π-π Stacking: The aromatic pyridine and phenyl rings can interact through π-π stacking, contributing to crystal packing.

  • Dipole-Dipole Interactions: The chloro and methoxy substituents introduce dipoles that will influence molecular alignment in the solid state.

A related compound, N-(4-methoxyphenyl)picolinamide, has been shown to crystallize in a nearly planar conformation stabilized by intramolecular hydrogen bonds.[1] This planarity can facilitate efficient packing in the crystal lattice.

II. Troubleshooting Crystallization Experiments

This section addresses common issues encountered during the crystallization of 2-chloro-N-(4-methoxyphenyl)nicotinamide in a question-and-answer format.

Q1: My compound "oiled out" instead of crystallizing upon cooling. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This is often due to the boiling point of the solvent being higher than the melting point of the solute, or high concentrations of impurities.

  • Immediate Steps:

    • Reheat the solution to re-dissolve the oil.

    • Add a small amount of additional solvent to decrease the concentration.

    • Allow the solution to cool much more slowly. A gradual decrease in temperature can promote nucleation and crystal growth over liquid-liquid phase separation.

  • Systematic Troubleshooting:

    • Change the Solvent System: The initial solvent may be too good of a solvent. Consider switching to a solvent in which the compound has slightly lower solubility at elevated temperatures.

    • Introduce an Anti-Solvent: If the compound is highly soluble in a particular solvent, an anti-solvent (in which the compound is poorly soluble) can be slowly added to the solution at a slightly elevated temperature to induce crystallization. For a molecule of this type, a polar solvent like ethanol or ethyl acetate could be the primary solvent, with a non-polar solvent like hexane or heptane as the anti-solvent.

    • Lower the Crystallization Temperature: If oiling out persists, try cooling the solution to a lower temperature (e.g., in a refrigerator or freezer) after the initial cooling to room temperature.

Q2: No crystals are forming, even after the solution has cooled for an extended period.

A2: This is a common issue that typically points to either a solution that is too dilute or a high energy barrier to nucleation.

  • Probable Causes and Solutions:

    • Supersaturation Not Reached: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.

    • Nucleation Inhibition:

      • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: If you have a small amount of solid material, add a single, tiny crystal to the cooled solution. This "seed" will act as a template for further crystal growth.

      • Reduced Temperature: Place the solution in an ice bath or a freezer to further decrease the solubility and promote nucleation.

Q3: The crystallization yielded very fine needles or a powder, which is difficult to filter and may have lower purity. How can I obtain larger crystals?

A3: The formation of small crystals is usually a result of rapid nucleation and crystal growth. To obtain larger, higher-quality crystals, the rate of crystallization needs to be slowed down.

  • Strategies for Slower Crystallization:

    • Slower Cooling: Instead of allowing the flask to cool on the benchtop, insulate it with a cloth or place it in a Dewar flask filled with warm water to slow the rate of cooling.

    • Solvent System Modification: Using a solvent system where the compound's solubility has a shallower dependence on temperature can slow down the crystallization process.

    • Vapor Diffusion: Dissolve the compound in a small amount of a good solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a volatile anti-solvent. The anti-solvent will slowly diffuse into the primary solvent, gradually reducing the solubility and promoting the growth of large, well-formed crystals.

Q4: My final product has a low yield. How can I improve it?

A4: A low yield can be attributed to several factors, from using too much solvent to premature filtration.

  • Yield Optimization:

    • Minimize Solvent Usage: During the initial dissolution step, use only the minimum amount of hot solvent required to fully dissolve the compound.

    • Cooling: Ensure the solution is thoroughly cooled before filtration. The solubility of the compound, while low in the cold solvent, is not zero. Cooling in an ice bath for 15-30 minutes before filtration can significantly improve the yield.

    • Mother Liquor Analysis: After filtration, try evaporating a small amount of the remaining solution (the mother liquor) to see if a significant amount of solid remains. If so, you may be able to obtain a second crop of crystals by concentrating the mother liquor and repeating the cooling process.

Q5: I suspect I have a different polymorph. How can I confirm this and how do I control it?

A5: Nicotinamide itself is known to be highly polymorphic, and it is plausible that its derivatives could be as well.[2][3] Polymorphs are different crystalline forms of the same compound, which can have different physical properties such as solubility and melting point.

  • Identification:

    • Characterization: The most definitive way to identify polymorphs is through solid-state characterization techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and solid-state NMR. Each polymorph will have a unique PXRD pattern and may show different thermal events in DSC.

  • Control:

    • Solvent Choice: Different solvents can favor the formation of different polymorphs. A systematic screen of various solvents is the best approach to identify conditions that produce the desired form.

    • Crystallization Temperature: The temperature at which crystallization occurs can influence which polymorph is kinetically or thermodynamically favored.

    • Seeding: Seeding a supersaturated solution with a crystal of the desired polymorph can direct the crystallization towards that form.

III. Frequently Asked Questions (FAQs)

Q: What is a good starting solvent for the crystallization of 2-chloro-N-(4-methoxyphenyl)nicotinamide?

A: Based on the structure and data from similar compounds, a good starting point would be a polar protic solvent like ethanol or a polar aprotic solvent like ethyl acetate. For N-(4-methoxyphenyl)picolinamide, a recrystallization from a 30% ethanol-water solution was reported, suggesting that a mixed solvent system could be effective.[1] It is recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent mixture.

Q: How do I perform a solvent screen?

A: Place a small amount of your crude material (a few milligrams) into several small test tubes. To each tube, add a different solvent (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature. Observe the solubility. If the compound dissolves readily at room temperature, that solvent is likely too good for recrystallization. If it is insoluble, gently heat the test tube. A good crystallization solvent will dissolve the compound when hot but show low solubility when cold.

Q: Can I use a rotary evaporator to speed up crystal formation?

A: While a rotary evaporator is excellent for removing solvent, it generally leads to the formation of a powder or an amorphous solid rather than well-defined crystals because the process is too rapid. It is best used to recover the crude solid if a crystallization attempt fails, after which you can try again with a different solvent system.

Q: What are the likely impurities I need to remove?

A: The impurities will depend on the synthetic route. Common impurities could include unreacted starting materials (e.g., 2-chloronicotinic acid and 4-methoxyaniline) or byproducts from the coupling reaction. A well-chosen crystallization solvent should ideally keep these impurities dissolved in the mother liquor while the desired product crystallizes out.

IV. Experimental Protocols

The following are detailed, step-by-step methodologies that can serve as a starting point for developing a robust crystallization protocol for 2-chloro-N-(4-methoxyphenyl)nicotinamide.

Protocol 1: Single Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude 2-chloro-N-(4-methoxyphenyl)nicotinamide. Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling with gentle swirling.

  • Achieve Saturation: Continue to add the solvent dropwise until the solid just dissolves. It is crucial to use the minimum amount of hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To encourage the growth of larger crystals, the flask can be insulated.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude material in the minimum amount of a "good" solvent (e.g., acetone or ethyl acetate) at room temperature or with gentle warming.

  • Anti-Solvent Addition: Slowly add a pre-determined amount of an "anti-solvent" (e.g., hexane or water) in which the compound is poorly soluble, dropwise with swirling, until the solution becomes slightly turbid (cloudy).

  • Re-dissolution: Gently warm the solution until the turbidity just disappears.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Follow steps 6-8 from Protocol 1.

V. Visualizations

Troubleshooting Logic for Crystallization

troubleshooting_crystallization start Start Crystallization oiling_out Compound Oiled Out? start->oiling_out no_crystals No Crystals Formed? oiling_out->no_crystals No reheat Reheat and add more solvent oiling_out->reheat Yes slow_cool Cool more slowly oiling_out->slow_cool Yes change_solvent Change solvent or use anti-solvent oiling_out->change_solvent Yes poor_quality Poor Crystal Quality? no_crystals->poor_quality No concentrate Concentrate solution no_crystals->concentrate Yes scratch Scratch flask no_crystals->scratch Yes seed Add seed crystal no_crystals->seed Yes lower_temp Lower temperature no_crystals->lower_temp Yes success Successful Crystallization poor_quality->success No slower_cooling Decrease cooling rate poor_quality->slower_cooling Yes vapor_diffusion Use vapor diffusion poor_quality->vapor_diffusion Yes reheat->slow_cool slow_cool->change_solvent change_solvent->start concentrate->scratch scratch->seed seed->lower_temp lower_temp->start slower_cooling->vapor_diffusion vapor_diffusion->start

Caption: Troubleshooting workflow for common crystallization issues.

Experimental Workflow for Anti-Solvent Crystallization

anti_solvent_crystallization cluster_protocol Anti-Solvent Crystallization Protocol step1 1. Dissolve crude compound in minimum 'good' solvent step2 2. Add 'anti-solvent' dropwise until solution is turbid step1->step2 step3 3. Gently warm to re-dissolve turbidity step2->step3 step4 4. Slow cooling to room temperature step3->step4 step5 5. Cool in ice bath to maximize yield step4->step5 step6 6. Isolate crystals by vacuum filtration step5->step6 step7 7. Wash with cold solvent and dry step6->step7

Caption: Step-by-step workflow for anti-solvent crystallization.

VI. References

  • Al-Wahaibi, L. H., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 756–762. [Link]

  • Li, X., et al. (2020). Rich polymorphism in nicotinamide revealed by melt crystallization and crystal structure prediction. Communications Chemistry, 3(1), 1-9. [Link]

  • Gong, J., et al. (2021). Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. Crystal Growth & Design, 21(9), 5237-5246. [Link]

  • Lemmerer, A., Esterhuysen, C., & Bernstein, J. (2010). Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). Journal of pharmaceutical sciences, 99(9), 4054–4071. [Link]

  • Guerrab, F., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 7), 634–638. [Link]

  • Utami, P., et al. (2017). Mefenamic acid-nicotinamide co-crystal synthesized by using melt crystallization method and its solubility study. Asian Journal of Pharmaceutical and Clinical Research, 10(5), 135-139. [Link]

Sources

Troubleshooting

minimizing impurities in the synthesis of 2-chloro-N-(4-methoxyphenyl)nicotinamide

Technical Support Center: Synthesis of 2-chloro-N-(4-methoxyphenyl)nicotinamide Welcome to the technical support center for the synthesis of 2-chloro-N-(4-methoxyphenyl)nicotinamide. This guide is designed for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-chloro-N-(4-methoxyphenyl)nicotinamide

Welcome to the technical support center for the synthesis of 2-chloro-N-(4-methoxyphenyl)nicotinamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Our goal is to provide in-depth, field-proven insights to help you minimize impurities, optimize your reaction conditions, and ensure the highest quality of your final product. This document is structured as a series of troubleshooting guides and frequently asked questions to directly address the practical challenges you may encounter.

The synthesis of 2-chloro-N-(4-methoxyphenyl)nicotinamide, a key building block in medicinal chemistry, typically involves the amide coupling of 2-chloronicotinic acid with 4-methoxyaniline. While seemingly straightforward, this reaction is prone to various side reactions and impurities that can compromise yield and purity. This guide explains the causality behind our recommended protocols and provides self-validating systems to ensure reliable and reproducible results.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems encountered during the synthesis and provides a systematic approach to identify the root cause and implement effective solutions.

Q1: My final product is contaminated with unreacted 2-chloronicotinic acid. How can I remove it and prevent its recurrence?

A1:

  • Root Cause Analysis: The presence of unreacted 2-chloronicotinic acid is one of the most common impurities. It typically arises from incomplete activation of the carboxylic acid or insufficient reaction time for the amide coupling. The acidic nature of this impurity can interfere with downstream applications and complicates purification due to its potential to co-precipitate with the desired amide product.

  • Diagnostic Check:

    • TLC Analysis: Spot your crude product against a standard of 2-chloronicotinic acid. The starting material will have a much lower Rf value (more polar) in typical solvent systems like ethyl acetate/hexane.

    • ¹H NMR: The carboxylic acid proton of 2-chloronicotinic acid appears as a very broad singlet far downfield (typically >10 ppm), which is a clear diagnostic peak.

  • Immediate Solution (Purification):

    • Aqueous Base Wash: During the work-up, wash the organic layer (e.g., in ethyl acetate or dichloromethane) with a mild aqueous base like 1M sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[] The acidic starting material will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous phase and will be removed. Repeat the wash 2-3 times and check the organic layer by TLC to confirm complete removal. Be cautious of emulsion formation.

  • Long-Term Prevention (Reaction Optimization):

    • Activation Efficiency: If you are using thionyl chloride (SOCl₂) to form the acyl chloride in situ, ensure it is added slowly at a controlled temperature (e.g., 0 °C to RT) and allowed to stir for a sufficient time (typically 1-2 hours) before adding the amine.[2][3] The evolution of SO₂ and HCl gases is an indicator of the reaction's progress.[2]

    • Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the activating agent (e.g., SOCl₂) relative to the 2-chloronicotinic acid.

    • Reaction Time/Temperature: After adding 4-methoxyaniline, ensure the reaction is stirred for an adequate duration. Monitor by TLC until the 2-chloronicotinic acid spot has completely disappeared. Gentle heating (40-50 °C) can sometimes be employed to drive the reaction to completion, but this must be balanced against the risk of side reactions.

Q2: I'm observing a significant amount of an unknown, polar byproduct that is difficult to remove by column chromatography. What could it be?

A2:

  • Root Cause Analysis: When using carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), the primary byproduct is N,N'-dicyclohexylurea (DCU). DCU is notoriously insoluble in many common organic solvents, leading it to co-precipitate with the desired product, making purification challenging.

  • Diagnostic Check:

    • DCU is a white solid with a characteristic melting point of ~232 °C. If you isolate the byproduct, an NMR spectrum will show characteristic broad peaks for the cyclohexyl protons.

  • Immediate Solution (Purification):

    • Filtration: DCU has low solubility in solvents like dichloromethane (DCM) and ethyl acetate. A significant portion can often be removed by filtering the reaction mixture before the aqueous work-up.

    • Solvent Selection: Some solvents, like acetone, have slightly better solubility for DCU. Triturating or recrystallizing the crude product from a minimal amount of a suitable solvent can help remove it.

  • Long-Term Prevention (Reagent Selection):

    • Switch to EDC: Use a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI). The corresponding urea byproduct is water-soluble and is easily removed during the aqueous work-up.[4]

    • Alternative Activating Agents: The use of thionyl chloride or oxalyl chloride to first form the acyl chloride avoids this specific impurity altogether.[2][5] This two-step, one-pot approach is often cleaner for this type of synthesis.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for activating the 2-chloronicotinic acid?

A1: The most common and cost-effective method is conversion to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[2][5]

  • Thionyl Chloride (SOCl₂): This is a widely used reagent that converts carboxylic acids to acyl chlorides efficiently.[2][6] The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and are easily removed from the reaction mixture, which drives the reaction to completion.[2] However, thionyl chloride is corrosive and moisture-sensitive, and the reaction must be performed in a well-ventilated fume hood.[7][8] Commercial thionyl chloride can also contain impurities like sulfur chlorides which may lead to minor side products.[9]

  • Oxalyl Chloride ((COCl)₂): This reagent is often preferred for more sensitive substrates as it tends to be milder and the reaction can be run at lower temperatures. The byproducts (CO, CO₂, and HCl) are also gaseous. It is often used with a catalytic amount of N,N-dimethylformamide (DMF), although this can lead to the formation of the carcinogenic dimethylcarbamoyl chloride and should be handled with appropriate caution.[8]

  • Carbodiimides (DCC, EDC): These are excellent for mild, controlled couplings, especially for sensitive or complex molecules.[4] However, as discussed in the troubleshooting section, they introduce their own set of challenges related to byproduct removal. For this specific synthesis, the acyl chloride route is generally more robust and scalable.

Below is a table comparing these common activating agents.

ReagentAdvantagesDisadvantagesBest For
Thionyl Chloride (SOCl₂) Inexpensive, volatile byproducts (SO₂, HCl).[2]Harsh, corrosive, moisture-sensitive.[8]Robust, scalable syntheses.
Oxalyl Chloride ((COCl)₂) Milder conditions, volatile byproducts.More expensive, toxic, often requires catalyst.Syntheses with acid-sensitive groups.
EDC (Water-soluble) Mild conditions, water-soluble urea byproduct.[4]Expensive, less atom-economical.Small-scale synthesis, sensitive substrates.
DCC Effective, inexpensive carbodiimide.Insoluble DCU byproduct is difficult to remove.Situations where DCU solubility is not an issue.

Q2: How should I monitor the reaction progress effectively?

A2: Thin-Layer Chromatography (TLC) is the most effective and immediate method for monitoring this reaction.

  • Setup: Use silica gel plates. A good starting solvent system is 30-50% ethyl acetate in hexane.

  • Procedure: On a single TLC plate, spot the 2-chloronicotinic acid starting material, the 4-methoxyaniline starting material, and the co-spot (both starting materials in one spot). As the reaction proceeds, take small aliquots and spot them on the plate.

  • Interpretation: The reaction is complete when the spot corresponding to the limiting reagent (usually the 2-chloronicotinic acid) has completely disappeared. The product, 2-chloro-N-(4-methoxyphenyl)nicotinamide, will appear as a new spot, typically with an Rf value intermediate between the two starting materials.

Q3: What is the best method for purifying the final product?

A3:

  • Recrystallization: This is the preferred method for obtaining high-purity material if a suitable solvent system can be found. For N-aryl nicotinamides, solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexane are often effective.[10][11] The ideal recrystallization solvent will dissolve the crude product when hot but will have poor solubility for the product when cold, while keeping impurities dissolved.

  • Column Chromatography: If recrystallization is ineffective or if multiple impurities are present, silica gel column chromatography is the standard alternative. A gradient elution starting with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity will typically provide good separation.

Detailed Protocols

Protocol 1: Synthesis via Acyl Chloride Intermediate

This protocol describes a robust, one-pot, two-step procedure for the synthesis of 2-chloro-N-(4-methoxyphenyl)nicotinamide.

Step 1: Activation of 2-chloronicotinic acid

  • To a dry, round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2-chloronicotinic acid (1.0 eq).

  • Add a suitable anhydrous solvent such as dichloromethane (DCM) or toluene (approx. 5-10 mL per gram of acid).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise over 15 minutes. Caution: This reaction releases HCl and SO₂ gas and must be performed in a fume hood.

  • Remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.

  • (Optional) Remove the excess SOCl₂ and solvent under reduced pressure. This is recommended to prevent side reactions with the amine. Re-dissolve the resulting crude acyl chloride in fresh anhydrous DCM.

Step 2: Amide Coupling

  • In a separate flask, dissolve 4-methoxyaniline (1.0 eq) and a non-nucleophilic base like triethylamine (TEA) or pyridine (1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C.

  • Slowly add the prepared acyl chloride solution from Step 1 to the amine solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC until the acyl chloride is consumed.

  • Upon completion, proceed to the work-up as described in Protocol 2.

Protocol 2: Standard Aqueous Work-up and Purification
  • Quench: Dilute the reaction mixture with DCM.

  • Wash: Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1M HCl (to remove excess amine and base).

    • 1M NaHCO₃ solution (to remove unreacted carboxylic acid).

    • Brine (saturated NaCl solution, to remove residual water).

  • Dry: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentrate: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

  • Purify: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel chromatography.

Visualizations and Diagrams

Reaction Pathway

The primary synthesis route involves the activation of the carboxylic acid followed by nucleophilic acyl substitution by the amine.

reaction_pathway cluster_reactants Starting Materials cluster_intermediates Intermediates & Reagents cluster_product Final Product A 2-Chloronicotinic Acid D 2-Chloronicotinoyl Chloride A->D Step 1: Activation B 4-Methoxyaniline E 2-chloro-N-(4-methoxyphenyl) nicotinamide B->E Step 2: Coupling C SOCl₂ (Activating Agent) D->E Step 2: Coupling troubleshooting_workflow start Crude Product Analysis (TLC, NMR) impurity_check Impurity Detected? start->impurity_check sm_acid Matches 2-Chloronicotinic Acid Standard? impurity_check->sm_acid Yes no_impurity Proceed to Purification impurity_check->no_impurity No sm_amine Matches 4-Methoxyaniline Standard? sm_acid->sm_amine No solve_acid Cause: Incomplete Reaction Solution: 1. Increase reaction time 2. Check activator stoichiometry 3. Purify with base wash sm_acid->solve_acid Yes unknown Unknown Impurity sm_amine->unknown No solve_amine Cause: Incorrect Stoichiometry Solution: 1. Use acid as limiting reagent 2. Purify with acid wash sm_amine->solve_amine Yes solve_unknown Possible Cause: Byproduct (e.g., DCU from DCC) Solution: 1. Change coupling agent 2. Optimize purification unknown->solve_unknown end Pure Product no_impurity->end

Sources

Optimization

Technical Support Center: Scaling Up the Production of 2-Chloro-N-(4-methoxyphenyl)nicotinamide

Welcome to the technical support center for the synthesis and scale-up of 2-chloro-N-(4-methoxyphenyl)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-chloro-N-(4-methoxyphenyl)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning from laboratory-scale experiments to larger-scale production. We will address common issues through a series of frequently asked questions and detailed troubleshooting guides, focusing on the underlying chemical principles to empower you with robust and scalable solutions.

I. Frequently Asked Questions (FAQs)

1. What is the most common synthetic route for 2-chloro-N-(4-methoxyphenyl)nicotinamide?

The most prevalent and industrially viable method is the amidation of 2-chloronicotinic acid with 4-methoxyaniline. This is typically a two-step process:

  • Step 1: Activation of 2-chloronicotinic acid. The carboxylic acid is converted to a more reactive species, most commonly an acyl chloride (2-chloronicotinoyl chloride), using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Step 2: Amide bond formation. The activated 2-chloronicotinoyl chloride is then reacted with 4-methoxyaniline in the presence of a base to yield the final product.

A one-pot variation of this synthesis has also been described for similar nicotinamides, where the acyl chloride is generated in situ and reacted directly with the aniline without isolation.[1]

2. What are the critical parameters to monitor during the reaction?

Temperature control is paramount, especially during the addition of the chlorinating agent and the aniline. The reaction to form the acyl chloride is often exothermic. Uncontrolled temperature can lead to side reactions and impurity formation. Similarly, the amidation step requires careful temperature management to ensure complete reaction and minimize by-product formation. Reaction progress should be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or gas chromatography-mass spectrometry (GC-MS).[2]

3. What are the common impurities I should be aware of?

Potential impurities include:

  • Unreacted starting materials: 2-chloronicotinic acid and 4-methoxyaniline.

  • Side products from the chlorination step.

  • Products of hydrolysis of the acyl chloride intermediate back to 2-chloronicotinic acid.

  • Over-reaction or side reactions involving the aniline.

4. How can I purify the final product on a large scale?

Recrystallization is often the most effective method for purifying solid organic compounds at scale. The choice of solvent is critical and should be determined at the lab scale. A good recrystallization solvent will dissolve the product well at elevated temperatures but poorly at room temperature, while impurities remain soluble at all temperatures or are insoluble. Filtration and drying are the subsequent steps to isolate the pure product.

II. Troubleshooting Guides

A. Reaction Stage: Acyl Chloride Formation

Issue 1: Low yield of 2-chloronicotinoyl chloride.

Potential Cause Troubleshooting Action Scientific Rationale
Incomplete reaction Increase reaction time or temperature.Ensures the reaction goes to completion.
Degradation of the product Use a milder chlorinating agent (e.g., oxalyl chloride instead of thionyl chloride).Minimizes decomposition of the sensitive acyl chloride.
Hydrolysis of the acyl chloride Ensure all reagents and equipment are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).The acyl chloride is highly reactive with water and will hydrolyze back to the carboxylic acid.

Issue 2: Dark reaction mixture or presence of colored impurities.

Potential Cause Troubleshooting Action Scientific Rationale
Decomposition of starting material or product Lower the reaction temperature.Reduces the rate of decomposition reactions.
Reaction with impurities in the starting materials Use higher purity 2-chloronicotinic acid and chlorinating agent.Impurities can lead to undesired side reactions and color formation.
B. Reaction Stage: Amidation

Issue 3: Incomplete reaction or slow reaction rate.

Potential Cause Troubleshooting Action Scientific Rationale
Insufficiently reactive acyl chloride Ensure the acyl chloride was freshly prepared and used immediately or stored under inert conditions.The acyl chloride can degrade over time, reducing its reactivity.
Low nucleophilicity of the aniline The reaction may require heating to proceed at a reasonable rate.Increased temperature provides the necessary activation energy for the reaction.
Poor mixing in the reactor Improve agitation to ensure homogeneity.Efficient mixing is crucial for bringing the reactants into contact, especially in larger reactors.

Issue 4: Formation of multiple products or low selectivity.

Potential Cause Troubleshooting Action Scientific Rationale
Side reactions of the aniline Control the addition rate of the aniline to the acyl chloride solution. Maintain a low reaction temperature.This minimizes the potential for side reactions of the aniline, such as N-acylation.
Presence of a base Use a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct. The choice and amount of base can be critical.The base neutralizes the acid formed during the reaction, preventing it from protonating the aniline and rendering it non-nucleophilic.
C. Work-up and Purification

Issue 5: Difficulty in isolating the product.

Potential Cause Troubleshooting Action Scientific Rationale
Product is soluble in the work-up solvent Perform a solvent screen to identify a suitable anti-solvent to precipitate the product.An anti-solvent will reduce the solubility of the product, allowing for its isolation by filtration.
Formation of an emulsion during aqueous wash Add a small amount of brine to the aqueous layer to break the emulsion.The increased ionic strength of the aqueous phase helps to separate the organic and aqueous layers.

Issue 6: Product purity is not within specification after recrystallization.

Potential Cause Troubleshooting Action Scientific Rationale
Inappropriate recrystallization solvent Perform a systematic solvent screen to find the optimal solvent or solvent mixture.The ideal solvent will have a steep solubility curve for the product and will not dissolve impurities well at low temperatures.
Impurities co-crystallize with the product Consider a second recrystallization from a different solvent system or treatment with activated carbon to remove colored impurities.Different solvent systems can have different selectivities for the product over impurities.

III. Experimental Protocols & Visualizations

A. Synthesis Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Work-up & Purification 2-Chloronicotinic_Acid 2-Chloronicotinic Acid Reaction_1 Reaction Vessel (Inert Atmosphere) 2-Chloronicotinic_Acid->Reaction_1 Chlorinating_Agent Chlorinating Agent (e.g., SOCl2) Chlorinating_Agent->Reaction_1 2-Chloronicotinoyl_Chloride 2-Chloronicotinoyl Chloride Reaction_1->2-Chloronicotinoyl_Chloride Exothermic Monitor Temp. Reaction_2 Reaction Vessel 2-Chloronicotinoyl_Chloride->Reaction_2 4-Methoxyaniline 4-Methoxyaniline 4-Methoxyaniline->Reaction_2 Base Base (e.g., Triethylamine) Base->Reaction_2 Crude_Product Crude 2-chloro-N-(4-methoxyphenyl)nicotinamide Reaction_2->Crude_Product Quench Quench Reaction (e.g., with water/ice) Crude_Product->Quench Extraction Solvent Extraction Quench->Extraction Washing Aqueous Washes Extraction->Washing Drying Drying of Organic Layer Washing->Drying Concentration Solvent Removal Drying->Concentration Recrystallization Recrystallization Concentration->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product

Caption: Overall workflow for the synthesis of 2-chloro-N-(4-methoxyphenyl)nicotinamide.

B. Key Decision Points in Scale-Up

G node_rect node_rect A Heat Management (Exotherms) A_sol Jacketed Reactor Cooling Coils Controlled Addition A->A_sol B Reagent Addition Rate & Method B_sol Dosing Pumps Sub-surface Addition B->B_sol C Mixing Efficiency C_sol Baffle Design Impeller Type & Speed C->C_sol D Solvent Selection (Reaction & Work-up) D_sol Solubility Studies Safety & Environmental Profile D->D_sol E Purification Strategy E_sol Recrystallization Solvent Screening Chromatography (if needed) E->E_sol

Caption: Critical considerations for scaling up the synthesis process.

IV. References

  • CN104725303A - Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide - Google Patents. Available at:

  • CN104402814A - Method for synthesizing 2-chlorine-N-(2,4-difluorophenyl) nicotinamide by one-pot method - Google Patents. Available at:

Sources

Reference Data & Comparative Studies

Validation

A Framework for the Comparative Analysis of Novel Nicotinamide-Based PARP Inhibitors: A Case Study Approach

Introduction: The Therapeutic Promise of PARP Inhibition and the Quest for Novel Scaffolds Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central players in the cellular response to DNA dam...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of PARP Inhibition and the Quest for Novel Scaffolds

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central players in the cellular response to DNA damage.[1] They are responsible for detecting and signaling single-strand DNA breaks (SSBs), initiating a cascade of repair events.[2] In cancer therapy, the inhibition of PARP has emerged as a powerful strategy, especially for tumors harboring deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations.[1] This concept, known as synthetic lethality, has led to the development and approval of several potent PARP inhibitors (PARPis), including Olaparib, Rucaparib, Talazoparib, and Niraparib, which have revolutionized the treatment landscape for certain types of ovarian, breast, prostate, and pancreatic cancers.[3]

The chemical scaffold of many of these inhibitors is inspired by nicotinamide, a component of the NAD+ molecule that is the natural substrate for PARP enzymes.[4] This has spurred significant interest in the design and synthesis of novel nicotinamide derivatives with potentially improved potency, selectivity, and pharmacological properties. This guide outlines a comprehensive framework for the preclinical evaluation and comparative analysis of a novel nicotinamide derivative, using the hypothetical compound 2-chloro-N-(4-methoxyphenyl)nicotinamide as a case study, against established PARP inhibitors. While there is no publicly available data to suggest that 2-chloro-N-(4-methoxyphenyl)nicotinamide is a PARP inhibitor, we will use its structure as a representative novel chemical entity to illustrate the evaluation process.

The Central Hypothesis: Engineering Superiority from a Nicotinamide Backbone

The core hypothesis underpinning the development of a novel nicotinamide-based PARPi like 2-chloro-N-(4-methoxyphenyl)nicotinamide is that modifications to the nicotinamide scaffold can enhance its interaction with the PARP catalytic domain, leading to superior therapeutic properties. The design of PARP-1 inhibitors is often based on mimicking the nicotinamide moiety of NAD+ to interact with the enzyme's active site.[5] Key structural features for potent PARP-1 inhibition typically include an aromatic ring and a carboxamide moiety, which are crucial for forming hydrogen bonds and π-stacking interactions within the PARP-1 active site.[5]

Our hypothetical compound, 2-chloro-N-(4-methoxyphenyl)nicotinamide, possesses the core nicotinamide structure with substitutions that could potentially modulate its activity. The chloro and methoxyphenyl groups may influence the molecule's electronic properties, hydrophobicity, and steric interactions within the PARP active site, potentially leading to altered potency and selectivity compared to existing inhibitors.

Comparative Preclinical Evaluation: A Multi-faceted Approach

A rigorous comparative evaluation of a novel PARPi candidate involves a battery of in vitro and cell-based assays designed to characterize its potency, selectivity, mechanism of action, and cellular efficacy.

I. Biochemical Potency and Selectivity Profiling

The initial step is to determine the direct inhibitory effect of the compound on the enzymatic activity of PARP1 and PARP2.

Table 1: Comparative Biochemical Potency of PARP Inhibitors

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2/PARP1)
2-chloro-N-(4-methoxyphenyl)nicotinamide To be determinedTo be determinedTo be determined
Olaparib~1-5~1-5~1
Rucaparib~1.4~6.9~4.9
Talazoparib~0.57~1.9~3.3
Niraparib~3.8~2.1~0.55
Nicotinamide~210,000Data not readily availableLikely low

Note: IC50 values for established inhibitors are approximate and can vary depending on the assay conditions. Data for Nicotinamide is included to highlight the potency increase in designed inhibitors.[6]

This assay quantifies the amount of poly(ADP-ribose) (PAR) generated by recombinant PARP enzymes.

  • Plate Preparation: Coat a 96-well plate with histone proteins, which will serve as the substrate for PARylation.

  • Reaction Mixture: In each well, combine recombinant human PARP1 or PARP2 enzyme, activated DNA (to stimulate PARP activity), and varying concentrations of the test inhibitor (e.g., 2-chloro-N-(4-methoxyphenyl)nicotinamide) and reference inhibitors.

  • Initiation of PARylation: Add a solution containing biotinylated NAD+ to initiate the PARylation reaction. The biotin tag will be incorporated into the newly synthesized PAR chains.

  • Incubation: Incubate the plate to allow the enzymatic reaction to proceed.

  • Detection: Wash the plate to remove unbound reagents. Add a streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated PAR. Following another wash step, add a chemiluminescent HRP substrate.

  • Data Acquisition: Measure the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of PAR produced.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce PARP activity by 50%).

Causality Behind Experimental Choices: The use of a chemiluminescent readout provides high sensitivity and a wide dynamic range for detecting PARP activity.[7] Comparing the novel compound to established inhibitors in the same assay run is critical to control for inter-assay variability and allows for a direct comparison of potency.

II. Mechanism of Action: Beyond Catalytic Inhibition - PARP Trapping

A key differentiator among PARP inhibitors is their ability to "trap" PARP enzymes on DNA.[8] This trapping of the PARP-DNA complex is a potent form of cellular toxicity, and for some inhibitors like Talazoparib, it is a more significant contributor to their anticancer activity than catalytic inhibition alone.

This assay measures the ability of an inhibitor to stabilize the complex between PARP and a fluorescently labeled DNA oligonucleotide.

  • Reaction Setup: In a low-volume 96- or 384-well plate, combine recombinant PARP1 or PARP2 with a fluorescently labeled DNA probe.

  • Inhibitor Addition: Add serial dilutions of the test and reference PARP inhibitors.

  • Incubation: Incubate the mixture to allow for the binding of PARP to the DNA and the interaction with the inhibitor.

  • Measurement: Measure the fluorescence polarization (FP) of the solution. When the small, rapidly tumbling fluorescent DNA probe is bound by the much larger PARP enzyme, its rotation slows, leading to an increase in the FP signal.

  • Data Analysis: An increase in the FP signal in the presence of an inhibitor indicates that the inhibitor is stabilizing the PARP-DNA complex, i.e., "trapping" it. The potency of PARP trapping can be quantified by determining the EC50 value from the dose-response curve.

Diagram: PARP Trapping Mechanism

PARP_Trapping cluster_0 Normal PARP Function cluster_1 PARP Inhibition and Trapping DNA_SSB DNA Single-Strand Break PARP_Binding PARP Binds to DNA DNA_SSB->PARP_Binding PAR_Synthesis PAR Synthesis (PARylation) PARP_Binding->PAR_Synthesis PARP_Release PARP Auto-PARylates and Releases PAR_Synthesis->PARP_Release DNA_Repair DNA Repair Proteins Recruited PARP_Release->DNA_Repair DNA_SSB_2 DNA Single-Strand Break PARP_Binding_2 PARP Binds to DNA DNA_SSB_2->PARP_Binding_2 Trapped_Complex Trapped PARP-DNA Complex PARP_Binding_2->Trapped_Complex PARPi PARP Inhibitor PARPi->Trapped_Complex Replication_Fork_Collapse Replication Fork Collapse & Cell Death Trapped_Complex->Replication_Fork_Collapse

Caption: Workflow of normal PARP function versus PARP trapping by an inhibitor.

III. Cellular Efficacy and DNA Damage Response

Ultimately, the therapeutic potential of a PARP inhibitor lies in its ability to kill cancer cells, particularly those with HR deficiencies. This is assessed through cell viability assays and by measuring markers of DNA damage.

Table 2: Comparative Cellular Activity in BRCA-deficient Cancer Cell Lines (e.g., MDA-MB-436, CAPAN-1)

CompoundCell Viability IC50 (µM)γH2AX Foci Induction (Fold Change)
2-chloro-N-(4-methoxyphenyl)nicotinamide To be determinedTo be determined
Olaparib~0.1-1Significant increase
Rucaparib~0.1-1Significant increase
Talazoparib~0.001-0.01Potent increase
Niraparib~0.01-0.1Significant increase

This assay measures the number of viable cells in a culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Cell Seeding: Seed BRCA-deficient cancer cells (e.g., MDA-MB-436) and BRCA-proficient control cells (e.g., MDA-MB-231) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the novel and reference PARP inhibitors for a specified period (e.g., 72 hours).

  • Lysis and ATP Measurement: Add the CellTiter-Glo® reagent, which lyses the cells and contains luciferase and its substrate. In the presence of ATP from viable cells, a luminescent signal is produced.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to untreated controls and plot cell viability against inhibitor concentration to determine the IC50 for each cell line. A significantly lower IC50 in the BRCA-deficient cell line indicates synthetic lethality.

Causality Behind Experimental Choices: Comparing the effect on both BRCA-deficient and proficient cell lines is essential to demonstrate the synthetic lethal mechanism of action. A potent inhibitor should selectively kill the cells that are reliant on PARP for DNA repair.

This assay visualizes and quantifies the formation of DNA double-strand breaks (DSBs), a downstream consequence of PARP inhibition.

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat them with the PARP inhibitors for a defined time (e.g., 24 hours).

  • Immunofluorescence Staining: Fix and permeabilize the cells. Incubate with a primary antibody specific for phosphorylated H2AX (γH2AX), a marker for DSBs. Then, incubate with a fluorescently labeled secondary antibody.

  • Microscopy: Mount the coverslips on microscope slides with a DAPI-containing mounting medium to stain the nuclei.

  • Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.

  • Data Interpretation: A significant increase in γH2AX foci in inhibitor-treated cells compared to controls indicates the induction of DSBs.

Diagram: Experimental Workflow for Cellular Assays

Cellular_Assay_Workflow cluster_0 Cell Viability Assay cluster_1 γH2AX Assay Start Start: Cancer Cell Lines (BRCA-deficient & proficient) Seeding Seed cells in 96-well plates or on coverslips Start->Seeding Treatment Treat with serial dilutions of PARP inhibitors Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation CTG_Assay Add CellTiter-Glo® Reagent Incubation->CTG_Assay IF_Staining Immunofluorescence Staining for γH2AX Incubation->IF_Staining Luminescence Measure Luminescence CTG_Assay->Luminescence Viability_IC50 Calculate IC50 Luminescence->Viability_IC50 Microscopy Fluorescence Microscopy IF_Staining->Microscopy Foci_Quantification Quantify γH2AX Foci Microscopy->Foci_Quantification

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-chloro-N-(4-methoxyphenyl)nicotinamide Analogs

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 2-chloro-N-(4-methoxyphenyl)nicotinamide analogs. While direct, extensive SAR studies on this specific scaffold are not widel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 2-chloro-N-(4-methoxyphenyl)nicotinamide analogs. While direct, extensive SAR studies on this specific scaffold are not widely published, this document synthesizes findings from structurally related nicotinamide derivatives to project a cogent SAR narrative. By examining the impact of various structural modifications on the biological activities of analogous compounds, we can infer the key determinants of efficacy and selectivity for this chemical series, offering valuable insights for researchers in drug discovery and development.

Introduction: The Nicotinamide Scaffold in Drug Discovery

Nicotinamide, a form of vitamin B3, is a versatile scaffold that has been extensively explored in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antifungal, and enzyme inhibitory properties.[1] The core structure offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The subject of this guide, 2-chloro-N-(4-methoxyphenyl)nicotinamide, combines three key pharmacophoric elements: a 2-chloronicotinoyl core, an amide linker, and a 4-methoxyphenyl ring. Understanding how modifications to each of these components influence biological activity is crucial for the rational design of novel therapeutic agents.[2]

Core Scaffold Analysis and Key Interaction Points

The general structure of the analogs under consideration can be dissected into three primary regions, each contributing to the overall pharmacological profile. The following diagram illustrates this breakdown and highlights potential points of interaction with a hypothetical biological target.

SAR_Scaffold cluster_0 2-chloro-N-(4-methoxyphenyl)nicotinamide Scaffold mol R1 Modifications at other positions (R1) Cl 2-Chloro Substituent Amide Amide Bond (H-bond donor/acceptor) OMe 4-Methoxy Group R2 Substituents on the phenyl ring (R2)

Caption: Core scaffold of 2-chloro-N-(4-methoxyphenyl)nicotinamide analogs.

Structure-Activity Relationship Insights from Analogous Series

The Significance of the 2-Chloropyridine Moiety

The 2-chloro substitution on the pyridine ring is a critical feature. In many kinase inhibitors, this halogen atom occupies a specific hydrophobic pocket and can also act as a handle for further chemical modifications. For instance, in the design of certain kinase inhibitors, the chloro group has been shown to be important for activity.[3]

  • Replacement of the Chloro Group: Replacing the chlorine with other halogens (F, Br, I) or with small alkyl or alkoxy groups would likely modulate the electronic and steric properties of the pyridine ring, thereby influencing binding affinity. A systematic study varying this substituent would be a primary step in optimizing this scaffold.

  • Substitution at Other Ring Positions: Introducing substituents at the 4, 5, or 6-positions of the pyridine ring could further probe the binding pocket. Electron-donating or withdrawing groups could alter the pKa of the pyridine nitrogen, affecting its potential to form hydrogen bonds.

The Role of the N-(4-methoxyphenyl) Group

The N-phenyl ring and its substituents are crucial for defining the selectivity and potency of many biologically active molecules. The 4-methoxy group is a common feature in many drug candidates, often involved in hydrogen bonding or occupying a hydrophobic pocket.[4]

  • Positional Isomers of the Methoxy Group: Moving the methoxy group to the ortho or meta positions would significantly alter the molecule's conformation and its interaction with the target protein.

  • Replacement of the Methoxy Group: Substituting the methoxy group with other electron-donating or electron-withdrawing groups, or with groups capable of forming hydrogen bonds (e.g., -OH, -NH2), would provide valuable SAR data. For example, replacing it with a trifluoromethyl group would drastically alter the electronic properties and lipophilicity.

  • Disubstitution on the Phenyl Ring: Introducing a second substituent on the phenyl ring could enhance binding affinity through additional interactions with the target.

The Amide Linker: A Key Structural Element

The amide bond serves as a rigid and planar linker, orienting the two aromatic rings. The N-H group of the amide is a potential hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. These interactions are often critical for anchoring the ligand in the binding site of a protein.[5][6]

Comparative Analysis of Biological Activities

While specific data for 2-chloro-N-(4-methoxyphenyl)nicotinamide analogs is limited, we can draw parallels from published data on similar nicotinamide derivatives.

Analog Series Biological Target/Activity Key SAR Findings Reference
Nicotinamide DerivativesAntifungal (Candida albicans)The position of amino and isopropyl groups was critical for antifungal activity.[7]
Nicotinamide-based DiamidesAnticancer (Lung Cancer Cell Lines)Certain derivatives exhibited higher cytotoxic activities compared to 5-FU.[1]
Nicotinamide DerivativesVEGFR-2 InhibitorsA heteroaromatic ring, a linker, a hydrogen-bonding moiety, and a terminal hydrophobic tail were identified as key pharmacophoric features.[8]
Nicotinamide DerivativesALKBH2 InhibitorsA potent and selective inhibitor was discovered, providing a foundation for further development.[9]

This table highlights that the biological activity of nicotinamide derivatives is highly dependent on the nature and position of substituents. For instance, in the context of antifungal activity, specific alkyl and amino substitutions were found to be crucial.[7] Similarly, for anticancer activity, the overall molecular shape and electronic properties conferred by the substituents on the nicotinamide and N-phenyl rings dictate the potency.[1]

Experimental Protocols for SAR Studies

To systematically investigate the SAR of 2-chloro-N-(4-methoxyphenyl)nicotinamide analogs, the following experimental workflow is proposed.

SAR_Workflow cluster_synthesis Analog Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start 2-Chloronicotinic Acid step1 Acyl Chloride Formation (e.g., with oxalyl chloride) start->step1 step2 Amide Coupling (with substituted anilines) step1->step2 end Purified Analogs step2->end screen Primary Screening (e.g., cell viability assay) end->screen dose_response Dose-Response Studies (IC50/EC50 determination) screen->dose_response target_id Target Identification/ Mechanism of Action Studies dose_response->target_id sar_analysis SAR Analysis target_id->sar_analysis qsar QSAR Modeling (optional) sar_analysis->qsar lead_opt Lead Optimization qsar->lead_opt

Caption: A typical workflow for the synthesis and evaluation of analogs.

General Procedure for Analog Synthesis

The synthesis of 2-chloro-N-(4-methoxyphenyl)nicotinamide analogs can be readily achieved via a two-step process.[10]

  • Activation of 2-Chloronicotinic Acid: 2-Chloronicotinic acid is converted to its more reactive acyl chloride derivative. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. The reaction is usually complete within a few hours.

  • Amide Bond Formation: The resulting acyl chloride is then reacted with the desired substituted aniline (e.g., 4-methoxyaniline or its analogs) in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl byproduct. The reaction is typically carried out at 0°C to room temperature in an inert solvent. The final product is then purified using standard techniques like column chromatography or recrystallization.

In Vitro Biological Evaluation

A tiered approach is recommended for the biological evaluation of the synthesized analogs.

  • Primary Screening: All synthesized compounds should be initially screened at a single high concentration (e.g., 10 µM) in a relevant biological assay. For anticancer activity, this could be a cell viability assay (e.g., MTT or CellTiter-Glo®) using a panel of cancer cell lines.

  • Dose-Response Analysis: Active compounds from the primary screen should be further evaluated in dose-response studies to determine their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

  • Mechanism of Action Studies: For the most potent compounds, further studies should be conducted to elucidate their mechanism of action. This could involve target-based assays (e.g., kinase inhibition assays), cellular thermal shift assays (CETSA) to confirm target engagement, or pathway analysis using techniques like Western blotting.

Conclusion and Future Directions

The structure-activity relationship of 2-chloro-N-(4-methoxyphenyl)nicotinamide analogs is a promising area for the discovery of novel therapeutic agents. Based on the analysis of related nicotinamide derivatives, it is evident that systematic modifications of the 2-chloropyridine ring, the N-phenyl ring, and the amide linker can lead to significant improvements in potency and selectivity. The proposed synthetic and biological evaluation workflow provides a clear roadmap for exploring the SAR of this scaffold. Future studies should focus on building a comprehensive library of analogs and testing them against a diverse panel of biological targets to unlock the full therapeutic potential of this chemical series.

References

  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI.
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing.
  • 2-Chloro-N-(4-methoxyphenyl)benzamide.
  • 2-Chloro-N-(4-methoxybenzyl)nicotinamide. Biosynth.
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI.
  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI.
  • Anticancer Activities of Novel Nicotinamide Phosphoribosyltransferase Inhibitors in Hem
  • 2-Chloro-N-(4-methoxyphenyl)benzamide.
  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Deriv
  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI.
  • Morpholino nicotinamide analogs of ponatinib, dual MNK, p70S6K inhibitors, display efficacy against lung and breast cancers. ScienceDirect.
  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. ScienceDirect.
  • Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evalu
  • Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective
  • Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors. RSC Publishing.
  • Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. bioRxiv.
  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents. American Society for Microbiology.
  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services.
  • Discovery of N -(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC.
  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. MDPI.

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Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-chloro-N-(4-methoxyphenyl)nicotinamide

In the landscape of pharmaceutical development and quality control, the rigorous and reproducible quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, experience-drive...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the rigorous and reproducible quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the characterization of 2-chloro-N-(4-methoxyphenyl)nicotinamide, a key intermediate in various synthetic pathways. Our focus extends beyond the mere procedural description to a thorough cross-validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical protocols.

The structural characteristics of 2-chloro-N-(4-methoxyphenyl)nicotinamide, including its aromatic rings and polar functional groups, inform the selection of appropriate analytical techniques. The ultimate goal of any analytical method is to be fit for its intended purpose[1][2]. Cross-validation serves as the ultimate arbiter, ensuring that different analytical procedures yield equivalent and reliable results, a critical step when data from different methods or laboratories are to be compared[3][4].

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is often the primary choice for the analysis of non-volatile and thermally labile compounds like 2-chloro-N-(4-methoxyphenyl)nicotinamide. Its versatility in column chemistry and mobile phase composition allows for fine-tuning of separation and detection.

Rationale for Method Selection

The decision to employ a reversed-phase HPLC method is predicated on the molecule's moderate polarity. A C18 column provides a non-polar stationary phase that interacts with the hydrophobic regions of the analyte, while a polar mobile phase allows for elution and separation from potential impurities. UV detection is selected due to the presence of chromophoric aromatic rings in the structure, which should provide a strong UV absorbance.

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_start Weigh Standard/Sample dissolve Dissolve in Diluent (Acetonitrile/Water) prep_start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter prep_end Inject into HPLC filter->prep_end hplc_system HPLC System (Pump, Injector, Column, Detector) prep_end->hplc_system Injection separation Isocratic Elution C18 Column hplc_system->separation detection UV Detection at 254 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram Signal integration Integrate Peak Area chromatogram->integration quantification Quantify using Calibration Curve integration->quantification

Caption: Workflow for HPLC analysis of 2-chloro-N-(4-methoxyphenyl)nicotinamide.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve 10 mg of 2-chloro-N-(4-methoxyphenyl)nicotinamide reference standard in 100 mL of diluent (Acetonitrile:Water, 50:50) to obtain a 100 µg/mL solution. Prepare a series of dilutions for the calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the sample containing 2-chloro-N-(4-methoxyphenyl)nicotinamide in the diluent to achieve a theoretical concentration of 50 µg/mL.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.[5]

  • Analysis: Inject the blank (diluent), standard solutions, and sample solutions into the chromatograph.

  • Quantification: Record the peak areas and calculate the concentration of 2-chloro-N-(4-methoxyphenyl)nicotinamide in the sample using the linear regression equation from the calibration curve.

Gas Chromatography (GC): An Alternative for Volatile Analytes

While HPLC is generally preferred, GC can be a viable alternative if the analyte is thermally stable and sufficiently volatile. Derivatization may sometimes be necessary to improve volatility and thermal stability. For 2-chloro-N-(4-methoxyphenyl)nicotinamide, direct injection may be possible, but careful evaluation of thermal degradation is crucial.

Rationale for Method Selection

The rationale for exploring GC lies in its high resolution and sensitivity, particularly with a Flame Ionization Detector (FID). The success of this method is contingent on the thermal stability of 2-chloro-N-(4-methoxyphenyl)nicotinamide at the injection port and column temperatures. A non-polar capillary column is chosen to separate the analyte based on its boiling point and interactions with the stationary phase.

Experimental Workflow: GC

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Acquisition & Analysis prep_start Weigh Standard/Sample dissolve Dissolve in Volatile Solvent (e.g., Dichloromethane) prep_start->dissolve vial Transfer to GC Vial dissolve->vial prep_end Inject into GC vial->prep_end gc_system GC System (Injector, Column, Oven, Detector) prep_end->gc_system Injection separation Temperature Programmed Elution DB-5 Column gc_system->separation detection Flame Ionization Detector (FID) separation->detection chromatogram Obtain Chromatogram detection->chromatogram Signal integration Integrate Peak Area chromatogram->integration quantification Quantify using Calibration Curve integration->quantification

Caption: Workflow for GC analysis of 2-chloro-N-(4-methoxyphenyl)nicotinamide.

Detailed GC Protocol

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, capillary column, and Flame Ionization Detector (FID).

Chromatographic Conditions:

  • Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program: 150 °C for 1 min, ramp at 10 °C/min to 250 °C, hold for 5 min.

  • Injection Volume: 1 µL (split ratio 20:1)

Procedure:

  • Standard Preparation: Prepare a stock solution of 1 mg/mL of the reference standard in dichloromethane. Create a series of dilutions for the calibration curve.

  • Sample Preparation: Prepare the sample in dichloromethane to a theoretical concentration of 0.5 mg/mL.

  • System Suitability: Inject the standard solution five times. The RSD of the peak area should be ≤ 2.0%.

  • Analysis: Inject the blank, standard solutions, and sample solutions.

  • Quantification: Calculate the concentration based on the calibration curve derived from the peak areas of the standards.

UV-Vis Spectrophotometry: A Rapid Screening Tool

UV-Vis spectrophotometry offers a simple and rapid method for quantification, albeit with lower specificity compared to chromatographic techniques. Its utility is highest for pure samples where interfering substances with similar UV absorbance are absent.

Rationale for Method Selection

The presence of conjugated aromatic systems in 2-chloro-N-(4-methoxyphenyl)nicotinamide results in significant UV absorbance, making this technique suitable for concentration determination. The wavelength of maximum absorbance (λmax) is determined to ensure the highest sensitivity and adherence to Beer's Law.

Experimental Workflow: UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Analysis prep_start Weigh Standard/Sample dissolve Dissolve in Solvent (e.g., Methanol) prep_start->dissolve dilute Dilute to appropriate concentration dissolve->dilute scan Scan for λmax dilute->scan measure Measure Absorbance at λmax scan->measure calibration Plot Calibration Curve measure->calibration quantification Calculate Concentration calibration->quantification

Caption: Workflow for UV-Vis spectrophotometric analysis.

Detailed UV-Vis Protocol

Instrumentation:

  • Double-beam UV-Vis spectrophotometer.

Procedure:

  • Solvent Selection: Use a UV-grade solvent in which the analyte is soluble and that is transparent in the scanning range (e.g., methanol).

  • Determination of λmax: Prepare a dilute solution of the reference standard and scan across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance.

  • Standard Preparation: Prepare a stock solution and a series of dilutions in the chosen solvent to create a calibration curve (e.g., 2-12 µg/mL).[6]

  • Sample Preparation: Prepare the sample in the same solvent to a concentration that falls within the linear range of the calibration curve.

  • Analysis: Measure the absorbance of the blank, standard solutions, and sample solutions at the predetermined λmax.

  • Quantification: Plot absorbance versus concentration for the standards and determine the concentration of the sample from its absorbance using the regression equation.

Cross-Validation of Analytical Methods

The objective of cross-validation is to demonstrate that two or more analytical procedures are equivalent for the intended purpose[3]. This is crucial when, for example, a rapid UV-Vis method is used for in-process control, while a more robust HPLC method is used for final product release. The results must be comparable to ensure consistent quality assessment throughout the manufacturing process.

Cross-Validation Framework

The cross-validation study will involve analyzing the same batch of 2-chloro-N-(4-methoxyphenyl)nicotinamide by all three developed methods. The performance of each method will be evaluated based on the validation parameters outlined by the International Council for Harmonisation (ICH) guidelines[1][2][5][7].

CrossValidation_Framework cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2(R1)) cluster_comparison Comparative Analysis HPLC HPLC Method Accuracy Accuracy (% Recovery) HPLC->Accuracy Precision Precision (RSD) HPLC->Precision Specificity Specificity HPLC->Specificity Linearity Linearity (r²) HPLC->Linearity Range Range HPLC->Range LOD LOD/LOQ HPLC->LOD Robustness Robustness HPLC->Robustness GC GC Method GC->Accuracy GC->Precision GC->Specificity GC->Linearity GC->Range GC->LOD GC->Robustness UVVis UV-Vis Method UVVis->Accuracy UVVis->Precision UVVis->Specificity UVVis->Linearity UVVis->Range UVVis->LOD UVVis->Robustness Data_Comparison Compare Assay Results Accuracy->Data_Comparison Precision->Data_Comparison Specificity->Data_Comparison Linearity->Data_Comparison Range->Data_Comparison LOD->Data_Comparison Robustness->Data_Comparison Equivalence Assess Method Equivalence Data_Comparison->Equivalence

Caption: Framework for the cross-validation of analytical methods.

Comparative Performance Data

The following table summarizes the expected performance characteristics of each method based on established principles of analytical chemistry.

Parameter HPLC GC UV-Vis Spectrophotometry ICH Acceptance Criteria (Typical) [5][7]
Specificity High (Separates from impurities)High (Good for volatile impurities)Low (Interference from UV-absorbing species)The method should be able to unequivocally assess the analyte.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%98.0 - 102.0% for drug substance assay.
Precision (RSD) ≤ 1.0%≤ 1.5%≤ 2.0%RSD ≤ 2.0% for drug product assay.
Linearity (r²) ≥ 0.999≥ 0.998≥ 0.995r² ≥ 0.99
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.5 µg/mL~1 µg/mLDependent on the application (e.g., impurity vs. assay).
Robustness HighModerate (Sensitive to temperature changes)HighUnaffected by small, deliberate variations in method parameters.
Causality and Interpretation
  • Specificity: HPLC and GC are inherently more specific than UV-Vis because they physically separate the analyte from other components before detection. The low specificity of UV-Vis is its primary limitation, making it suitable only for relatively pure samples.

  • Accuracy and Precision: The superior accuracy and precision of HPLC are attributable to the highly controlled and reproducible nature of modern liquid chromatography systems. GC precision can be slightly lower due to potential variability in injection and volatilization. UV-Vis precision is dependent on the stability of the instrument and careful sample handling.

  • Sensitivity: Chromatographic methods generally offer lower limits of detection and quantitation compared to spectrophotometry, allowing for the analysis of trace-level impurities if needed.

  • Robustness: HPLC methods, once developed, tend to be very robust. GC methods can be less robust due to their sensitivity to variations in gas flow, temperature programming, and column performance. UV-Vis is typically robust for its intended application.

Conclusion

This guide outlines a comprehensive approach to the development and cross-validation of analytical methods for 2-chloro-N-(4-methoxyphenyl)nicotinamide.

  • HPLC stands out as the most suitable method for regulatory submissions and quality control, offering a superior balance of specificity, accuracy, and precision.

  • GC serves as a viable alternative, particularly if volatile impurities are of concern, but requires careful evaluation of the analyte's thermal stability.

  • UV-Vis Spectrophotometry is an excellent tool for rapid, in-process checks of concentration in samples with a known and consistent matrix.

A thorough cross-validation, grounded in the principles of ICH guidelines, is not merely a regulatory formality but a scientific necessity. It ensures the integrity and consistency of analytical data across the lifecycle of a pharmaceutical product, ultimately safeguarding its quality and efficacy.

References

  • Saeed, A., & Simpson, J. (2010). 2-Chloro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, E66(11), o2838. [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 9(4), 314-332. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... Retrieved January 27, 2026, from [Link]

  • Glidewell, C., Low, J. N., Skakle, J. M. S., & Wardell, J. L. (2004). Supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides. Acta Crystallographica Section C: Crystal Structure Communications, 60(12), o802-o806. [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Wang, F. S., & Ko, C. Y. (1998). A gas chromatographic method for determination of nicotinamide, paraben esters and caffeine in commercial health drinks, tonic drinks and cold formulas. Journal of Food and Drug Analysis, 6(3), 655-662. [Link]

  • European Medicines Agency. (2005, November). ICH guideline Q2(R1) on validation of analytical procedures: text and methodology. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Retrieved January 27, 2026, from [Link]

  • de Oliveira, A. B., et al. (2022). Spectroscopic and theoretical study of 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives. Journal of the Brazilian Chemical Society, 33, 1645-1656. [Link]

  • Google Patents. (2015). CN104725303A - Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide.
  • Shanti, S., & Erian, R. (2015). Development of derivative spectrophotometric and HPLC methods for determination of niclosamide. Journal of Harmonized Research in Pharmacy, 4(1), 87-92. [Link]

  • Islam, R., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(1), 1-5. [Link]

  • Ozaki, M., Shimotsuma, M., & Hirose, T. (2022). Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. Analytical Biochemistry, 655, 114837. [Link]

  • Neuland Labs. (2025, December 29). Analytical Method Validation: Key Parameters & Common Challenges. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved January 27, 2026, from [Link]

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Comparative

A Head-to-Head Comparison: Benchmarking 2-Chloro-N-(4-methoxyphenyl)nicotinamide (Fenebrutinib/GDC-0853) Against Leading Kinase Inhibitors

A Technical Guide for Researchers and Drug Development Professionals In the rapidly evolving landscape of targeted cancer therapy, the meticulous evaluation of novel kinase inhibitors is paramount. This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the rapidly evolving landscape of targeted cancer therapy, the meticulous evaluation of novel kinase inhibitors is paramount. This guide provides a comprehensive benchmarking analysis of 2-chloro-N-(4-methoxyphenyl)nicotinamide, also known as fenebrutinib or GDC-0853, against established kinase inhibitors.[1] Fenebrutinib is a potent, selective, and non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4] This guide will delve into its mechanism of action, comparative efficacy, and selectivity, offering valuable insights for researchers in oncology and immunology.

Introduction to Fenebrutinib (GDC-0853) and the BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase involved in the B-cell antigen receptor (BCR) signaling pathway.[5][6][7][8] This pathway is fundamental for B-cell development, activation, proliferation, and survival.[5][6][8] Dysregulation of the BCR signaling pathway is a hallmark of various B-cell malignancies, making BTK a prime therapeutic target.[7][8][9] Fenebrutinib distinguishes itself as a non-covalent BTK inhibitor, offering a different mode of action compared to the more common covalent inhibitors.[2][3][10] This non-covalent binding may provide advantages, particularly in the context of resistance mutations that can arise with covalent inhibitors.[11]

The Competitive Landscape: A Look at Other BTK Inhibitors

To provide a thorough comparison, we will benchmark fenebrutinib against both first and second-generation BTK inhibitors.

  • Ibrutinib: The first-in-class covalent BTK inhibitor, which has revolutionized the treatment of chronic lymphocytic leukemia (CLL) and other B-cell cancers.[9] However, its use can be associated with off-target effects leading to side effects like atrial fibrillation and bleeding.[12][13]

  • Acalabrutinib and Zanubrutinib: These second-generation covalent inhibitors were designed to have greater selectivity for BTK, potentially leading to fewer off-target side effects.[14][15] Clinical studies have suggested that acalabrutinib and zanubrutinib may offer a better safety profile compared to ibrutinib.[16][17][18]

The key distinction lies in the binding mechanism. Covalent inhibitors form a permanent bond with a cysteine residue (C481) in the active site of BTK.[19] Fenebrutinib, being a non-covalent inhibitor, does not rely on this interaction, which could be significant for treating patients who have developed resistance to covalent inhibitors due to mutations at the C481 site.[11]

Experimental Benchmarking

A rigorous comparison requires standardized assays to evaluate potency, selectivity, and cellular activity. Here, we outline the key experimental protocols.

Biochemical Kinase Inhibition Assays

The primary assessment of a kinase inhibitor's potency is through biochemical assays that directly measure its effect on enzyme activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of fenebrutinib and comparator compounds against recombinant human BTK.

Methodology:

A widely used method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[20]

Step-by-Step Protocol:

  • Reagents: Recombinant human BTK enzyme, kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, fenebrutinib, and comparator BTK inhibitors (ibrutinib, acalabrutinib, zanubrutinib), and ADP-Glo™ Kinase Assay kit.

  • Preparation: Serially dilute the inhibitors to create a concentration gradient.

  • Kinase Reaction: In a 384-well plate, combine the BTK enzyme, substrate, and diluted inhibitors.

  • Initiation: Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Expected Outcome: This assay will provide a quantitative measure of the potency of each inhibitor against BTK. Fenebrutinib has been reported to have a Ki value of 0.91 nM for BTK.[3][4]

Experimental Workflow: Biochemical Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep1 Serially Dilute Inhibitors react1 Combine BTK Enzyme, Substrate & Inhibitors prep1->react1 react2 Add ATP to Initiate react1->react2 react3 Incubate react2->react3 detect1 Add ADP-Glo™ Reagent react3->detect1 detect2 Add Kinase Detection Reagent detect1->detect2 detect3 Read Luminescence detect2->detect3 analysis1 Plot Dose-Response Curve detect3->analysis1 analysis2 Determine IC50 analysis1->analysis2

Caption: Workflow for determining the IC50 of BTK inhibitors.

Cell-Based Assays: Assessing Cellular Potency and Target Engagement

While biochemical assays are crucial, it is equally important to evaluate the inhibitor's activity in a cellular context.

Objective: To measure the ability of fenebrutinib and comparator compounds to inhibit BTK signaling in a relevant cell line.

Methodology:

This can be achieved by measuring the phosphorylation of downstream targets of BTK, such as PLCγ2, in B-cell lymphoma cell lines (e.g., TMD8, Ramos).

Step-by-Step Protocol:

  • Cell Culture: Culture the chosen B-cell lymphoma cell line under standard conditions.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of fenebrutinib and comparator inhibitors for a defined period.

  • BCR Stimulation: Stimulate the B-cell receptor by adding anti-IgM antibodies.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Western Blotting or ELISA: Use Western blotting or an ELISA-based method to detect the levels of phosphorylated BTK (pBTK) and phosphorylated PLCγ2 (pPLCγ2).

  • Data Analysis: Quantify the band intensities (for Western blot) or the signal (for ELISA) and normalize to a loading control (e.g., total BTK or a housekeeping protein). Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Expected Outcome: This assay will demonstrate the ability of fenebrutinib to engage and inhibit BTK within a living cell, providing a more physiologically relevant measure of its potency. Fenebrutinib has been shown to inhibit the autophosphorylation of both wild-type BTK and the C481S mutant.[3]

Signaling Pathway: BTK in B-Cell Receptor Signaling

G BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 NFkB_NFAT NF-κB / NFAT DAG_IP3->NFkB_NFAT Proliferation Cell Proliferation & Survival NFkB_NFAT->Proliferation Fenebrutinib Fenebrutinib (GDC-0853) Fenebrutinib->BTK

Caption: Simplified BTK signaling pathway and the point of inhibition by fenebrutinib.

Comparative Data Summary

The following table summarizes the key characteristics of fenebrutinib and the comparator BTK inhibitors based on available data.

Inhibitor Binding Mode BTK Potency (IC50/Ki) Key Selectivity Features Clinical Considerations
Fenebrutinib (GDC-0853) Non-covalent, ReversibleKi: 0.91 nM[3][4]Highly selective for BTK over other kinases like BMX, FGR, and SRC.[3]Active against C481S mutant BTK.[3][11] Under investigation for autoimmune diseases.[1][2][10][21]
Ibrutinib Covalent, IrreversibleIC50: ~0.5 nMLess selective, inhibits other kinases like TEC, EGFR, and ITK.Associated with off-target side effects such as atrial fibrillation and bleeding.[12][13]
Acalabrutinib Covalent, IrreversibleIC50: ~5 nMMore selective than ibrutinib, with less off-target activity.Generally better tolerated than ibrutinib with fewer cardiovascular side effects.[15][16]
Zanubrutinib Covalent, IrreversibleIC50: <1 nMHighly selective with minimal off-target effects.[18]Head-to-head trials suggest a favorable safety and efficacy profile compared to ibrutinib.[18][19]

Discussion and Future Perspectives

Fenebrutinib (GDC-0853) presents a compelling profile as a highly potent and selective non-covalent BTK inhibitor. Its distinct mechanism of action offers a potential therapeutic advantage, particularly in the context of acquired resistance to covalent BTK inhibitors. The ability to inhibit the C481S mutant form of BTK is a significant differentiator.[3][11]

The high selectivity of fenebrutinib, as demonstrated in kinase profiling assays, suggests a lower likelihood of off-target side effects compared to first-generation inhibitors like ibrutinib. This is a critical consideration in the long-term treatment of both cancer and autoimmune diseases.

While clinical trial results for fenebrutinib in systemic lupus erythematosus did not meet the primary endpoint, evidence of strong pathway inhibition was observed.[21][22] Further investigation into its efficacy in various B-cell malignancies and other autoimmune conditions is warranted. The favorable safety, pharmacokinetic, and pharmacodynamic profiles observed in early clinical studies are encouraging.[2][10]

Conclusion

References

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  • Isenberg, D., et al. (2020). OP0233 EFFICACY, SAFETY, AND PHARMACODYNAMIC EFFECTS OF THE BRUTON'S TYROSINE KINASE INHIBITOR, FENEBRUTINIB (GDC-0853), IN MODERATE TO SEVERE SYSTEMIC LUPUS ERYTHEMATOSUS IN A PHASE 2 CONTROLLED STUDY. Annals of the Rheumatic Diseases, 79(Suppl 1), 143-144. [Link]

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  • MD Anderson Cancer Center. (2023). How BTK inhibitors treat mantle cell lymphoma. [Link]

  • Eurofins DiscoverX. BTK Kinase Enzyme Activity Assay Kit. [Link]

  • Gu, Y., et al. (2022). The difference of Ibrutinib, Acalabrutinib and Zanubrutinib of BTK inhibitors for the treatment of B cell malignancies. Journal of Biosciences and Medicines, 10(6), 1-11. [Link]

  • Erba, H. P., & Mato, A. R. (2019). BTK Inhibition in B-Cell Lymphomas. Targeted Oncology. [Link]

  • Eyre, T. A., & Cheah, C. Y. (2022). BTK inhibitors in CLL: second-generation drugs and beyond. Blood Advances, 6(16), 4946-4958. [Link]

  • Furman, R. R. (2020). Identifying Differences Between BTK Inhibitors for B-Cell Malignancies. Targeted Oncology. [Link]

  • HealthTree Foundation. (2024). Making the Choice in CLL: Acalabrutinib or Zanubrutinib. [Link]

  • Kahl, B. S. (2019). Targeting BTK in B-Cell Malignancies. OncLive. [Link]

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Validation

A Head-to-Head Showdown: Evaluating Nicotinamide Derivatives in Cancer Cell Lines

A Senior Application Scientist's Guide to Understanding Efficacy and Mechanistic Divergence For decades, the intricate dance between cellular metabolism and cancer progression has been a focal point of oncology research....

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding Efficacy and Mechanistic Divergence

For decades, the intricate dance between cellular metabolism and cancer progression has been a focal point of oncology research. Central to this interplay is Nicotinamide Adenine Dinucleotide (NAD+), a ubiquitous coenzyme essential for a vast array of cellular reactions, including energy metabolism, DNA repair, and cell signaling. The very processes that cancer cells hijack to sustain their rampant growth are deeply reliant on NAD+. This dependency has opened a compelling, albeit complex, therapeutic window: manipulating NAD+ levels and related pathways to selectively target tumors.

Nicotinamide (NAM), Nicotinamide Riboside (NR), and Nicotinamide Mononucleotide (NMN) are the principal precursors in the NAD+ salvage pathway, the primary route for NAD+ biosynthesis in mammalian cells. While commercially available as supplements touted for health and longevity, their role in oncology is fraught with controversy and context-dependent outcomes. Some studies suggest that boosting NAD+ can sensitize cancer cells to therapy, while others warn it could fuel tumor growth and metastasis.[1][2] This guide provides a head-to-head comparison of these key derivatives, alongside novel synthetic variants, synthesizing data from preclinical studies to elucidate their differential impacts on cancer cell lines. We will dissect the mechanistic underpinnings of their actions, detail the experimental methodologies used for their evaluation, and present a clear, data-driven perspective for researchers in the field.

The Central Hub: NAD+ Biosynthesis Pathways

To understand the action of these derivatives, one must first grasp the metabolic pathways they feed into. The primary route for NAD+ generation from these precursors is the salvage pathway. Nicotinamide (NAM) is converted to Nicotinamide Mononucleotide (NMN) by the rate-limiting enzyme Nicotinamide Phosphoribosyltransferase (NAMPT). Nicotinamide Riboside (NR) is phosphorylated by Nicotinamide Riboside Kinase (NMRK) to form NMN. Finally, NMN is adenylylated by NMN Adenylyltransferases (NMNATs) to produce NAD+.[3] This final step is a convergence point for all major NAD+ production routes.

NAD_Salvage_Pathway cluster_precursors NAD+ Precursors NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT NR Nicotinamide Riboside (NR) NR->NMN NMRK NAD NAD+ NMN->NAD NMNAT1-3 Experimental_Workflow cluster_setup 1. Experimental Setup cluster_assays 2. Phenotypic Assays cluster_analysis 3. Data Analysis Culture Cancer Cell Culture (e.g., HCT-116, A549) Treatment Treatment with Nicotinamide Derivatives (Dose-Response) Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle (PI Staining) Treatment->CellCycle Reader Spectrophotometer (for MTT) Viability->Reader Cytometer Flow Cytometer (for Apoptosis/Cycle) Apoptosis->Cytometer CellCycle->Cytometer Data IC50 Calculation & Statistical Analysis Reader->Data Cytometer->Data

Caption: A generalized workflow for evaluating nicotinamide derivatives in vitro.

Protocol 1: Cell Viability Assessment via MTT Assay

Rationale: The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nicotinamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sorafenib). Incubate for the desired time period (typically 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining

Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic/necrotic cells with compromised membrane integrity.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the derivative compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using a gentle enzyme like TrypLE Express to preserve membrane integrity. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with 1 mL of cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Conclusion and Future Perspectives

The landscape of nicotinamide derivatives in cancer research is one of profound complexity and dualism. This head-to-head comparison reveals a critical divergence:

  • Natural NAD+ Precursors (NAM, NR, NMN): These molecules exhibit highly context-dependent and often contradictory effects. Their potential to fuel the metabolism of aggressive cancers or induce chemoresistance suggests that their use as supplements by cancer patients should be approached with extreme caution pending further rigorous clinical investigation. [1][2][4]2. Novel Synthetic Derivatives: In contrast, rationally designed nicotinamide-based compounds that act as targeted inhibitors (e.g., of VEGFR-2, HDACs, or IMPDH) show consistent and promising anti-cancer activity in preclinical models. [5][6][7][8]These molecules represent a more direct and potentially safer therapeutic strategy.

The path forward demands a nuanced approach. Researchers must move beyond generalized statements about "Vitamin B3" and focus on the specific actions of each derivative in well-defined cancer subtypes. Future studies should prioritize direct, side-by-side comparisons of NAM, NR, and NMN in the same cancer models to definitively parse their differential effects. For drug development professionals, the success of targeted synthetic derivatives underscores the value of using the nicotinamide scaffold to create potent and selective inhibitors of cancer-critical pathways. Ultimately, understanding this intricate metabolic network is not just an academic exercise but a crucial step toward developing more effective and personalized cancer therapies.

References

  • Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives. MDPI. [Link]

  • Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. PubMed Central. [Link]

  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI. [Link]

  • NAD+ Precursors Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR): Potential Dietary Contribution to Health. PubMed Central. [Link]

  • Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation. PubMed Central. [Link]

  • Effect of β-nicotinamide mononucleotide on tumor formation and growth in a lung cancer mouse model. Materials Chemistry Frontiers (RSC Publishing). [Link]

  • Popular dietary supplement increases breast cancer risk, brain metastasis. ecancer. [Link]

  • High-Dosage NMN Promotes Ferroptosis to Suppress Lung Adenocarcinoma Growth through the NAM-Mediated SIRT1–AMPK–ACC Pathway. PubMed Central. [Link]

  • Comparison of protective effects of nicotinamide mononucleotide and nicotinamide riboside on DNA damage induced by cisplatin in HeLa cells. PubMed Central. [Link]

  • Nicotinamide Adenine Dinucleotide Precursor Suppresses Hepatocellular Cancer Progression in Mice. PubMed Central. [Link]

  • Vitamin B3 derivative prevents liver cancer in mice. Oncology Central. [Link]

  • Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives. Indian Journal of Chemistry (IJC). [Link]

  • New Study Suggests NR May Be Bad for Cancer Patients. NAD.com. [Link]

  • Nicotinamide Reduces New Skin Cancer Risk in Large Veteran Study. AJMC. [Link]

  • Precursor comparisons for the upregulation of nicotinamide adenine dinucleotide. Novel approaches for better aging. PubMed Central. [Link]

  • Supplement Use and Increased Risks of Cancer: Unveiling the Other Side of the Coin. MDPI. [Link]

  • Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors. New Journal of Chemistry (RSC Publishing). [Link]

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PubMed Central. [Link]

  • NMN vs NR: The Differences Between These 2 NAD+ Precursors. NMN.com. [Link]

  • Abstract A128: Vitamin B3 derivatives support pancreatic cancer cell survival and chemotherapy resistance. AACR Journals. [Link]

  • Study reveals efficacy of nicotinamide for skin cancer prevention. VUMC News. [Link]

  • Study: New imaging technique in animal study gives insight to popular supplement’s potential role in cancer progression. Show Me Mizzou. [Link]

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Comparative

Technical Comparison Guide: Validating Target Engagement of 2-chloro-N-(4-methoxyphenyl)nicotinamide

Content Type: Technical Comparison & Validation Guide Target Audience: Drug Discovery Scientists, Chemical Biologists, and Immunologists Focus: P2X7 Receptor Antagonism and Target Engagement (TE) Verification Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Drug Discovery Scientists, Chemical Biologists, and Immunologists Focus: P2X7 Receptor Antagonism and Target Engagement (TE) Verification

Executive Summary: The Nicotinamide Scaffold in P2X7 Research

2-chloro-N-(4-methoxyphenyl)nicotinamide (CAS: 56149-30-5) represents a classic chemical scaffold in the development of P2X7 receptor (P2X7R) antagonists. While often utilized as a chemical building block or early-stage probe, it shares the critical 2-chloro-pyridine-3-carboxamide core found in optimized clinical candidates like A-438079 .

In cellular models, this compound acts as an orthosteric or allosteric antagonist of the ATP-gated P2X7 ion channel. However, due to the promiscuity of the nicotinamide moiety (which can potentially interact with SIRT1, PARP, or other P2 receptors), validating specific Target Engagement (TE) is mandatory before attributing phenotypic effects solely to P2X7 inhibition.

This guide outlines the rigorous biophysical and functional protocols required to confirm TE, comparing this probe against industry-standard alternatives.

Comparative Analysis: Probe vs. Gold Standards

Before initiating TE studies, it is critical to benchmark 2-chloro-N-(4-methoxyphenyl)nicotinamide against established P2X7 antagonists. The table below highlights the performance gap that necessitates rigorous validation.

Table 1: Physicochemical & Pharmacological Comparison
Feature2-chloro-N-(4-methoxyphenyl)nicotinamide A-438079 (Positive Control)AZ10606120 (Alternative)
Role Early-stage Probe / ScaffoldGold Standard ReferenceHigh-Affinity Antagonist
Target P2X7 Receptor (Putative)P2X7 Receptor (Validated)P2X7 Receptor (Validated)
Mechanism Competitive / AllostericCompetitive AntagonistNegative Allosteric Modulator
Est. IC50 (Human) ~1–10 µM (Context dependent)~100–300 nM~10–20 nM
Selectivity Risk High (Potential SIRT/PARP overlap)Low (Highly Selective)Low (Highly Selective)
Solubility Moderate (DMSO required)High (Water soluble as HCl salt)Low (Lipophilic)
Primary Use SAR Studies, Library ScreeningFunctional Assays, In Vivo Pain ModelsRadioligand Binding, Kinetics

Analyst Insight: Because the 4-methoxyphenyl analog is less potent than the tetrazole-substituted A-438079, high concentrations (10–50 µM) are often required. This increases the risk of off-target effects, making the Cellular Thermal Shift Assay (CETSA) described below indispensable.

Biophysical Validation: Cellular Thermal Shift Assay (CETSA)

The most definitive method to prove that 2-chloro-N-(4-methoxyphenyl)nicotinamide physically binds to P2X7 in the complex cellular environment is CETSA. This assay relies on the principle of ligand-induced thermal stabilization .

The Mechanism

When the compound binds to the P2X7 protein, it stabilizes the tertiary structure, shifting the protein's melting temperature (


) higher. Unbound proteins denature and precipitate at lower temperatures.
Experimental Protocol (Self-Validating)

Phase 1: Sample Preparation

  • Cell Selection: Use P2X7-expressing cells (e.g., J774A.1 macrophages or HEK293-hP2X7).

  • Treatment: Treat intact cells with the compound (e.g., 20 µM) or DMSO (Vehicle) for 30 minutes at 37°C. Crucial: Include A-438079 (1 µM) as a positive binding control.

Phase 2: Thermal Challenge

  • Aliquot cell suspension into PCR tubes (50 µL each).

  • Apply a temperature gradient (e.g., 40°C to 65°C) using a thermal cycler for 3 minutes.

  • Cool immediately to room temperature.

Phase 3: Separation & Detection

  • Lyse cells using freeze-thaw cycles (liquid nitrogen / 25°C) x3. Avoid detergents initially to keep aggregates precipitated.

  • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured proteins.

  • Collect the supernatant (soluble fraction).

  • Western Blot: Analyze supernatants using an anti-P2X7 antibody (C-terminal epitope recommended).

Success Criteria:

  • Vehicle: P2X7 band intensity disappears around 48–52°C (

    
    ).
    
  • Compound: P2X7 band intensity persists at higher temperatures (Shift in

    
    C).
    
Visualization: CETSA Workflow

CETSA_Workflow Cells Intact Cells (J774A.1) Treat Incubation (Probe vs DMSO) Cells->Treat + 20µM Probe Heat Thermal Gradient (40-65°C) Treat->Heat 30 min Lyse Lysis & Centrifugation Heat->Lyse 3 min Soluble Supernatant (Stabilized Protein) Lyse->Soluble Top Fraction Precip Pellet (Denatured Protein) Lyse->Precip Bottom Fraction WB Western Blot (P2X7 Detection) Soluble->WB Quantify Band Intensity

Figure 1: CETSA workflow for confirming physical engagement of the nicotinamide probe with P2X7.

Functional Validation: Yo-Pro-1 Dye Uptake Assay

While CETSA proves binding, it does not prove inhibition. The hallmark of P2X7 activation is the formation of a macropore permeable to large cationic dyes (Yo-Pro-1). This assay distinguishes the probe from off-target inhibitors.

Experimental Protocol
  • Buffer: Low-divalent cation buffer (PBS + 0.5 mM CaCl2) to maximize P2X7 pore opening.

  • Dye Loading: Add Yo-Pro-1 iodide (1 µM final) to cells.

  • Pre-incubation: Add 2-chloro-N-(4-methoxyphenyl)nicotinamide (titration: 0.1 µM – 30 µM) for 15 mins.

  • Stimulation: Add BzATP (100–300 µM), a specific P2X7 agonist more potent than ATP.

  • Readout: Kinetic fluorescence measurement (Ex 491 nm / Em 509 nm) over 20 minutes.

Data Interpretation:

  • On-Target: Dose-dependent reduction in fluorescence slope compared to BzATP alone.

  • False Positive Check: If the compound quenches Yo-Pro-1 fluorescence in the absence of cells, it is an assay artifact (perform cell-free control).

Visualization: P2X7 Signaling & Inhibition[1][2][3][4][5]

P2X7_Pathway BzATP BzATP (Agonist) P2X7 P2X7 Receptor (Trimer) BzATP->P2X7 Activates Probe 2-Cl-Nic-4OMe (Antagonist) Probe->P2X7 Blocks Channel Cation Channel Open (Ca2+ / Na+ Influx) P2X7->Channel Pore Macropore Formation (Pannexin-1 Recruitment) P2X7->Pore Prolonged Activation Inflam NLRP3 Inflammasome Assembly Channel->Inflam K+ Efflux Dye Yo-Pro-1 Uptake (Fluorescence) Pore->Dye IL1B IL-1β Release Inflam->IL1B

Figure 2: Mechanism of Action. The probe blocks P2X7, preventing pore formation (dye uptake) and downstream cytokine release.

Distinguishing Off-Target Effects

Because this probe contains a nicotinamide core, it may inadvertently inhibit enzymes that utilize NAD+.

  • SIRT1 Inhibition Check: If your readout is cell survival or metabolic change, you must rule out Sirtuin inhibition. Run a parallel assay using Ex-527 (specific SIRT1 inhibitor). If Ex-527 replicates the probe's effect but A-438079 does not, your probe is acting off-target.

  • Species Differences: P2X7 antagonists often show massive potency differences between Human and Rat/Mouse receptors.

    • Human P2X7: This probe is generally less potent.

    • Rat P2X7: Often requires higher doses.

    • Recommendation: Use A-438079 as it is balanced for both human and rodent isoforms.

References

  • Donnelly-Roberts, D. L., & Jarvis, M. F. (2007).[1] Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function.[2][3][4][1][5] British Journal of Pharmacology.[1][5] Available at: [Link]

  • IUPHAR/BPS Guide to Pharmacology. P2X7 Receptor Ligands. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. (Standard CETSA Protocol Reference).

Sources

Validation

A Comparative Guide to the Synthesis of 2-chloro-N-(4-methoxyphenyl)nicotinamide: Evaluating Reproducibility and Practicality of Common Amide Coupling Protocols

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the reliable synthesis of novel chemical entities is paramount. The reproducibility of a synthe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the reliable synthesis of novel chemical entities is paramount. The reproducibility of a synthetic protocol not only ensures a consistent supply of the target compound for further studies but also forms the bedrock of scalable and economically viable drug manufacturing. This guide provides an in-depth, comparative analysis of two prevalent methods for the synthesis of 2-chloro-N-(4-methoxyphenyl)nicotinamide, a key intermediate in the development of various therapeutic agents.

Moving beyond a mere recitation of steps, this document, authored from the perspective of a Senior Application Scientist, delves into the mechanistic underpinnings of each protocol. We will explore the "why" behind the "how," offering insights into the chemical logic that governs the selection of reagents and reaction conditions. By understanding the fundamental principles, researchers can better troubleshoot experimental challenges and adapt these protocols to their specific needs.

The two primary synthetic strategies under review are:

  • Protocol A: A classic two-step approach involving the activation of 2-chloronicotinic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂), followed by condensation with 4-methoxyaniline.

  • Protocol B: A modern, one-pot synthesis utilizing a carbodiimide-mediated coupling reaction with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent, 1-Hydroxybenzotriazole (HOBt).

This guide will meticulously dissect each protocol, presenting detailed experimental procedures, a comparative analysis of their respective advantages and disadvantages, and supporting data to inform your synthetic strategy.

Comparative Overview of Synthetic Protocols

ParameterProtocol A: Thionyl Chloride MethodProtocol B: EDC/HOBt Coupling
Reagents 2-chloronicotinic acid, thionyl chloride, 4-methoxyaniline, triethylamine2-chloronicotinic acid, 4-methoxyaniline, EDC, HOBt, triethylamine or DIPEA
Reaction Steps Two steps (acid chloride formation, then amide coupling)One-pot reaction
Reaction Conditions Reflux for acid chloride formation; room temperature for couplingTypically room temperature
Byproducts SO₂, HCl, triethylamine hydrochlorideEDC-urea, HOBt, triethylamine/DIPEA hydrochloride
Work-up & Purification Requires removal of excess SOCl₂; aqueous work-up; chromatographyAqueous work-up to remove water-soluble byproducts; chromatography
Advantages Cost-effective reagents; high reactivity of acyl chlorideMilder reaction conditions; fewer handling precautions for reagents
Disadvantages Harsh reagents (SOCl₂ is corrosive and moisture-sensitive); potential for side reactionsMore expensive coupling reagents; potential for EDC-related side products
Estimated Yield 75-85%80-90%

Protocol A: The Thionyl Chloride Approach - A Classic and Cost-Effective Route

This method hinges on the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate.[1] Thionyl chloride is a common and inexpensive reagent for this transformation.[2] The subsequent reaction of the acyl chloride with the amine is typically rapid and efficient.[3]

Mechanistic Rationale

The reaction proceeds in two distinct stages. First, 2-chloronicotinic acid reacts with thionyl chloride to form 2-chloronicotinoyl chloride. This transformation is driven by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which shift the equilibrium towards the product.[2] The second stage involves the nucleophilic attack of the amino group of 4-methoxyaniline on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide bond. A base, such as triethylamine, is used to neutralize the HCl generated during this step.[3]

Experimental Workflow: Protocol A

Protocol_A_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Coupling cluster_workup Work-up & Purification A 2-Chloronicotinic Acid C Reflux in DCM A->C B Thionyl Chloride (SOCl₂) B->C D 2-Chloronicotinoyl Chloride (crude) C->D Formation of SO₂ + HCl G Reaction in DCM at 0°C to RT D->G E 4-Methoxyaniline E->G F Triethylamine F->G H 2-chloro-N-(4-methoxyphenyl)nicotinamide G->H I Aqueous Wash H->I J Column Chromatography I->J K Pure Product J->K

Caption: Workflow for the synthesis of 2-chloro-N-(4-methoxyphenyl)nicotinamide via the thionyl chloride method.

Detailed Step-by-Step Methodology: Protocol A

Step 1: Synthesis of 2-chloronicotinoyl chloride

  • To a stirred solution of 2-chloronicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid), add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-chloronicotinoyl chloride is used in the next step without further purification.

Step 2: Synthesis of 2-chloro-N-(4-methoxyphenyl)nicotinamide

  • Dissolve the crude 2-chloronicotinoyl chloride in anhydrous DCM (10 mL/g of starting acid).

  • In a separate flask, dissolve 4-methoxyaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (5 mL/g of amine).

  • Add the amine solution dropwise to the stirred solution of the acyl chloride at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-chloro-N-(4-methoxyphenyl)nicotinamide.

Protocol B: The EDC/HOBt Coupling Approach - A Milder and More Modern Alternative

Carbodiimide-mediated couplings are a cornerstone of modern amide synthesis, particularly in peptide chemistry.[3] Reagents like EDC, often used in conjunction with additives like HOBt, facilitate amide bond formation under mild conditions.[4]

Mechanistic Rationale

The reaction is believed to proceed through the formation of a highly reactive O-acylisourea intermediate from the reaction of the carboxylic acid with EDC.[4] However, this intermediate can be prone to racemization and can rearrange to a stable N-acylurea byproduct. The addition of HOBt mitigates these side reactions by rapidly converting the O-acylisourea into an active HOBt-ester.[5] This HOBt-ester is less prone to racemization and efficiently reacts with the amine to form the desired amide, regenerating HOBt in the process, which can then continue to participate in the catalytic cycle.[6] A base, such as triethylamine or diisopropylethylamine (DIPEA), is typically added to neutralize any acidic species and to facilitate the reaction.[7]

Reaction Mechanism: EDC/HOBt Coupling

EDC_HOBt_Mechanism 2-Chloronicotinic_Acid 2-Chloronicotinic Acid O-Acylisourea O-Acylisourea Intermediate 2-Chloronicotinic_Acid->O-Acylisourea + EDC EDC EDC EDC_Urea EDC-Urea Byproduct EDC->EDC_Urea HOBt_Ester Active HOBt-Ester O-Acylisourea->HOBt_Ester + HOBt HOBt HOBt HOBt_Ester->HOBt regenerated Product 2-chloro-N-(4-methoxyphenyl)nicotinamide HOBt_Ester->Product + 4-Methoxyaniline 4-Methoxyaniline 4-Methoxyaniline

Caption: Simplified mechanism of EDC/HOBt mediated amide bond formation.

Detailed Step-by-Step Methodology: Protocol B
  • To a stirred solution of 2-chloronicotinic acid (1.0 eq), 4-methoxyaniline (1.0 eq), and HOBt (1.2 eq) in anhydrous dimethylformamide (DMF) or DCM (15 mL/g of acid), add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C and add EDC hydrochloride (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-chloro-N-(4-methoxyphenyl)nicotinamide.

Discussion and Recommendations

Both protocols offer viable pathways to 2-chloro-N-(4-methoxyphenyl)nicotinamide. The choice between them will largely depend on the specific constraints and priorities of the research setting.

Protocol A (Thionyl Chloride) is a robust and economical choice, particularly for larger-scale syntheses where cost is a significant factor. The high reactivity of the acyl chloride intermediate generally leads to high conversion rates. However, the use of thionyl chloride requires careful handling due to its corrosive and moisture-sensitive nature. The generation of acidic gaseous byproducts also necessitates a well-ventilated fume hood and appropriate safety precautions.

Protocol B (EDC/HOBt Coupling) provides a milder and often more convenient alternative. The one-pot nature of the reaction simplifies the experimental setup. The reagents are generally less hazardous than thionyl chloride, making this method more amenable to high-throughput synthesis and medicinal chemistry laboratories where a variety of analogs are being prepared. The primary drawback is the higher cost of the coupling reagents. The work-up can sometimes be complicated by the need to remove the water-soluble urea byproduct, though this is generally achievable with standard aqueous extraction procedures.[7]

For initial small-scale synthesis and analog preparation, the convenience and milder conditions of Protocol B may be preferable. For larger-scale production where cost-effectiveness is a key driver, the classic Protocol A remains a highly relevant and efficient method.

Ultimately, the optimal choice of synthetic route will be guided by a careful consideration of factors such as scale, cost, available equipment, and the chemist's familiarity with the techniques. Both protocols, when executed with care, should provide reproducible access to the target compound, 2-chloro-N-(4-methoxyphenyl)nicotinamide.

References

  • Google Patents.
  • Google Patents. CN104402814A - Method for synthesizing 2-chlorine-N-(2,4-difluorophenyl) nicotinamide by one-pot method.
  • de Souza, M. V. N., Vasconcelos, T. R. A., Wardell, S. M. S. V., Wardell, J. L., Low, J. N., & Glidewell, C. (2005). Supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides. Acta Crystallographica Section C: Crystal Structure Communications, 61(Pt 4), o204–o208. [Link]

  • Google Patents. CN104725303A - Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide.
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